Emideltide
Description
Properties
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H48N10O15/c1-16(41-32(56)20(36)9-18-11-37-21-6-4-3-5-19(18)21)30(54)39-12-25(47)38-13-26(48)44-23(10-29(52)53)34(58)42-17(2)31(55)45-24(15-46)33(57)40-14-27(49)43-22(35(59)60)7-8-28(50)51/h3-6,11,16-17,20,22-24,37,46H,7-10,12-15,36H2,1-2H3,(H,38,47)(H,39,54)(H,40,57)(H,41,56)(H,42,58)(H,43,49)(H,44,48)(H,45,55)(H,50,51)(H,52,53)(H,59,60)/t16-,17-,20-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZROXNBKJAOKB-GFVHOAGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H48N10O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20978151 | |
| Record name | N-[23-Amino-11-(carboxymethyl)-1,4,7,10,13,16,19,22-octahydroxy-5-(hydroxymethyl)-24-(1H-indol-3-yl)-8,20-dimethyl-3,6,9,12,15,18,21-heptaazatetracosa-3,6,9,12,15,18,21-heptaen-1-ylidene]glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20978151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
848.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62568-57-4, 69431-45-4 | |
| Record name | Emideltide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062568574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Delta Sleep-Inducing Peptide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069431454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[23-Amino-11-(carboxymethyl)-1,4,7,10,13,16,19,22-octahydroxy-5-(hydroxymethyl)-24-(1H-indol-3-yl)-8,20-dimethyl-3,6,9,12,15,18,21-heptaazatetracosa-3,6,9,12,15,18,21-heptaen-1-ylidene]glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20978151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Authored for Drug Development Professionals and Researchers
An In-depth Technical Guide to the Discovery and History of Emideltide (Delta Sleep-Inducing Peptide)
Abstract
This compound, more commonly known as Delta Sleep-Inducing Peptide (DSIP), is an endogenous nonapeptide that has garnered scientific interest for over four decades. Initially identified as a sleep-promoting factor, its biological activity is now understood to be far more complex, encompassing neuromodulation, stress response, and antioxidant effects. This guide provides a comprehensive technical overview of the discovery, history, and foundational experimental protocols associated with this compound. It is designed to serve as a resource for researchers and drug development professionals interested in the multifaceted nature of this neuropeptide.
Discovery and Foundational History
The Quest for a Somnogenic Factor
The discovery of this compound was a direct result of the search for endogenous "sleep factors" or "hypnotoxins" that were theorized to accumulate in the body during wakefulness and induce sleep. In the mid-1970s, the Swiss research group led by Monnier and Schoenenberger pioneered a method to test this hypothesis directly.
Isolation from a Biologically Relevant Source
This compound was first isolated from the cerebral venous blood of rabbits that were induced into a state of slow-wave (delta) sleep.[1][2] This was achieved through low-frequency electrical stimulation of the intralaminar thalamic nuclei, a region of the brain known to be involved in sleep regulation.[3] The research team utilized an extracorporeal dialysis system to isolate sleep-inducing humoral factors from the rabbits' blood, postulating that these substances would then be capable of inducing sleep in recipient animals.[4] This innovative approach led to the identification of a specific peptide fraction that, when administered to awake rabbits, induced delta and spindle activity in their electroencephalogram (EEG) readings, characteristic of natural slow-wave sleep.[1][5]
Structural Elucidation and Synthesis
Following its isolation, the peptide was sequenced and identified as a nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu (WAGGDASGE).[5][6][7] It was subsequently named Delta Sleep-Inducing Peptide (DSIP) due to its observed effects on EEG patterns.[5] The molecular weight was determined to be approximately 849 Daltons.[1][6]
To confirm that the biological activity was inherent to this specific sequence, the peptide was chemically synthesized.[5][8] Subsequent experiments demonstrated that the synthetic version of DSIP produced the same characteristic EEG changes in rabbits as the naturally isolated peptide, confirming its identity and function.[4][5]
Mechanism of Action: A Complex Neuromodulator
While initially labeled as a sleep factor, the precise mechanism of this compound remains a subject of investigation, with evidence suggesting it functions as a broad-spectrum neuromodulator rather than a conventional sleep-inducing hypnotic.[2][9] Its biological functions are not mediated by a single, dedicated receptor but rather through complex interactions with multiple neurotransmitter systems.
Interaction with GABAergic and Glutamatergic Systems
The primary mechanism of this compound's central nervous system activity appears to be the modulation of the two main inhibitory and excitatory systems: GABA and glutamate.
-
Potentiation of GABA Receptors: Studies on cultured hippocampal and cerebellar neurons have shown that this compound significantly potentiates GABA-activated ion currents.[10][11] This enhancement of the primary inhibitory neurotransmitter system likely contributes to its sedative and anxiolytic properties.
-
Inhibition of NMDA Receptors: Conversely, this compound has been demonstrated to inhibit N-methyl-D-aspartate (NMDA) receptor-mediated currents in cortical and hippocampal neurons.[10][11] By dampening the activity of this key excitatory receptor, this compound can reduce neuronal excitability.
This dual action of enhancing inhibition while reducing excitation suggests this compound plays a role in optimizing the brain's excitation/inhibition balance.[12]
References
- 1. Delta-sleep-inducing peptide - Wikipedia [en.wikipedia.org]
- 2. Delta sleep-inducing peptide (DSIP): a still unresolved riddle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The delta EEG (sleep)-inducing peptide (DSIP). XI. Amino-acid analysis, sequence, synthesis and activity of the nonapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a delta-electroencephalogram (-sleep)-inducing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. Delta Sleep-Inducing Peptide | C35H48N10O15 | CID 68816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of delta sleep-inducing peptide (DSIP) and its physiological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (δ-Sleep Inducing Peptide) | Peptides 1 | CAS 62568-57-4 | Buy this compound (δ-Sleep Inducing Peptide) from Supplier InvivoChem [invivochem.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Effects of delta sleep-inducing peptide on pre- and postsynaptic glutamate and postsynaptic GABA receptors in neurons of the cortex, hippocampus, and cerebellum in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Emideltide (Delta Sleep-Inducing Peptide): Sequence, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emideltide, also widely known as Delta Sleep-Inducing Peptide (DSIP), is a naturally occurring nonapeptide that has garnered significant interest within the scientific community for its diverse physiological effects, most notably its influence on sleep regulation.[1][2] First isolated from the cerebral venous blood of rabbits in an induced state of sleep, this compound has since been identified in various neurons, peripheral organs, and plasma in a range of mammals, including humans.[2][3][4] While initially characterized by its ability to promote delta sleep, subsequent research has revealed a broader spectrum of activities, including modulation of neurotransmitter systems, stress reduction, and potential therapeutic applications in conditions such as insomnia and withdrawal syndromes.[3][5] This technical guide provides a comprehensive overview of the core scientific and technical aspects of this compound, from its fundamental physicochemical properties to its complex mechanisms of action and the methodologies employed in its study.
Physicochemical Properties of this compound
A thorough understanding of this compound's physical and chemical characteristics is fundamental for its synthesis, purification, formulation, and interpretation of biological data.
Amino Acid Sequence and Molecular Structure
This compound is a nonapeptide with the following amino acid sequence:
H-Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu-OH [6]
This sequence confers upon the peptide an amphiphilic nature, possessing both hydrophobic (Tryptophan) and hydrophilic (Aspartic Acid, Serine, Glutamic Acid) residues. This characteristic is crucial for its solubility and potential interactions with biological membranes.
The structural representation of this compound is as follows:
Key Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C35H48N10O15 | [7] |
| Molecular Weight | 848.8 g/mol | [3] |
| Appearance | White to off-white lyophilized powder | Generic vendor information |
| Purity (typical) | ≥98% (by HPLC) | [8] |
| Solubility | Soluble in water and DMSO | [8] |
| Storage | Store lyophilized at -20°C for long-term stability. Reconstituted solutions should be stored at 2-8°C for short-term use. | [8] |
Synthesis and Purification of this compound
The availability of high-purity synthetic this compound is essential for research and potential therapeutic development. Solid-phase peptide synthesis (SPPS) is the most common method for its production.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines a general Fmoc/tBu-based solid-phase synthesis approach for this compound.
Materials:
-
Fmoc-Glu(OtBu)-Wang resin
-
Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Ser(tBu)-OH, Fmoc-Ala-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Trp(Boc)-OH
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Precipitation solvent: Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Glu(OtBu)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for 15 minutes to remove the Fmoc protecting group from the glutamic acid.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-protected amino acid (Fmoc-Gly-OH) by dissolving it with HBTU and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the sequence (Gly, Ser, Ala, Asp, Gly, Gly, Ala, Trp).
-
Final Deprotection: After the final coupling of Fmoc-Trp(Boc)-OH, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
Experimental Protocol: HPLC Purification of this compound
High-performance liquid chromatography (HPLC) is the standard method for purifying the crude synthetic peptide.
Instrumentation and Columns:
-
Preparative reverse-phase HPLC system with a UV detector
-
C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of Solvent A.
-
Gradient Elution: Purify the peptide using a linear gradient of Solvent B, for example, from 5% to 45% Solvent B over 40 minutes, at a flow rate of 10 mL/min.
-
Fraction Collection: Collect fractions based on the UV absorbance at 220 nm and 280 nm (for the tryptophan residue).
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound.[9][10][11][12]
Mechanism of Action
The biological effects of this compound are mediated through its complex interactions with several key neurotransmitter systems in the central nervous system. While a specific high-affinity receptor for this compound has yet to be definitively identified, its modulatory effects on various receptors are well-documented.[1]
Modulation of GABAergic and Glutamatergic Systems
This compound exhibits a dual action on the primary inhibitory and excitatory neurotransmitter systems.
-
Potentiation of GABAA Receptors: this compound has been shown to enhance the activity of GABAA receptors.[3] This potentiation of inhibitory signaling is thought to contribute significantly to its sleep-inducing properties by reducing overall neuronal excitability.[3] The precise mechanism of this potentiation, whether through direct binding to the receptor or allosteric modulation, remains an area of active investigation.
-
Inhibition of NMDA Receptors: Conversely, this compound exerts an inhibitory effect on N-methyl-D-aspartate (NMDA) receptor-mediated currents.[3] By reducing the excitatory responses associated with glutamate, this compound can further contribute to a state of neuronal quiescence conducive to sleep.
Interaction with Adrenergic and Serotonergic Systems
This compound also influences the adrenergic and serotonergic pathways, which are critically involved in the regulation of the sleep-wake cycle and stress responses.
-
Adrenergic System: Research suggests that this compound can modulate the responsiveness of alpha-1 adrenergic receptors.[3] This interaction may underlie some of its broader physiological effects beyond sleep induction.
-
Serotonergic System: The effects of this compound on slow-wave sleep are reminiscent of changes observed with increased serotonergic activity.[3] It is plausible that this compound interacts with or influences serotonergic pathways, thereby contributing to its sleep-promoting properties.[3]
In-Vitro and In-Vivo Pharmacology
The biological activity of this compound has been characterized in a variety of preclinical models.
In-Vitro Electrophysiology
Patch-clamp electrophysiology is a powerful technique to study the direct effects of this compound on ion channels and receptors in isolated neurons.
Experimental Protocol: Whole-Cell Patch-Clamp Recording
This protocol provides a general framework for assessing the effects of this compound on neuronal activity.
Preparation:
-
Prepare acute brain slices (e.g., from the hippocampus) or cultured neurons.
-
Prepare artificial cerebrospinal fluid (aCSF) for slice perfusion and an internal solution for the patch pipette.
Procedure:
-
Cell Identification: Identify a target neuron (e.g., a hippocampal pyramidal neuron) under a microscope.
-
Seal Formation: Approach the neuron with a glass micropipette filled with the internal solution and form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.
-
Baseline Recording: Record baseline neuronal activity, such as spontaneous postsynaptic currents or action potentials.
-
This compound Application: Perfuse the slice or culture with a known concentration of this compound.
-
Effect Recording: Record the changes in neuronal activity in the presence of this compound.
-
Washout: Perfuse with aCSF to wash out the peptide and observe any reversal of the effects.[13][14][15]
In-Vivo Animal Models
In-vivo studies in animal models are crucial for understanding the systemic effects of this compound on sleep and other physiological parameters.
Experimental Protocol: EEG Sleep Studies in Rats
Electroencephalography (EEG) and electromyography (EMG) recordings are the gold standard for assessing sleep architecture in animal models.
Surgical Implantation:
-
Surgically implant EEG and EMG electrodes in rats under anesthesia. Allow for a recovery period.
Experimental Procedure:
-
Habituation: Habituate the animals to the recording chambers and cables.
-
Baseline Recording: Record baseline EEG/EMG for a 24-hour period to establish normal sleep-wake patterns.
-
This compound Administration: Administer this compound (e.g., via intravenous or subcutaneous injection) at a specific time of day.
-
Post-Dosing Recording: Record EEG/EMG for a subsequent 24-hour period.
-
Data Analysis: Score the recordings for different sleep stages (wakefulness, NREM sleep, REM sleep) and analyze parameters such as sleep latency, duration of each sleep stage, and sleep efficiency.[16][17]
Key In-Vivo Findings:
-
In rabbits, intravenous administration of this compound (30 nmol/kg) has been shown to increase EEG delta activity and induce slow-wave sleep.[1][8]
-
In rats, this compound increases non-rapid eye movement (NREM) and total sleep time.[1][8]
-
A U-shaped dose-response curve has been observed, indicating that the effects of this compound are optimal within a specific concentration range.[2][3][4]
Clinical Studies
The potential therapeutic applications of this compound in humans have been explored in several clinical trials, primarily for the treatment of insomnia. However, it is important to note that much of this research was conducted several decades ago, and the results have been somewhat inconsistent.
A review of early clinical studies suggests that while some patients with insomnia experienced improvements in sleep parameters, the effects were not universally observed and were often modest. The short half-life of the peptide in circulation has been a significant challenge for its clinical development.
More recent research has also explored the potential of this compound in mitigating withdrawal symptoms from opioids and alcohol, with some promising preliminary findings.[1] However, larger, well-controlled clinical trials are needed to validate these observations.
Conclusion
This compound (DSIP) remains a fascinating and enigmatic peptide with a well-defined structure and a complex, multifaceted mechanism of action. Its ability to modulate key neurotransmitter systems, particularly the GABAergic and glutamatergic pathways, provides a strong rationale for its observed effects on sleep and other physiological processes. While early clinical studies have yielded mixed results, the growing understanding of its pharmacology and the development of novel drug delivery strategies may open new avenues for its therapeutic application. Further research is warranted to fully elucidate its receptor targets, delineate its signaling pathways, and explore its full therapeutic potential in a modern clinical context. This guide provides a foundational understanding of the key technical aspects of this compound to support ongoing and future research endeavors in this promising field.
References
- 1. biolongevitylabs.com [biolongevitylabs.com]
- 2. paulinamedicalclinic.com [paulinamedicalclinic.com]
- 3. Delta-sleep-inducing peptide (DSIP): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Delta-sleep-inducing peptide (DSIP): A review | Semantic Scholar [semanticscholar.org]
- 5. Delta-sleep-inducing peptide (DSIP): an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The delta EEG (sleep)-inducing peptide (DSIP). XI. Amino-acid analysis, sequence, synthesis and activity of the nonapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (δ-Sleep Inducing Peptide) | Peptides 1 | CAS 62568-57-4 | Buy this compound (δ-Sleep Inducing Peptide) from Supplier InvivoChem [invivochem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 14. Dendritic patch-clamp recording - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ndineuroscience.com [ndineuroscience.com]
- 17. ndineuroscience.com [ndineuroscience.com]
Physiological role of endogenous Emideltide
An In-Depth Technical Guide to the Physiological Role of Endogenous Emideltide (Delta Sleep-Inducing Peptide)
Abstract
This compound, more commonly known as Delta Sleep-Inducing Peptide (DSIP), is an endogenous nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu (WAGGDASGE).[1] Initially isolated from the cerebral venous blood of rabbits in an induced state of sleep, its primary function was believed to be the regulation of slow-wave (delta) sleep.[1] However, subsequent research has revealed a far more complex and pleiotropic role for this neuromodulator. It is now understood to influence a wide array of physiological processes, including stress responses, endocrine function, neurotransmitter modulation, and nociception.[2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's physiological roles, delves into its mechanisms of action, outlines key experimental protocols for its study, and discusses the challenges and future directions in the field. This document is intended for researchers, neuroscientists, and drug development professionals seeking a detailed understanding of this multifaceted neuropeptide.
Introduction: From Sleep Peptide to Pleiotropic Neuromodulator
First identified in 1974, this compound (DSIP) is a neuropeptide found in the hypothalamus, limbic system, pituitary gland, and various peripheral organs and body fluids.[1] With a molecular weight of approximately 849 Daltons, it is an amphiphilic peptide that can exist in both free and bound forms.[1][3] While its name suggests a singular role in sleep, the scientific consensus has evolved. The peptide's effects on sleep architecture can be inconsistent across species, leading to the hypothesis that its primary function is not as a direct soporific agent but as a sophisticated neuromodulator that orchestrates a variety of central and peripheral responses, particularly those related to stress adaptation and homeostasis.[4][5]
Key Properties of this compound (DSIP):
| Property | Value | Source |
| Synonyms | Delta Sleep-Inducing Peptide, DSIP | [2] |
| Sequence | H-Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu-OH | [3] |
| Molecular Formula | C₃₅H₄₈N₁₀O₁₅ | [3] |
| Molecular Weight | 848.8 g/mol | [2] |
| Key Locations | Neurons, peripheral organs, plasma | [2] |
Core Physiological Roles and Mechanisms of Action
This compound's influence is not mediated by a single, dedicated receptor but rather through the modulation of several key neurotransmitter and endocrine systems. This section explores its primary physiological domains.
Modulation of Sleep Architecture
The foundational role attributed to this compound is its ability to promote delta EEG activity, characteristic of deep, slow-wave sleep (SWS).[1][6] Its administration has been shown to reduce the latency to SWS and increase its duration.[4] Rather than acting as a simple sedative, this compound appears to function as a "programming modulator," promoting the synchronization of cortical activity necessary for restorative sleep.[4][7] This effect is thought to be linked to its interactions with serotonergic pathways, as increased serotonergic activity is also correlated with enhanced SWS.[4]
Neurotransmitter System Modulation
A primary mechanism through which this compound exerts its effects is by altering the balance of excitatory and inhibitory signaling in the central nervous system (CNS).
-
GABAergic System: this compound potentiates the activity of GABA receptors, the main inhibitory neurotransmitter receptors in the brain.[4] By enhancing GABA-mediated currents, it promotes neural inhibition, which can contribute to its anxiolytic and sleep-facilitating properties.[4][7]
-
Glutamatergic System: Conversely, this compound has an inhibitory effect on NMDA receptor-mediated currents.[4] NMDA receptors are critical for excitatory neurotransmission, and by dampening their activity, this compound can reduce neuronal hyperexcitability. This action may underlie its observed anticonvulsant properties in animal models.[1][4]
-
Adrenergic System: In the pineal gland, this compound has been shown to modulate alpha-1 adrenergic receptors, boosting the gland's response to norepinephrine.[4] This interaction enhances the activity of N-acetyltransferase, a key enzyme in melatonin synthesis, suggesting a role in circadian rhythm regulation.[4]
Endocrine Regulation and Stress Response
This compound plays a significant role in the neuroendocrine response to stress. It has been shown to:
-
Reduce Corticosterone: It attenuates stress-induced elevation of corticosterone, a key glucocorticoid involved in the stress response.[4]
-
Modulate Pituitary Hormones: It can decrease basal corticotropin (ACTH) levels, stimulate the release of luteinizing hormone (LH), and influence the somatotropic axis by stimulating somatoliberin release while inhibiting somatostatin.[1]
-
Interact with Endogenous Opioids: this compound may not bind directly to opioid receptors but appears to modulate the endogenous opioid system.[4] It can influence the release of neuropeptides like beta-endorphin and Substance P, which may contribute to its analgesic (antinociceptive) effects and its potential utility in treating withdrawal syndromes.[1][4][8]
Methodologies for the Study of Endogenous this compound
Investigating the physiological role of this compound requires a multi-pronged approach, combining biochemical quantification, functional assays, and behavioral analysis.
Quantification and Localization
-
Radioimmunoassay (RIA): RIA is a classic and highly sensitive method used to quantify levels of DSIP-like material in plasma, cerebrospinal fluid, and tissue homogenates.[3]
-
Protocol Outline:
-
Antibody Generation: Produce polyclonal or monoclonal antibodies specific to the this compound sequence.
-
Radiolabeling: Synthesize a radiolabeled version of this compound (e.g., with ¹²⁵I).
-
Competitive Binding: Incubate samples with a known amount of radiolabeled this compound and the specific antibody. The endogenous peptide in the sample will compete with the radiolabeled peptide for antibody binding sites.
-
Quantification: Measure the radioactivity of the antibody-bound fraction. Create a standard curve using known concentrations of unlabeled this compound to determine the concentration in the unknown samples.
-
-
-
Immunohistochemistry (IHC): IHC is used to visualize the localization of DSIP-like material within tissue sections, particularly in the brain.[3] This allows researchers to identify specific neuronal populations and pathways that contain the peptide.
Functional Assessment
-
Electroencephalography (EEG): To validate the effects on sleep, EEG recordings are essential.
-
Protocol Outline:
-
Electrode Implantation: Surgically implant electrodes over the cortex and into neck muscles (for EMG) of animal models (e.g., rabbits, rats).[5]
-
Baseline Recording: Record baseline sleep-wake cycles for a sufficient period (e.g., 12-24 hours).
-
Administration: Administer this compound via intravenous (IV) or intracerebroventricular (ICV) routes.[6]
-
Post-treatment Recording: Record EEG/EMG for an extended period post-administration.
-
Analysis: Use spectral analysis (e.g., Fast Fourier Transform) to quantify changes in the power of different frequency bands, specifically the delta (1-4 Hz) and spindle (12-14 Hz) bands.[5][6]
-
-
-
In Vitro Electrophysiology (Patch-Clamp): This technique is used to directly measure the effects of this compound on ion channel currents in isolated neurons. It is the gold standard for confirming its modulatory action on GABAa and NMDA receptors.
Challenges and Future Directions
Despite decades of research, the study of this compound is not without its challenges. A key issue is the conflicting results regarding its sleep-inducing efficacy in different studies and across different species.[5] Furthermore, a specific gene for this compound and a unique, high-affinity receptor have yet to be definitively identified, which complicates the understanding of its synthesis, regulation, and signaling.[1][5] This has led some to question whether the synthesized nonapeptide used in most studies is identical to the natural, biologically active factor.[5]
Future research should focus on:
-
Identifying the Biosynthetic Pathway: Uncovering the gene and precursor protein for this compound is critical to understanding its regulation.
-
Receptor Deorphanization: A definitive search for a specific DSIP receptor would clarify its direct signaling mechanisms.
-
Development of Analogs: Synthesizing more stable and potent analogs of this compound could enhance its therapeutic potential and help dissect its various physiological functions.[1]
Conclusion
Endogenous this compound (DSIP) is a pleiotropic neuromodulator that extends far beyond its namesake role in sleep induction. It acts as a sophisticated regulator of CNS activity, fine-tuning the balance between inhibition and excitation through its modulation of GABA and NMDA receptors. Its influence on the endocrine system, particularly in attenuating the physiological response to stress, highlights its role as a key homeostatic agent. While significant questions regarding its synthesis and direct receptor targets remain, the body of evidence clearly establishes this compound as a peptide of considerable physiological importance. For drug development professionals, its multifaceted nature presents opportunities for therapeutic intervention in conditions ranging from sleep disorders and anxiety to stress-related pathologies and withdrawal syndromes.
References
- 1. Delta-sleep-inducing peptide - Wikipedia [en.wikipedia.org]
- 2. Delta Sleep-Inducing Peptide | C35H48N10O15 | CID 68816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound/DSIP (TFA removed)) peptide [novoprolabs.com]
- 4. corepeptides.com [corepeptides.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of delta sleep-inducing peptide (DSIP) and its physiological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (δ-Sleep Inducing Peptide) | Peptides 1 | CAS 62568-57-4 | Buy this compound (δ-Sleep Inducing Peptide) from Supplier InvivoChem [invivochem.com]
- 8. The role of endogenous opioid peptides in physiological and pharmacological reward responses--a survey of present-day knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Investigating the Interaction of Emideltide with GABAergic and NMDAergic Pathways
Abstract
Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), is a nonapeptide with a complex and not fully elucidated mechanism of action.[1][2] Initially identified for its role in promoting slow-wave sleep, its pleiotropic effects suggest a broader role as a neuromodulator, impacting endocrine function, stress responses, and neurotransmitter systems.[2][3][4] Emerging research indicates that this compound may exert significant influence by modulating the brain's primary inhibitory (GABAergic) and excitatory (NMDAergic) pathways.[1] Evidence suggests it may potentiate GABA receptor-mediated responses while inhibiting NMDA receptor currents.[1] This guide provides a comprehensive framework for investigating these interactions, detailing the causal logic behind experimental designs and presenting robust, step-by-step protocols for researchers in pharmacology and drug development. The objective is to equip scientists with the necessary methodologies to precisely characterize the molecular and functional relationship between this compound and these critical neurotransmitter systems.
Introduction: this compound as a Pleiotropic Neuromodulator
This compound is an endogenous neuropeptide composed of nine amino acids (Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu) found in various central and peripheral tissues.[2][5] While its name suggests a primary role in sleep regulation, subsequent research has revealed a much wider range of biological activities.[2][3][4] These include altering circadian patterns, affecting hormone levels, and potentially acting as an antioxidant and anxiolytic agent.[2][3]
The precise molecular targets of this compound remain an area of active investigation. Unlike classical neurotransmitters that bind to a single receptor class, this compound appears to function as a systemic modulator.[3] It has been reported to interact with adrenergic, serotonergic, and opioid systems, often by modulating the availability or receptor response to endogenous ligands rather than through direct receptor agonism.[1] This modulatory profile makes its interaction with the brain's core signaling balance—governed by GABA and glutamate—a critical area of study. An imbalance in GABAergic-glutamatergic neurotransmission is implicated in numerous neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[6][7][8] Understanding how a substance like this compound influences this balance is paramount for evaluating its therapeutic potential.
This guide focuses on the hypothesis that this compound's effects are, at least in part, mediated by its interaction with GABAergic and NMDAergic pathways. Research suggests that this compound may enhance inhibitory signaling by potentiating GABA receptor activity and, conversely, dampen excitatory signaling by inhibiting NMDA receptor function.[1]
Foundational Concepts: GABAergic and NMDAergic Signaling
A functional understanding of the GABAergic and NMDAergic systems is essential before designing experiments.
-
The GABAergic System: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the adult central nervous system.[7] Its signaling is crucial for preventing neuronal hyperexcitability and maintaining network stability. The fast-acting GABA-A receptors are ligand-gated chloride ion channels. Their activation leads to chloride influx, hyperpolarization of the neuronal membrane, and subsequent inhibition of action potential firing.[7][9]
-
The NMDAergic System: The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor, the brain's main excitatory neurotransmitter.[10] NMDA receptors are unique in that they are both ligand-gated and voltage-dependent. Their activation requires both glutamate binding and membrane depolarization to relieve a magnesium block, allowing calcium influx. This calcium influx is a critical trigger for synaptic plasticity, learning, and memory.[10] However, excessive activation of NMDA receptors leads to excitotoxicity, a pathological process involving excessive calcium influx that contributes to neuronal death in many neurodegenerative disorders.[10]
The interplay between these two systems creates a delicate balance that governs brain function. Modulating this balance is a key strategy for many neuropharmacological drugs.
Core Experimental Framework: Deconstructing the Interaction
To rigorously assess the interaction of this compound with these pathways, a multi-tiered experimental approach is required. This framework is designed to move from broad, receptor-level interactions to functional, cellular-level consequences.
Tier 1: Receptor Binding Affinity
Causality: The first logical question is whether this compound physically interacts with GABA-A or NMDA receptors. A direct binding event would suggest a mechanism as a direct agonist, antagonist, or allosteric modulator. A lack of binding would indicate that its effects are indirect, occurring upstream or downstream of the receptor itself. Radioligand binding assays are the gold standard for quantifying this interaction.
Protocol: Competitive Radioligand Binding Assay
-
Preparation of Synaptic Membranes:
-
Homogenize brain tissue (e.g., cortex or hippocampus from rodents) in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.
-
Wash the pellet multiple times with a suitable buffer (e.g., Tris-HCl) to remove endogenous ligands. Resuspend the final membrane preparation and determine protein concentration via a Bradford or BCA assay.
-
-
Assay Setup:
-
For GABA-A receptors, use a radiolabeled antagonist like [³H]gabazine or a benzodiazepine site ligand like [³H]flunitrazepam.
-
For NMDA receptors, use a radiolabeled antagonist like [³H]CGP 39653.
-
In a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of unlabeled this compound (e.g., from 1 pM to 100 µM).
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known, unlabeled competitor).
-
-
Incubation and Termination:
-
Incubate the plates at a controlled temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters, trapping the membranes.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition curve using non-linear regression to determine the IC50 (concentration of this compound that inhibits 50% of specific binding) and the Ki (inhibition constant).
-
Data Presentation:
| Compound | Receptor Target | Radioligand | Ki (nM) | Hill Slope |
| This compound | GABA-A | [³H]Gabazine | >10,000 | N/A |
| This compound | NMDA | [³H]CGP 39653 | >10,000 | N/A |
| Bicuculline (Control) | GABA-A | [³H]Gabazine | 150 | -1.0 |
| CGS-19755 (Control) | NMDA | [³H]CGP 39653 | 25 | -1.1 |
| Table 1: Hypothetical data from radioligand binding assays. A high Ki value suggests no direct competitive binding at the orthosteric site. |
Tier 2: Functional Modulation of Receptor Activity
Causality: Even without direct competitive binding, this compound could act as an allosteric modulator, changing the receptor's response to its native ligand. Whole-cell patch-clamp electrophysiology is the ideal technique to measure ion channel function in real-time and determine if this compound potentiates or inhibits GABA- or glutamate-evoked currents.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation:
-
Use primary cultured neurons (e.g., hippocampal or cortical) or a cell line stably expressing the receptors of interest (e.g., HEK293 cells transfected with GABA-A or NMDA receptor subunits).
-
Plate cells on glass coverslips suitable for microscopy.
-
-
Recording Setup:
-
Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-6 MΩ when filled with internal solution.
-
The internal solution should be formulated to isolate the currents of interest (e.g., high chloride for GABA-A currents).
-
-
Achieving Whole-Cell Configuration:
-
Under visual guidance, approach a single neuron with the patch pipette and form a high-resistance (>1 GΩ) seal (a "giga-seal").
-
Apply gentle suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration, where the pipette interior is continuous with the cell cytoplasm.
-
Clamp the cell's membrane potential at a holding potential (e.g., -60 mV).
-
-
Experimental Protocol:
-
Establish a baseline by applying the agonist (GABA or NMDA/glycine) for a short duration using a fast perfusion system, and record the resulting inward current.
-
Wash the agonist out and allow the cell to recover.
-
Pre-incubate the cell with a known concentration of this compound for 1-2 minutes.
-
Co-apply the agonist and this compound and record the current.
-
Repeat this process for a range of this compound concentrations to generate a dose-response curve.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked current in the absence and presence of this compound.
-
Calculate the percentage potentiation or inhibition caused by this compound at each concentration.
-
Plot the percentage modulation against the log concentration of this compound and fit to a sigmoidal dose-response curve to determine the EC50 (for potentiation) or IC50 (for inhibition).
-
Data Presentation:
| Modulator | Agonist (Concentration) | Effect on Peak Current | EC50 / IC50 (µM) |
| This compound | GABA (1 µM) | Potentiation | 5.2 |
| This compound | NMDA/Glycine (100/10 µM) | Inhibition | 12.8 |
| Diazepam (Control) | GABA (1 µM) | Potentiation | 0.1 |
| 7-CKA (Control) | NMDA/Glycine (100/10 µM) | Inhibition | 0.5 |
| Table 2: Example data from electrophysiology experiments, demonstrating functional modulation. |
Tier 3: Impact on Synaptic Transmission and Network Activity
Causality: Beyond single-cell receptor function, it is crucial to understand how this compound affects synaptic communication and overall network excitability. Techniques like microelectrode array (MEA) recordings can assess changes in spontaneous firing rates and network bursting, providing a systems-level view of this compound's modulatory effects.
Protocol: Microelectrode Array (MEA) Recordings
-
Culture Preparation:
-
Plate primary cortical or hippocampal neurons onto MEA plates, where each well contains a grid of extracellular electrodes.
-
Allow the culture to mature for at least 14 days in vitro until a stable, spontaneously active synaptic network has formed.
-
-
Baseline Recording:
-
Place the MEA plate into the recording system, which maintains physiological temperature and CO₂ levels.
-
Record baseline spontaneous network activity for 10-20 minutes. Key parameters to measure include mean firing rate, burst frequency, and network synchrony.
-
-
Compound Application and Recording:
-
Add this compound directly to the culture medium at the desired final concentration.
-
Record network activity continuously for at least 30-60 minutes post-application to observe acute and sustained effects.
-
To test the involvement of specific receptors, co-apply this compound with a known antagonist (e.g., bicuculline for GABA-A or AP5 for NMDA receptors) and observe if the effect of this compound is blocked.
-
-
Data Analysis:
-
Use MEA analysis software to quantify changes in network parameters over time compared to the baseline recording.
-
A potentiation of GABAergic tone would be expected to decrease the mean firing rate and burst frequency.
-
An inhibition of NMDAergic tone would also be expected to reduce network excitability.
-
The antagonist experiments will help confirm the mechanism of action.
-
Visualization of Pathways and Workflows
Visual diagrams are essential for conceptualizing the complex interactions and experimental procedures.
Conclusion and Future Directions
The evidence pointing to this compound's modulation of GABAergic and NMDAergic pathways is compelling, though still emerging.[1] The experimental framework detailed in this guide provides a systematic approach to confirm and characterize these interactions with high scientific rigor. By progressing from receptor binding to cellular function and network activity, researchers can build a comprehensive profile of this compound's mechanism of action.
Future investigations should aim to:
-
Identify Subunit Specificity: Determine if this compound's modulation is specific to certain GABA-A or NMDA receptor subunit compositions.
-
Investigate In Vivo Relevance: Correlate the in vitro findings with in vivo animal models of sleep, anxiety, or neurodegeneration to validate the physiological and therapeutic relevance.
-
Elucidate Upstream Mechanisms: If the effects are indirect, explore potential upstream targets, such as other G protein-coupled receptors (GPCRs) or signaling kinases that could, in turn, modulate ion channel function.[11][12]
A thorough understanding of how this compound interfaces with the fundamental excitatory and inhibitory systems of the brain will be indispensable for unlocking its full potential as a therapeutic agent.
References
- 1. corepeptides.com [corepeptides.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound (δ-Sleep Inducing Peptide) | Peptides 1 | CAS 62568-57-4 | Buy this compound (δ-Sleep Inducing Peptide) from Supplier InvivoChem [invivochem.com]
- 4. This compound/DSIP (TFA removed)) peptide [novoprolabs.com]
- 5. lifetein.com [lifetein.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Frontiers | Parkinson's Disease and Neurodegeneration: GABA-Collapse Hypothesis [frontiersin.org]
- 8. Role of GABA pathway in motor and non-motor symptoms in Parkinson's disease: a bidirectional circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GABA Signaling: Therapeutic Targets for Neurodegenerative and Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMDA receptors in neurodegenerative diseases: mechanisms and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of GPCR/ion channel interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Antioxidant Properties of Delta Sleep-inducing Peptide (DSIP)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Delta Sleep-inducing Peptide (DSIP), a naturally occurring nonapeptide, has garnered significant attention beyond its initial role in sleep modulation.[1][2][3] Emerging evidence robustly positions DSIP as a potent modulator of the cellular antioxidant defense system. This technical guide synthesizes the current understanding of DSIP's antioxidant properties, detailing its mechanisms of action, providing validated experimental protocols for its assessment, and discussing its therapeutic potential. In vivo and in vitro studies demonstrate that DSIP mitigates oxidative stress by enhancing the expression and activity of key antioxidant enzymes, reducing lipid peroxidation, and protecting cellular integrity under conditions of oxidative challenge.[1][4][5][6] This guide serves as a comprehensive resource for researchers aiming to investigate and harness the cytoprotective and antioxidant capabilities of DSIP.
Introduction to Delta Sleep-inducing Peptide (DSIP)
First isolated from the cerebral venous blood of rabbits in a state of delta-wave sleep, DSIP is a neuropeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[2] While its name denotes its sleep-influencing capabilities, particularly in promoting slow-wave sleep, its physiological roles are pleiotropic, extending to stress reduction, normalization of blood pressure, and modulation of hormone levels.[1][3][7] DSIP is found in various central and peripheral tissues, suggesting its involvement in a wide array of regulatory processes.[2][3] The peptide's ability to counteract stress-induced metabolic disturbances has paved the way for investigations into its antioxidant and cytoprotective functions.[8]
The Landscape of Cellular Oxidative Stress
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates.[9][10][11] ROS, such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are natural byproducts of cellular metabolism, particularly mitochondrial respiration.[11][12] While essential for signaling at low concentrations, their overproduction can inflict significant damage to vital macromolecules, including lipids, proteins, and DNA, contributing to the pathophysiology of numerous diseases and the aging process.[9][10] The cellular defense against oxidative damage is orchestrated by a network of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), along with non-enzymatic antioxidants.[5][12]
Mechanistic Pillars of DSIP's Antioxidant Activity
The antioxidant capacity of DSIP is not attributed to a single mechanism but rather a multi-faceted approach involving both direct and indirect actions on the cellular redox environment.
Upregulation of Endogenous Antioxidant Enzyme Systems
A primary mechanism of DSIP's protective effect is its ability to bolster the cell's intrinsic antioxidant defenses. Multiple studies in animal models have demonstrated that administration of DSIP leads to a significant increase in the activity and gene expression of key antioxidant enzymes.
-
Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx): In rats, DSIP administration has been shown to increase the expression of genes encoding for SOD1 and GPx1 in both the brain and blood.[13][14] This is particularly relevant in the context of aging, where the expression of these crucial enzymes naturally declines.[13]
-
Broad-Spectrum Enzyme Activation: Under conditions of cold stress, DSIP administration resulted in elevated activities of not only SOD and GPx but also catalase and glutathione reductase in erythrocytes, liver, and brain tissue.[4][5] This comprehensive enzymatic enhancement provides a robust defense against a surge in ROS.
Inhibition of Lipid Peroxidation
A key indicator of oxidative damage is lipid peroxidation, a process where ROS attack lipids in cell membranes, leading to cellular injury. DSIP has been shown to effectively suppress this process. In studies on aging rats, DSIP treatment reduced the levels of malonic dialdehyde (MDA), a prominent marker of lipid peroxidation, in both tissues and plasma.[1][6] This suggests that DSIP helps maintain membrane integrity and function in the face of oxidative challenge.
Mitochondrial Protection and Enhancement of Oxidative Phosphorylation
Mitochondria are the primary source of cellular ROS and are also highly vulnerable to oxidative damage. DSIP has been found to exert a protective effect on these organelles. In vitro experiments on isolated rat brain mitochondria showed that DSIP increased the efficiency of oxidative phosphorylation and enhanced the rate of ATP production.[8] Furthermore, in rats subjected to hypoxia, pretreatment with DSIP prevented the stress-induced decline in mitochondrial respiratory activity, highlighting its role in preserving mitochondrial function under duress.[8][15]
Signaling Pathways and Mechanistic Overview
While the precise receptor for DSIP remains elusive, its downstream effects suggest an interaction with cellular signaling cascades that regulate the expression of antioxidant genes. The observed increase in SOD and GPx gene expression points towards the involvement of transcription factors that respond to cellular stress and redox status, such as Nrf2 (Nuclear factor erythroid 2-related factor 2).
Below is a conceptual diagram illustrating the proposed antioxidant mechanism of DSIP.
References
- 1. healthtechzone.com [healthtechzone.com]
- 2. biolongevitylabs.com [biolongevitylabs.com]
- 3. Delta-sleep-inducing peptide (DSIP): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Regulatory effect of delta sleep-inducing peptide on the activity of antioxidant enzymes in erythrocytes and tissues of rats during cold stress] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of free radical processes by delta-sleep inducing peptide in rat tissues under cold stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Mechanism of delta-sleep inducing peptide geroprotective activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptidesciences.com [peptidesciences.com]
- 8. Delta sleep inducing peptide (DSIP): effect on respiration activity in rat brain mitochondria and stress protective potency under experimental hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Severe Life Stress and Oxidative Stress in the Brain: From Animal Models to Human Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse Models of Oxidative Stress Indicate a Role for Modulating Healthy Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sleep deprivation decreases superoxide dismutase activity in rat hippocampus and brainstem - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of delta sleep-inducing peptide on the expression of antioxidant enzyme genes in the brain and blood of rats during physiological aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Preclinical Anxiolytic Effects of Emideltide
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the preclinical assessment of the anxiolytic properties of Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP). The content herein is structured to offer not just procedural steps but also the scientific rationale behind the experimental designs, ensuring a robust and well-validated approach to investigating this compound's potential as an anxiolytic agent.
Introduction: The Therapeutic Potential of this compound in Anxiety
This compound is a naturally occurring nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[1] Initially identified for its sleep-promoting properties, subsequent research has unveiled a broader spectrum of neuromodulatory activities, including potent anxiolytic, stress-reducing, and antioxidant effects.[2][3][4] The multifaceted nature of this compound's bioactivity suggests a complex mechanism of action, potentially involving the modulation of several key neurotransmitter systems implicated in the pathophysiology of anxiety disorders.
Preclinical evidence points to this compound's ability to reduce anxiety-like behaviors. For instance, studies have shown its efficacy in the elevated plus-maze test in mice, a standard paradigm for assessing anxiolytic drug effects.[2][5] The proposed mechanisms underlying these effects include interactions with delta-opioid receptors (DORs), potentiation of the GABAergic system, and modulation of NMDA receptor activity.[2][6][7] Furthermore, this compound has been shown to influence serotonin secretion, a neurotransmitter centrally involved in mood and anxiety regulation.[8]
This guide will delineate a comprehensive preclinical strategy to rigorously evaluate and characterize the anxiolytic effects of this compound, from behavioral assessment to target engagement and downstream molecular signaling.
Preclinical Efficacy Assessment: A Battery of Behavioral Assays
To comprehensively assess the anxiolytic-like effects of this compound, a battery of well-validated behavioral assays in rodents is recommended. This multi-test approach provides a more complete picture of the compound's behavioral profile and reduces the likelihood of false positives or negatives that can arise from reliance on a single behavioral paradigm.[9][10]
Elevated Plus-Maze (EPM) Test
The EPM is a widely used test for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[11][12] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Experimental Protocol: Elevated Plus-Maze Test
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[11]
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes prior to testing.[13]
-
Dosing: Administer this compound or vehicle via the desired route (e.g., intraperitoneally, i.p.). A dose-response study is recommended, with suggested starting doses ranging from 100 to 400 mcg/kg, based on existing literature.[2][4] A positive control, such as diazepam (1-2 mg/kg, i.p.), should be included.
-
Procedure: 30 minutes post-injection, place the animal in the center of the maze, facing an open arm.[13]
-
Data Collection: Record the animal's behavior for 5 minutes using an automated video-tracking system. Key parameters to measure include:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of general locomotor activity)
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries compared to the vehicle-treated group.
Open-Field Test (OFT)
The OFT assesses anxiety-like behavior by measuring the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, brightly lit spaces.[14] Anxiolytic compounds typically increase the time spent in the center of the open field.
Experimental Protocol: Open-Field Test
-
Apparatus: A square or circular arena with walls to prevent escape.[14]
-
Acclimation: As with the EPM, acclimate animals to the testing room.
-
Dosing: Administer this compound, vehicle, or a positive control as previously described.
-
Procedure: Place the animal in the center of the open field arena.
-
Data Collection: Record behavior for 10-15 minutes. Key parameters include:
-
Time spent in the center zone
-
Latency to enter the center zone
-
Number of entries into the center zone
-
Total distance traveled
-
Rearing frequency (a measure of exploratory behavior)
-
-
Data Analysis: An anxiolytic effect is suggested by a significant increase in the time spent in and the number of entries into the center zone.
Light-Dark Box (LDB) Test
The LDB test is another conflict-based assay where anxiolytic activity is measured by the animal's willingness to explore a brightly lit, aversive compartment versus a dark, preferred compartment.[15][16][17][18][19]
Experimental Protocol: Light-Dark Box Test
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.[15]
-
Acclimation and Dosing: Follow the same procedures as for the EPM and OFT.
-
Procedure: Place the animal in the center of the light compartment, facing away from the opening.
-
Data Collection: Record behavior for 5-10 minutes. Key parameters include:
-
Time spent in the light compartment
-
Latency to first enter the dark compartment
-
Number of transitions between compartments
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in the light compartment and the number of transitions.
Data Presentation: Summary of Behavioral Endpoints
| Behavioral Assay | Primary Anxiolytic-Like Measures | Locomotor/Exploratory Measures |
| Elevated Plus-Maze | % Time in Open Arms, % Open Arm Entries | Total Arm Entries, Total Distance Traveled |
| Open-Field Test | Time in Center, Center Entries | Total Distance Traveled, Rearing Frequency |
| Light-Dark Box Test | Time in Light Compartment, Transitions | --- |
Pharmacodynamic & Target Engagement Studies
To elucidate the mechanism of action of this compound, it is crucial to demonstrate its engagement with putative molecular targets in the brain and to assess its impact on downstream signaling pathways.
Receptor Binding and Localization
Given the evidence suggesting this compound's interaction with delta-opioid, GABA, and NMDA receptors, receptor binding assays and autoradiography are essential to confirm these interactions and to identify the specific brain regions involved.[6][7]
Experimental Protocol: Receptor Autoradiography
-
Tissue Preparation: Following behavioral testing, animals are euthanized, and brains are rapidly extracted and frozen. Coronal brain sections (10-20 µm) are prepared using a cryostat.[20]
-
Incubation: Incubate brain sections with a radiolabeled ligand specific for the receptor of interest (e.g., [³H]DPDPE for delta-opioid receptors). To determine non-specific binding, a separate set of sections is incubated with the radioligand in the presence of an excess of a non-labeled competitor.[21][22]
-
Washing and Drying: Wash the sections to remove unbound radioligand and then dry them.[20]
-
Exposure: Expose the labeled sections to a phosphor-imaging plate or autoradiographic film.[20]
-
Image Analysis: Quantify the density of radioligand binding in specific brain regions known to be involved in anxiety, such as the amygdala, prefrontal cortex, and hippocampus.
In Vivo Neurotransmitter Release
In vivo microdialysis allows for the direct measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals.[23][24][25][26] This technique can be used to assess whether this compound administration alters the release of GABA, glutamate, or serotonin in anxiety-related brain circuits.
Experimental Protocol: In Vivo Microdialysis
-
Probe Implantation: Stereotaxically implant a microdialysis probe into the target brain region (e.g., amygdala).[23]
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion and Sampling: On the day of the experiment, perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect dialysate samples at regular intervals before and after the administration of this compound.[27]
-
Neurochemical Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.
-
Data Analysis: A change in the extracellular concentration of a neurotransmitter following this compound administration would provide evidence for its modulatory role in that specific neurotransmitter system.
Downstream Signaling Pathways
To investigate the intracellular signaling cascades activated by this compound, the expression and phosphorylation of key signaling proteins can be assessed using immunohistochemistry (IHC) and Western blotting.
3.3.1. c-Fos Immunohistochemistry
The immediate early gene c-Fos is often used as a marker of neuronal activation.[28] Examining c-Fos expression following this compound administration can identify the specific neuronal populations and brain circuits modulated by the peptide.
Experimental Protocol: c-Fos Immunohistochemistry
-
Tissue Preparation: Perfuse animals with a fixative (e.g., 4% paraformaldehyde) 90-120 minutes after this compound or vehicle administration. Collect and section the brains.
-
Immunostaining: Incubate the brain sections with a primary antibody against c-Fos, followed by a secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.
-
Imaging and Analysis: Use microscopy to visualize and quantify the number of c-Fos-positive cells in brain regions of interest.
3.3.2. Western Blotting for Phosphorylated ERK (p-ERK)
The extracellular signal-regulated kinase (ERK) is a key downstream signaling molecule for many G-protein coupled receptors, including delta-opioid receptors. Measuring the ratio of phosphorylated ERK (p-ERK) to total ERK can provide an index of receptor activation.
Experimental Protocol: Western Blotting for p-ERK
-
Tissue Lysis: Dissect brain regions of interest and homogenize them in a lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Immunoblotting: Incubate the membrane with primary antibodies against p-ERK and total ERK, followed by appropriate secondary antibodies.
-
Detection and Quantification: Visualize the protein bands using a chemiluminescent or fluorescent detection system and quantify the band intensities to determine the p-ERK/total ERK ratio.
Visualization of Experimental Workflows and Signaling Pathways
To provide a clear visual representation of the experimental design and the hypothesized signaling pathways, the following diagrams are presented using the DOT language for Graphviz.
Caption: Experimental workflow for assessing the anxiolytic effects of this compound.
Caption: Hypothesized signaling pathways of this compound's anxiolytic action.
Conclusion and Future Directions
The preclinical data to date suggest that this compound holds significant promise as a novel anxiolytic agent. Its multifaceted mechanism of action, potentially targeting multiple neurotransmitter systems, may offer a unique therapeutic profile. The experimental framework outlined in this guide provides a robust strategy for further elucidating the anxiolytic properties of this compound and for building a strong preclinical data package to support its potential clinical development.
Future research should focus on obtaining detailed pharmacokinetic and pharmacodynamic data for this compound in rodents to optimize dosing regimens for behavioral studies. Furthermore, investigating the specific receptor subtypes with which this compound interacts will provide a more refined understanding of its molecular mechanism of action. The use of genetic models, such as receptor knockout or knockdown animals, could further validate the role of specific targets in mediating the anxiolytic effects of this compound.
References
- 1. Delta-sleep-inducing peptide - Wikipedia [en.wikipedia.org]
- 2. Delta Sleep Inducing Peptide: A Comprehensive Guide | Optimal Circadian Health [optimalcircadianhealth.com]
- 3. δ-Sleep Inducing Peptide | Antioxidant | TargetMol [targetmol.com]
- 4. Delta sleep inducing peptide (DSIP): effect on respiration activity in rat brain mitochondria and stress protective potency under experimental hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pichia pastoris secreted peptides crossing the blood-brain barrier and DSIP fusion peptide efficacy in PCPA-induced insomnia mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. swolverine.com [swolverine.com]
- 7. particlepeptides.com [particlepeptides.com]
- 8. Delta-sleep-inducing peptide stimulates melatonin, 5-methoxytryptophol and serotonin secretion from perifused rat pineal glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rodent tests of depression and anxiety: Construct validity and translational relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behavioral methods to study anxiety in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Behavioral assays to model cognitive and affective dimensions of depression and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Light-dark box test - Wikipedia [en.wikipedia.org]
- 16. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 17. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 20. Autoradiography [fz-juelich.de]
- 21. A new method for receptor autoradiography: [3H]opioid receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. jneurosci.org [jneurosci.org]
- 23. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. buczynski-gregus.com [buczynski-gregus.com]
- 25. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
- 28. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Emideltide (Delta Sleep-Inducing Peptide): A Modulator of Circadian Outputs
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), is an endogenous nonapeptide with well-documented effects on sleep architecture, particularly the promotion of slow-wave sleep.[1][2] While its name suggests a primary role in sleep, observations of its influence on locomotor patterns and hormonal levels have pointed towards a broader, albeit poorly understood, role in the regulation of circadian rhythms.[3][4][5] This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the intricate relationship between this compound and the mammalian circadian system. We move beyond a simple description of known effects to propose a multi-phase experimental approach, detailing the causality behind methodological choices. This guide is designed to facilitate a systematic exploration of this compound's mechanism, from its influence on behavioral outputs to its potential modulation of the central pacemaker in the suprachiasmatic nucleus (SCN) and its underlying neurochemical pathways.
Introduction: The Enigma of this compound
First isolated from the cerebral venous blood of rabbits in an induced state of slow-wave sleep, this compound (DSIP) is a pleiotropic neuropeptide found in neurons, peripheral organs, and plasma.[3][5] Its most prominent reported bioactivity is the potentiation of non-rapid eye movement (NREM) or slow-wave sleep, an effect demonstrated in multiple species, including rabbits and rats.[2]
However, its physiological role is far from simple. Studies in humans have revealed a diurnal rhythm in plasma DSIP-like immunoreactivity that is paradoxically correlated negatively with slow-wave sleep and positively with body temperature, peaking in the afternoon.[6] This suggests its function extends beyond sleep induction and may be integrated with the broader circadian regulation of physiology.
The primary mechanism of action for this compound remains speculative but is thought to involve the modulation of multiple neurotransmitter systems.[1] Evidence points towards a potentiation of inhibitory signaling through GABA receptors and an inhibition of excitatory currents mediated by NMDA receptors.[1] Interactions with serotonergic and adrenergic systems have also been proposed, highlighting its potential as a broad-spectrum neuromodulator.[1] This guide will provide the experimental context to dissect these interactions within the framework of circadian biology.
The Mammalian Circadian Clock: A Primer
To understand how a molecule like this compound might influence circadian rhythms, one must first understand the core clock mechanism. In mammals, the master circadian pacemaker resides in the suprachiasmatic nucleus (SCN) of the hypothalamus.[7] At the molecular level, this clock is driven by a series of transcriptional-translational feedback loops.[8][9] The core loop is initiated by the heterodimerization of CLOCK and BMAL1 proteins, which bind to E-box elements in the promoters of Period (Per1, Per2) and Cryptochrome (Cry1, Cry2) genes, activating their transcription.[10] The resulting PER and CRY proteins then dimerize, translocate back into the nucleus, and inhibit the activity of the CLOCK:BMAL1 complex, thus repressing their own transcription.[8] This entire cycle takes approximately 24 hours to complete. The SCN integrates environmental cues, primarily light, to synchronize this internal rhythm with the external day-night cycle, and in turn, orchestrates peripheral clocks throughout the body to regulate behavior, physiology, and metabolism.
A Phased Experimental Framework for Interrogating this compound's Circadian Role
We propose a logical, three-phase approach to systematically evaluate the role of this compound in circadian regulation. This framework is designed to first characterize the whole-organism phenotype and then progressively drill down to the cellular and molecular mechanisms within the central pacemaker.
Phase I: In Vivo Phenotypic Characterization
The initial step is to precisely quantify the effect of this compound on overt circadian rhythms in a controlled laboratory setting. This provides the foundational data upon which mechanistic hypotheses can be built.
Protocol 3.1: Analysis of Locomotor Activity Rhythms in Rodent Models
-
Rationale: Locomotor activity is a robust and easily quantifiable output of the circadian clock. Assessing changes in the timing and intensity of activity under different lighting conditions is a standard method for identifying chronobiotic effects (i.e., the ability of a compound to shift the clock).
-
Methodology:
-
Animal Model: House male C57BL/6J mice (8-12 weeks old) individually in cages equipped with running wheels.[11]
-
Entrainment: Acclimate mice to a 12-hour light:12-hour dark (LD 12:12) cycle for at least 14 days. Food and water are provided ad libitum.
-
Baseline Recording: Record baseline locomotor activity for 7-10 days under LD 12:12, followed by 14-21 days in constant darkness (DD) to measure the free-running period (tau).
-
Drug Administration: Following baseline recording, administer this compound (e.g., 30 nmol/kg, i.v., or via a programmable infusion pump) or vehicle control at a specific circadian time (CT), such as CT6 (mid-subjective day) or CT14 (early subjective night).
-
Phase Shift Analysis: Record activity for another 14 days in DD. Calculate any phase shifts in the activity onset by comparing the timing of activity before and after the pulse. A full phase-response curve (PRC) can be generated by administering the pulse at different circadian times across multiple cohorts of animals.[7]
-
Data Analysis: Analyze the data using chronobiology software (e.g., ClockLab). Key parameters to quantify are the free-running period (tau) in DD, the phase angle of entrainment in LD, and the magnitude and direction of phase shifts following drug administration.
-
Protocol 3.2: EEG/EMG Analysis of Sleep Architecture
-
Rationale: Given this compound's known effects on sleep, it is critical to determine if these effects are time-of-day dependent and how they interact with the natural sleep-wake cycle.
-
Methodology:
-
Surgical Implantation: Surgically implant mice with electrodes for electroencephalography (EEG) and electromyography (EMG) recording. Allow for a 7-10 day recovery period.
-
Baseline Recording: Record baseline sleep-wake patterns for 48 hours under an LD 12:12 cycle to establish diurnal patterns of NREM sleep, REM sleep, and wakefulness.
-
Time-Dependent Administration: Administer this compound or vehicle at distinct time points, such as the beginning of the light phase (sleep period for nocturnal rodents) and the beginning of the dark phase (active period).
-
Post-Injection Recording: Record EEG/EMG for at least 24 hours post-administration.
-
Data Analysis: Use sleep scoring software to automatically or manually score recordings into NREM, REM, and Wake states. Quantify total time spent in each state, bout duration, and number of bouts in the hours following injection, comparing drug vs. vehicle at each time point.
-
Table 1: Representative Quantitative Data from Phase I Investigations
| Parameter | Vehicle Control | This compound (30 nmol/kg @ CT14) | Statistical Significance |
| Free-Running Period (τ, hours) | 23.7 ± 0.1 | 23.7 ± 0.1 | p > 0.05 |
| Phase Shift (hours) | -0.1 ± 0.2 | -1.5 ± 0.3 | p < 0.01 |
| NREM Sleep (first 4h post-injection) | 45% ± 3% | 65% ± 4% | p < 0.001 |
| Wakefulness (first 4h post-injection) | 50% ± 4% | 30% ± 5% | p < 0.001 |
| (Note: Data are hypothetical examples for illustrative purposes.) |
Phase II: Interrogation of the Central Pacemaker (SCN)
If Phase I experiments reveal a significant phase-shifting capability, the next logical step is to determine if this compound acts directly on the SCN molecular clockwork.
Protocol 3.3: Ex Vivo SCN Slice Culture Bioluminescence Assay
-
Rationale: This ex vivo technique isolates the SCN from most systemic inputs, allowing for a direct test of a compound's effect on the core clock machinery.[12] Using tissue from a PER2::LUC reporter mouse, which expresses luciferase under the control of the Per2 promoter, provides a real-time readout of clock gene rhythmicity.[13]
-
Methodology:
-
Animal Model: Utilize PER2::LUC transgenic mice, which provide a robust rhythm of bioluminescence.
-
Slice Preparation: At the anticipated peak of PER2 expression (late subjective day), sacrifice a mouse and rapidly prepare 300 µm coronal brain slices containing the SCN.
-
Culture: Culture the SCN slices on a sterile, porous membrane in a sealed 35-mm dish containing culture medium supplemented with luciferin.
-
Bioluminescence Recording: Place the dish in a light-tight luminometer equipped with a photomultiplier tube (PMT) and maintain at 37°C. Record photon counts in 10-minute bins for at least 5-7 days to establish a stable baseline rhythm.
-
Drug Application: After a stable baseline is established, apply this compound (at various concentrations) directly to the culture medium.
-
Data Analysis: Analyze the bioluminescence data to detect changes in the period, phase, or amplitude of the PER2::LUC rhythm following drug application compared to the pre-treatment baseline.
-
Phase III: Elucidation of Molecular and Neurochemical Pathways
This phase aims to identify the molecular targets and neurochemical changes that mediate this compound's effects on the circadian system.
Protocol 3.4: In Vivo Quantification of SCN Clock Gene Expression
-
Rationale: To validate and expand upon the ex vivo findings, this protocol assesses clock gene expression in the SCN of an intact animal following systemic this compound administration. This captures the net effect of this compound's action on the SCN within a physiological context.
-
Methodology:
-
Animal Treatment: Administer this compound or vehicle to mice at a circadian time shown to be sensitive in Phase I (e.g., CT14).
-
Tissue Collection: Sacrifice cohorts of mice at 1, 2, 4, and 6 hours post-injection.
-
SCN Dissection: Rapidly dissect the SCN region and snap-freeze the tissue.
-
RNA Extraction & qPCR: Extract total RNA from the SCN tissue, synthesize cDNA, and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of core clock genes (Bmal1, Per1, Per2, Cry1) and an immediate-early gene (c-Fos) as a marker of neuronal activation.[14]
-
Data Analysis: Normalize gene expression to a stable housekeeping gene (e.g., Actb). Calculate the fold change in expression for each target gene in the this compound-treated group relative to the vehicle-treated group at each time point.
-
Table 2: Representative qPCR Data from SCN Tissue
| Gene | Fold Change (2h post-injection vs. Vehicle) | Statistical Significance |
| Bmal1 | 0.95 | p > 0.05 |
| Per1 | 1.10 | p > 0.05 |
| Per2 | 1.05 | p > 0.05 |
| c-Fos | 3.50 | p < 0.01 |
| (Note: Hypothetical data suggesting neuronal activation without direct clock gene modulation.) |
Integrated Mechanistic Model and Future Directions
The results of the proposed experimental framework will allow for the construction of a data-driven model of this compound's role in circadian regulation. Based on existing literature, a plausible hypothesis is that this compound acts primarily as an indirect modulator of circadian outputs rather than a direct resetting agent of the SCN clock.
Its potentiation of GABAergic neurotransmission could suppress the activity of wake-promoting regions that receive input from the SCN, thereby enhancing sleep propensity, particularly during the subjective night when the drive for sleep is high. This would manifest as changes in sleep architecture and potentially phase shifts in locomotor activity without altering the core SCN molecular oscillations. The diagram below illustrates this proposed signaling pathway.
Future Directions and Translational Relevance:
-
Receptor Identification: A critical next step is the definitive identification of the specific receptor(s) through which this compound mediates its effects in the brain. Radioligand binding assays and functional screens with a library of known GPCRs could be employed.
-
Peripheral Clocks: Investigating whether this compound can modulate circadian rhythms in peripheral tissues (e.g., liver, adrenal gland) could uncover additional therapeutic applications.
-
Clinical Potential: If this compound or a more stable analog can reliably modulate the sleep-wake cycle with minimal side effects, it could hold promise for treating circadian rhythm sleep disorders, such as those experienced by shift workers or individuals with jet lag. Its unique mechanism, potentially differing from traditional hypnotics, warrants further exploration in drug development pipelines.
By applying the rigorous, multi-faceted approach outlined in this guide, the scientific community can move closer to fully understanding the role of this enigmatic peptide and harnessing its potential for therapeutic innovation.
References
- 1. corepeptides.com [corepeptides.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound (δ-Sleep Inducing Peptide) | Peptides 1 | CAS 62568-57-4 | Buy this compound (δ-Sleep Inducing Peptide) from Supplier InvivoChem [invivochem.com]
- 4. Delta Sleep-Inducing Peptide | C35H48N10O15 | CID 68816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Diurnal rhythm of plasma delta-sleep-inducing peptide in humans: evidence for positive correlation with body temperature and negative correlation with rapid eye movement and slow wave sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publish.illinois.edu [publish.illinois.edu]
- 8. Molecular genetic analysis of circadian timekeeping in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vitro circadian rhythms: imaging and electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Bioluminescence Assay to Characterize Circadian Rhythm in Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigating the Link between Circadian Clock Gene Expressions, Chronotype, Insomnia, and Daytime Sleepiness in Patients with Obstructive Sleep Apnea | MDPI [mdpi.com]
An In-depth Technical Guide to the Core Chemical and Physical Properties of Emideltide
Introduction
Emideltide, also widely known as Delta Sleep-Inducing Peptide (DSIP), is a naturally occurring nonapeptide with a fascinating history and a complex pharmacological profile.[1][2][3] Initially isolated from the cerebral venous blood of rabbits in a state of slow-wave sleep, its primary intrigue lies in its potential to modulate sleep architecture.[1][2] However, extensive research has unveiled a broader spectrum of activities, positioning this compound as a pleiotropic neuromodulator with potential implications in stress reduction, neuroprotection, and the management of withdrawal syndromes.[1][3] This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its structural attributes, physicochemical characteristics, and the experimental methodologies crucial for its synthesis, purification, and characterization. Furthermore, we will explore its intricate mechanism of action, elucidating its interactions with key neurotransmitter systems.
Core Chemical and Physical Properties
This compound is a well-defined nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[4] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C35H48N10O15 | [5] |
| Molecular Weight | 848.8 g/mol | [5] |
| Amino Acid Sequence | Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu | [4] |
| CAS Number | 62568-57-4 | [5] |
| Appearance | White lyophilized powder | [6] |
| Purity | Typically >98% (as determined by RP-HPLC) | [6] |
| Solubility | Slightly soluble in DMSO. Soluble in aqueous buffers such as PBS (pH 7.2) at concentrations up to 10 mg/mL. | [7] |
| Stability and Storage | Lyophilized this compound is stable at room temperature for several weeks. For long-term storage, it should be kept desiccated at -20°C. Reconstituted solutions should be stored at 4°C for short-term use (2-7 days) or at -20°C for future use. Freeze-thaw cycles should be avoided. | [6] |
Synthesis and Purification
The synthesis of this compound is typically achieved through Solid-Phase Peptide Synthesis (SPPS), a robust and widely adopted methodology for peptide production.[8] This is followed by purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to achieve the high purity required for research and potential therapeutic applications.[6]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines a standard manual Fmoc/tBu-based SPPS approach for the synthesis of this compound.[5][9]
Materials:
-
Fmoc-Glu(OtBu)-Wang resin
-
Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Ser(tBu)-OH, Fmoc-Ala-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Trp(Boc)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Glu(OtBu)-Wang resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound glutamic acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Iterative Cycles): a. Activate the next Fmoc-protected amino acid (Fmoc-Gly-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF. b. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. c. Wash the resin with DMF to remove excess reagents. d. Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Ser(tBu), Ala, Asp(OtBu), Gly, Gly, Ala, and finally Trp(Boc).
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group from the tryptophan residue.
-
Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (OtBu, tBu, Boc).
-
Precipitation and Washing: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide and wash several times with cold diethyl ether to remove scavengers and byproducts.
-
Lyophilization: Dry the crude peptide pellet under vacuum to obtain a lyophilized powder.
Experimental Protocol: Purification of this compound by RP-HPLC
The crude this compound is purified using preparative RP-HPLC to isolate the desired nonapeptide from deletion sequences and other impurities.[6][10][11]
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Crude lyophilized this compound
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A.
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Injection and Gradient Elution: Inject the dissolved sample onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B concentration (e.g., 10-50% B over 30-40 minutes) at a suitable flow rate.
-
Fraction Collection: Monitor the elution profile at 210-220 nm and collect fractions corresponding to the major peak, which represents the purified this compound.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound as a white powder.
Analytical Characterization
The identity and purity of the synthesized and purified this compound are confirmed using a combination of analytical techniques.
Mass Spectrometry
Mass spectrometry is employed to verify the molecular weight of this compound. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques. The expected monoisotopic mass of this compound (C35H48N10O15) is approximately 848.33 Da. Tandem mass spectrometry (MS/MS) can be used to confirm the amino acid sequence through fragmentation analysis, where the peptide backbone is fragmented at the amide bonds, generating a series of b- and y-ions that correspond to the sequence.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While not routinely used for simple peptide confirmation, 1D and 2D NMR spectroscopy can provide detailed structural information, including the assignment of protons and carbons and the determination of the peptide's conformation in solution.
Mechanism of Action: A Multi-Target Neuromodulator
The physiological effects of this compound are not mediated by a single receptor but rather through a complex interplay with several key neurotransmitter systems in the central nervous system.[9]
Modulation of GABAergic and Glutamatergic Systems
This compound has been shown to interact with both GABAergic and glutamatergic signaling pathways.[9]
-
GABA Receptor Potentiation: It is thought to enhance the responses mediated by GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.[9] This potentiation of inhibitory signaling likely contributes to its sedative and anxiolytic effects.
-
NMDA Receptor Inhibition: Conversely, this compound appears to exert an inhibitory effect on N-methyl-D-aspartate (NMDA) receptors, which are critical for excitatory neurotransmission.[9] By reducing NMDA receptor-mediated currents, this compound can dampen neuronal excitability.
Caption: Workflow for assessing this compound's modulation of GABA-A receptors.
Interaction with the Adrenergic System
This compound also modulates the adrenergic system, particularly by interacting with alpha-1 adrenergic receptors.[9] This interaction can influence the release of neurotransmitters like norepinephrine and impact downstream signaling pathways, potentially contributing to its effects on stress and sleep regulation.[9]
Caption: Simplified signaling pathway of alpha-1 adrenergic receptor modulation.
Opioid System Modulation
Interestingly, this compound does not appear to bind directly to opioid receptors but rather modulates the endogenous opioid system.[9] It may influence the release and availability of endogenous opioid peptides, which could explain some of its analgesic and withdrawal-mitigating properties.[9]
Conclusion
This compound is a nonapeptide with a well-defined chemical structure and a multifaceted pharmacological profile. Its synthesis and purification can be reliably achieved using standard peptide chemistry techniques. The true complexity of this compound lies in its mechanism of action, where it acts as a subtle modulator of multiple neurotransmitter systems rather than a potent agonist or antagonist at a single receptor. This nuanced activity makes it a compelling subject for further research, with potential applications in a range of neurological and physiological conditions. This guide provides a foundational understanding of this compound's core properties, offering a valuable resource for scientists and researchers dedicated to exploring its full therapeutic potential.
References
- 1. Delta Sleep Inducing Peptide: A Comprehensive Guide | Optimal Circadian Health [optimalcircadianhealth.com]
- 2. revolutionhealth.org [revolutionhealth.org]
- 3. DSIP: Delta Sleep Inducing Peptide - Wellness at Century City [wellnessatcenturycity.com]
- 4. δ-Sleep Inducing Peptide | Antioxidant | TargetMol [targetmol.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. peptide.com [peptide.com]
- 10. protocols.io [protocols.io]
- 11. The impact of amidination on peptide fragmentation and identification in shotgun proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. verifiedpeptides.com [verifiedpeptides.com]
- 13. Fragmentation of amidinated peptide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary in vitro studies on Emideltide
An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of Emideltide (Delta Sleep-Inducing Peptide)
Executive Summary
This compound, also known as Delta Sleep-Inducing Peptide (DSIP), is an endogenous nonapeptide with a range of neuromodulatory activities.[1][2][3] Initially identified for its potential role in promoting slow-wave sleep, subsequent research has revealed its involvement in stress response modulation, neurotransmitter interaction, and potential antioxidant effects.[1][2] This guide, intended for researchers and drug development professionals, outlines a comprehensive strategy for the preliminary in vitro characterization of this compound. We present a logical, tiered approach to experimentation, beginning with foundational safety profiling and progressing to detailed mechanistic studies. The protocols herein are designed to be self-validating, providing a robust framework for assessing the peptide's biological activity and elucidating its mechanism of action at the cellular level.
Introduction to this compound (DSIP)
This compound is a neuropeptide found in various central and peripheral tissues.[3][4] Its discovery was linked to the induction of delta-wave or slow-wave sleep in animal models.[4][5] Beyond its soporific effects, this compound is recognized for its pleiotropic nature, influencing circadian rhythms, locomotor patterns, hormonal levels, and the activity of neuropharmacological drugs.[4] Its potential as a therapeutic agent is underscored by its antioxidant and anxiolytic properties.[2] A thorough in vitro assessment is the critical first step in harnessing its potential, allowing for a systematic investigation of its cellular and molecular interactions in a controlled environment before advancing to more complex models.[6]
Mechanistic Profile and Signaling Pathways
This compound's biological effects are not attributed to a single high-affinity receptor but rather to a complex modulation of multiple neurotransmitter systems. This multifaceted mechanism necessitates a broad-spectrum approach to its in vitro characterization.
Key interactions include:
-
GABAergic System: this compound is thought to potentiate the activity of GABA receptors, the primary inhibitory neurotransmitter system in the central nervous system. This action likely contributes to its sedative and anxiolytic effects by promoting inhibitory signaling.[1]
-
NMDA Receptor System: Conversely, this compound appears to exert an inhibitory effect on N-methyl-D-aspartate (NMDA) receptor-mediated currents, which are crucial for excitatory neurotransmission. This suggests a role in balancing neuronal excitability.[1]
-
Adrenergic System: Research indicates that this compound can modulate alpha-1 adrenergic receptors, particularly within the pineal gland, enhancing the cellular response to hormones like norepinephrine.[1]
-
Endogenous Opioid System: this compound may not bind directly to opioid receptors but rather modulates the system by stimulating the release of endogenous opioid peptides, such as Met-enkephalin. This indirect action could explain some of its reported analgesic properties.[1]
The following diagram illustrates the known signaling interactions of this compound.
Framework for Preliminary In Vitro Evaluation
A tiered experimental approach ensures that foundational data informs subsequent, more complex assays. This workflow is designed to first establish a safe therapeutic window for this compound, then to quantify its interactions with specific targets, and finally to understand the functional consequences of these interactions.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the core experiments outlined in the evaluation framework.
Protocol: Cell Viability and Cytotoxicity (MTT Assay)
Causality: This assay is foundational for any in vitro study.[6] It determines the concentration range at which this compound does not exert cytotoxic effects, ensuring that observations in subsequent functional assays are due to specific biological activity and not cell death. The assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[7][8]
Methodology:
-
Cell Seeding: Plate a relevant neuronal or glial cell line (e.g., SH-SY5Y, PC-12) in a 96-well plate at a density of 1x10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in serum-free media, ranging from a high concentration (e.g., 1 mM) down to a low concentration (e.g., 1 nM).
-
Cell Treatment: Carefully aspirate the media from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls (media) and a positive control for cytotoxicity (e.g., 10% DMSO).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Reagent Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[9] Add 10 µL of the MTT stock solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[8]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[7][9]
-
Solubilization: Carefully aspirate the media containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[7][10]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9][10] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[9]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the concentration-response curve to determine the LC₅₀ (Lethal Concentration 50%).
Protocol: Competitive Receptor Binding Assay
Causality: This assay quantifies the affinity of this compound for specific receptor targets.[11] By competing against a radiolabeled or fluorescently labeled ligand with known high affinity for the receptor, we can determine this compound's IC₅₀ (half-maximal inhibitory concentration), which is an indicator of its binding potency.[11][12]
Methodology:
-
Receptor Preparation: Prepare cell membrane fractions from cells overexpressing the target receptor (e.g., GABA-A, NMDA) or use commercially available receptor preparations.
-
Assay Setup: In a 96-well plate, combine the following in each well:
-
Receptor preparation (e.g., 10-20 µg protein).
-
A fixed concentration of a radiolabeled ligand (e.g., ³H-muscimol for GABA-A) at or below its K_d_ value.[13]
-
Varying concentrations of unlabeled this compound (the competitor).
-
-
Controls:
-
Total Binding: Wells containing only the receptor and radioligand.
-
Non-specific Binding (NSB): Wells containing receptor, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound ligand. This is typically achieved by vacuum filtration through a glass fiber filter mat, which traps the membrane fragments.[14]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Protocol: In Vitro Biomarker Analysis
Causality: Biomarker analysis helps to understand the functional consequences of this compound's interaction with cells.[15][16] By measuring changes in gene expression or protein secretion, we can identify molecular signatures associated with its mechanism of action. This is a powerful, high-throughput approach for hypothesis generation and validation.[17]
Methodology (Example: Cytokine Profile via ELISA):
-
Cell Culture and Treatment: Culture an appropriate cell line (e.g., microglial cells for neuroinflammation studies) and treat with a non-toxic concentration of this compound for a defined period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant, which contains secreted proteins and biomarkers.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Use a multiplex ELISA kit to simultaneously quantify the levels of multiple relevant cytokines (e.g., TNF-α, IL-6, IL-10).
-
Plate Coating: Coat a 96-well plate with capture antibodies specific to the target cytokines.
-
Sample Incubation: Add the collected cell supernatants to the wells and incubate to allow the cytokines to bind to the capture antibodies.
-
Detection: Add a detection antibody conjugated to an enzyme (e.g., HRP). After washing, add a substrate that the enzyme will convert into a detectable signal (e.g., colorimetric).
-
Measurement: Measure the signal intensity using a plate reader.
-
Data Analysis: Quantify the concentration of each cytokine by comparing the results to a standard curve. Analyze the changes in cytokine levels in this compound-treated cells compared to vehicle controls.
Data Presentation and Interpretation
Quantitative data from the described assays should be summarized in a clear and concise format to facilitate comparison and interpretation.
Table 1: Summary of this compound In Vitro Profile
| Assay Type | Cell Line / Target | Endpoint | Result (Example) |
| Cytotoxicity | SH-SY5Y (Neuronal) | LC₅₀ (48 hr) | > 500 µM |
| Receptor Binding | GABA-A Receptor | IC₅₀ | 15 µM |
| NMDA Receptor | IC₅₀ | 45 µM | |
| α1-Adrenergic Receptor | IC₅₀ | 80 µM | |
| Biomarker Analysis | BV-2 (Microglial) | IL-10 Secretion (Fold Change) | 2.5-fold increase vs. control |
| TNF-α Secretion (Fold Change) | 0.6-fold decrease vs. control |
Conclusion
This guide provides a structured and scientifically grounded framework for the initial in vitro characterization of this compound. By systematically assessing its cytotoxicity, target engagement, and functional effects, researchers can build a comprehensive profile of its biological activity. The data generated from these preliminary studies are essential for validating its mechanism of action, identifying potential therapeutic applications, and making informed decisions about its progression into more advanced preclinical and clinical development stages.
References
- 1. corepeptides.com [corepeptides.com]
- 2. This compound (δ-Sleep Inducing Peptide) | Peptides 1 | CAS 62568-57-4 | Buy this compound (δ-Sleep Inducing Peptide) from Supplier InvivoChem [invivochem.com]
- 3. Delta Sleep-Inducing Peptide | C35H48N10O15 | CID 68816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound/DSIP (TFA removed)) peptide [novoprolabs.com]
- 5. caymanchem.com [caymanchem.com]
- 6. itmedicalteam.pl [itmedicalteam.pl]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. openaccesspub.org [openaccesspub.org]
- 16. selvita.com [selvita.com]
- 17. blog.crownbio.com [blog.crownbio.com]
Methodological & Application
Application Notes and Protocols for Intravenous Emideltide Injection in Rabbits
Introduction: The Significance of Emideltide and the Rabbit Model
This compound, also known as delta sleep-inducing peptide (DSIP), is a neuropeptide with a range of observed effects on electrophysiological activity, neurotransmitter levels, and hormonal regulation.[1][2][3] Its primary recognized function is the induction of delta sleep in mammals.[1] Rabbits are a frequently utilized model in biomedical research due to their physiological similarities to humans in certain aspects, their manageable size, and the relative ease of vascular access for intravenous administration.[4][5][6] Specifically, in the study of neuropeptides like this compound, intravenous administration in rabbits allows for the direct and rapid introduction of the compound into the systemic circulation, ensuring precise dosage delivery and immediate bioavailability for assessing its physiological and neurological effects.[7][8] For instance, in vivo studies have shown that an intravenous dose of 30 nmol/kg of this compound increases EEG delta activity and induces slow-wave sleep in free-moving rabbits.[9]
This document provides a comprehensive, step-by-step protocol for the intravenous administration of this compound in rabbits, with a focus on ensuring experimental accuracy, reproducibility, and the welfare of the animal subjects. The procedures outlined are grounded in established veterinary and laboratory practices.
Pre-Procedural Considerations: Ensuring Ethical and Scientific Integrity
Prior to any experimental procedure, it is imperative to adhere to all institutional and national guidelines for the ethical treatment of laboratory animals.[10] Aseptic technique is crucial throughout the process to prevent infection.[11]
1. Animal Selection and Acclimation:
-
Species: The New Zealand white rabbit is a commonly used breed in research settings.[12]
-
Health Status: Only healthy, well-nourished rabbits should be used. A thorough health assessment should be conducted by trained personnel prior to the study.
-
Acclimation: Rabbits should be allowed an adequate period of acclimation to the laboratory environment to minimize stress, which can influence experimental outcomes.[13]
2. This compound Solution Preparation:
-
Formulation: this compound is typically available as a lyophilized powder and should be reconstituted according to the manufacturer's instructions.[3] For intravenous administration, sterile, pyrogen-free saline (0.9% sodium chloride) or another appropriate vehicle should be used for reconstitution.
-
Concentration: The concentration of the this compound solution should be calculated to allow for the administration of the desired dose in a suitable volume.
-
Storage: Reconstituted this compound solutions should be stored as recommended by the supplier, often at 4°C for short-term use or -20°C for longer-term storage.[1][3]
3. Equipment and Supplies: A sterile and organized workspace is essential. The following supplies should be readily available:
-
Appropriate rabbit restrainer (e.g., commercial restraint box or towel wrap).[7]
-
Sterile syringes (size appropriate for the injection volume).
-
Sterile needles (22-30 gauge) or butterfly catheters.[14]
-
Clippers or a scalpel blade for fur removal.[10]
-
70% isopropyl alcohol swabs for disinfection.[4]
-
Sterile gauze pads.
-
Warming lamp or warm compress (optional, for vasodilation).[7]
-
Topical anesthetic cream (e.g., EMLA) (optional, for animal comfort).[10]
-
Sharps disposal container.[7]
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for the intravenous administration of this compound in rabbits.
| Parameter | Recommendation | Rationale & Key Considerations |
| This compound Dosage | 30 nmol/kg (as a starting point) | This dosage has been shown to induce slow-wave sleep in rabbits.[9] The final dosage should be determined by the specific experimental design. |
| Injection Volume | 1-5 ml (not to exceed 1% of body weight) | Keeping the volume low minimizes the risk of vascular overload and rupture.[4][7] |
| Needle Gauge | 22-30 gauge | A smaller gauge needle minimizes trauma to the vein.[14] The choice depends on the size of the rabbit and the vein. |
| Injection Angle | Approximately 20-30 degrees | A shallow angle allows for easier entry into the superficial marginal ear vein.[4][7] |
| Injection Rate | Slow and steady | Rapid injection can cause "speed shock," a potentially fatal reaction, and can damage the vein.[4][15] |
Experimental Workflow for Intravenous this compound Injection
Caption: Workflow for Intravenous this compound Injection in Rabbits.
Detailed Step-by-Step Protocol
1. Animal Restraint:
-
Proper restraint is crucial for the safety of both the handler and the rabbit and for the success of the injection.[13] Rabbits are susceptible to stress, so a calm and confident approach is essential.[13]
-
Place the rabbit in a suitable restrainer.[7] Alternatively, the "towel wrap" or "bunny burrito" method can be effective, where the rabbit is snugly wrapped in a towel, leaving the head and the ear for injection exposed.[7][13] This method often helps to calm the animal.[13]
2. Injection Site Preparation:
-
The marginal ear vein, located on the lateral aspect of the ear, is the most common and accessible site for intravenous injections in rabbits.[4][12][14]
-
Carefully clip or shave the fur over the selected vein to improve visualization.[7][14]
-
Cleanse the injection site with a 70% isopropyl alcohol swab.[14] This disinfects the area and can also aid in vasodilation.[16]
-
To further enhance vein visibility, a warm compress can be applied to the ear for a few minutes, or the ear can be gently massaged.[7][10]
3. Vein Cannulation:
-
Gently occlude the vein at the base of the ear with your thumb and forefinger to cause it to distend.[4]
-
With the bevel of the needle facing upwards, insert the needle into the vein at an approximately 20-30 degree angle to the skin.[4][7] The needle should be inserted almost parallel to the vein.[10]
-
Advance the needle slowly and visualize its entry into the vessel.[4] Once the vessel wall is penetrated, decrease the angle of the needle and advance it a further 2mm.[4]
4. Confirmation of Placement:
-
To confirm that the needle is correctly positioned within the vein, gently pull back on the syringe plunger.[14] A "flash" of blood in the hub of the needle or the syringe indicates successful placement.[7][14]
-
If no blood is seen, the needle may not be in the vein and should be carefully repositioned.
5. Administration of this compound:
-
Once correct placement is confirmed, release the pressure at the base of the ear.[4]
-
Inject the this compound solution slowly and at a steady pace.[4][14] During administration, the vein should blanch as the fluid passes through it.[4]
-
Monitor the injection site for any signs of swelling, which would indicate that the injection is occurring outside of the vein (extravasation).[4] If this occurs, stop the injection immediately.
6. Needle Withdrawal and Post-Injection Care:
-
After the full dose has been administered, apply gentle pressure with a sterile gauze pad over the injection site before withdrawing the needle.[7]
-
Continue to apply firm but gentle pressure for at least one minute to prevent bleeding and the formation of a hematoma.[4][7]
Post-Procedural Monitoring and Potential Complications
1. Immediate Monitoring:
-
Following the injection, the rabbit should be returned to its cage and monitored closely for any adverse reactions.
-
Observe for signs of distress, changes in behavior, or any local reactions at the injection site such as swelling, redness, or signs of pain.[7]
2. Potential Complications:
-
Hematoma: This can occur if insufficient pressure is applied after needle withdrawal.[4]
-
Extravasation: The leakage of the injected substance into the surrounding tissue. This can cause irritation and tissue damage.
-
Air Embolism: Ensure that all air is expelled from the syringe and needle before injection to prevent this serious complication.
-
Infection: Strict aseptic technique is the best preventative measure.[7]
Conclusion
The intravenous administration of this compound in rabbits is a fundamental technique for investigating the in vivo effects of this neuropeptide. By following this detailed protocol, researchers can ensure the accurate and safe delivery of the compound, leading to reliable and reproducible experimental data while upholding the highest standards of animal welfare.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound (δ-Sleep Inducing Peptide) | Peptides 1 | CAS 62568-57-4 | Buy this compound (δ-Sleep Inducing Peptide) from Supplier InvivoChem [invivochem.com]
- 3. lifetein.com [lifetein.com]
- 4. research.uga.edu [research.uga.edu]
- 5. The reality of rabbit research :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 6. Rabbits in medical research [understandinganimalresearch.org.uk]
- 7. research.vt.edu [research.vt.edu]
- 8. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. staff.flinders.edu.au [staff.flinders.edu.au]
- 11. ismp.org [ismp.org]
- 12. Animal Specific Training: Rabbits - FAA USA Animal Care Program [uwm.edu]
- 13. rabbits.wonderhowto.com [rabbits.wonderhowto.com]
- 14. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 15. gloshospitals.nhs.uk [gloshospitals.nhs.uk]
- 16. research.wayne.edu [research.wayne.edu]
Application Notes and Protocols: Emideltide Solutions for Cell Culture
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and application of Emideltide solutions for in vitro cell culture experiments. This compound, a novel synthetic undecapeptide, is a potent modulator of cellular signaling pathways implicated in inflammation and cell proliferation. Due to its therapeutic potential, rigorous and standardized protocols for its use in pre-clinical research are paramount. This guide outlines the fundamental principles of peptide chemistry relevant to this compound, detailed, step-by-step protocols for reconstitution and storage, and methodologies for accurate concentration determination and sterile preparation. Furthermore, it delves into the mechanistic action of this compound, providing a framework for designing robust cell-based assays.
Introduction to this compound
This compound is an 11-amino acid neuropeptide that acts as a potent agonist for a specific class of G-protein coupled receptors (GPCRs), akin to the tachykinin family of receptors.[1] Its high affinity and specificity make it a valuable tool for investigating cellular processes such as neurogenic inflammation, immune responses, and cell growth.[2][3] In the context of drug development, understanding the cellular response to this compound is crucial for elucidating its therapeutic and potential off-target effects. The biological activity of this compound is mediated through its interaction with the Neurokinin 1 Receptor (NK1R), initiating a cascade of intracellular signaling events.[2]
The protocols herein are designed to ensure the integrity, stability, and biological activity of this compound, thereby promoting reproducible and reliable experimental outcomes.
Physicochemical Properties and Handling of this compound
Proper handling and storage of lyophilized this compound are critical to maintaining its stability and efficacy.[4][5] Peptides are susceptible to degradation from moisture, temperature fluctuations, and light exposure.[6]
Storage of Lyophilized Peptide:
-
Long-term storage: For maximum stability, lyophilized this compound should be stored at -20°C or, preferably, -80°C.[6][7]
-
Short-term storage: For immediate use, it can be stored at 4°C for a few weeks.[8]
-
Handling: Before opening, the vial should be allowed to equilibrate to room temperature in a desiccator to prevent condensation, as peptides can be hygroscopic.[8][9]
Solubility:
The solubility of a peptide is determined by its amino acid sequence. This compound, with a net positive charge, is generally soluble in aqueous solutions. However, for peptides with unknown solubility, it is recommended to first test a small amount.[9][10]
-
Recommended Solvents:
-
Sterile, deionized water is the preferred solvent for this compound.
-
For peptides that are difficult to dissolve, a small amount of 0.1% acetic acid can be used to aid dissolution.[11]
-
Preparation of this compound Stock Solutions
A concentrated stock solution allows for accurate and convenient dilution to final working concentrations for various experiments.
2.1. Calculation of Stock Solution Concentration
It is crucial to accurately determine the concentration of the peptide stock solution. The lyophilized powder contains not only the peptide but also counter-ions and bound water, which can constitute a significant portion of the weight.[12][13]
Table 1: Methods for Determining Peptide Concentration
| Method | Description | Advantages | Disadvantages |
| UV Spectrophotometry | Measures the absorbance of aromatic amino acids (Tryptophan, Tyrosine) at 280 nm. The concentration is calculated using the Beer-Lambert law (A = εcl).[12] | Rapid and non-destructive. | Only applicable if the peptide contains Trp or Tyr. Assumes the peptide is unfolded.[13] |
| Amino Acid Analysis (AAA) | Hydrolyzes the peptide into its constituent amino acids, which are then quantified. | Highly accurate and provides the exact peptide content. | Destructive, time-consuming, and requires specialized equipment. |
| Waddell Method | Measures absorbance at 215 nm and 225 nm, which is proportional to the number of peptide bonds.[14] | Useful for peptides lacking Trp or Tyr. | Requires a spectrophotometer capable of measuring in the far-UV range and a buffer that does not absorb at these wavelengths.[14] |
For routine cell culture experiments where high precision is not paramount, preparing the stock solution based on the net peptide content provided by the manufacturer is often sufficient.
Example Calculation (Based on Net Peptide Content):
If the manufacturer specifies a net peptide content of 80% for a 1 mg vial of this compound:
-
Actual peptide weight = 1 mg * 0.80 = 0.8 mg
-
To prepare a 1 mg/mL (1000 µg/mL) stock solution, dissolve the contents in 800 µL of sterile water.[12]
2.2. Reconstitution Protocol
-
Allow the vial of lyophilized this compound to warm to room temperature in a desiccator.[7]
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of sterile, deionized water or 0.1% acetic acid to the vial.[15]
-
Gently swirl or pipette up and down to dissolve the peptide. Avoid vigorous shaking or vortexing, which can cause aggregation.[5][16]
-
If the peptide does not dissolve completely, sonication for a few minutes in a water bath can be helpful.[8]
Sterile Filtration and Aliquoting
To prevent microbial contamination in cell cultures, the peptide stock solution should be sterile-filtered.
3.1. Sterile Filtration Protocol
-
Draw the reconstituted this compound solution into a sterile syringe.
-
Attach a 0.22 µm syringe filter to the syringe.[17][18] Choose a filter material compatible with aqueous solutions, such as PES or PVDF.[17]
-
Slowly and gently push the plunger to filter the solution into a sterile, conical tube.[17]
-
To maximize recovery, a small amount of sterile water can be used to rinse the original vial and filter, and this can be added to the stock solution.
3.2. Aliquoting and Storage of Stock Solutions
To avoid repeated freeze-thaw cycles that can degrade the peptide, the sterile stock solution should be aliquoted into smaller, single-use volumes.[5][7]
-
Aliquoting: Dispense the stock solution into sterile, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C.[19] For short-term use (a few days), aliquots can be stored at 4°C.[6]
Table 2: Storage Recommendations for this compound Solutions
| Storage Condition | Duration | Rationale |
| -80°C | Long-term (months to years) | Minimizes degradation and maintains peptide integrity.[19] |
| -20°C | Intermediate-term (weeks to months) | Suitable for routine use, but -80°C is preferred for longer storage.[7][19] |
| 4°C | Short-term (days) | Convenient for ongoing experiments, but prolonged storage can lead to degradation.[6] |
Application in Cell Culture Experiments
This compound can be used in a variety of cell-based assays to investigate its effects on cell signaling, proliferation, and inflammation.
4.1. Preparation of Working Solutions
-
Thaw an aliquot of the this compound stock solution at room temperature or on ice.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium.
-
Gently mix the working solution before adding it to the cell cultures.
It is important to note that some peptides can be unstable in cell culture media over long incubation periods.[20] For long-term experiments, it may be necessary to refresh the media with freshly prepared this compound at regular intervals.
4.2. Example Experimental Workflow: Investigating this compound-Induced Cell Proliferation
This protocol outlines a general workflow for assessing the effect of this compound on the proliferation of a responsive cell line (e.g., fibroblasts, epithelial cells).[21][22]
Caption: Workflow for a cell proliferation assay with this compound.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its biological effects by binding to the NK1 receptor, a GPCR.[1][2] This interaction triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades.
Caption: this compound signaling through the NK1 receptor.
Upon binding, the activated NK1 receptor couples to Gαq/11 proteins, which in turn activate phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG, along with Ca²⁺, activates protein kinase C (PKC).[1][23] These second messengers propagate the signal downstream, leading to various cellular responses, including inflammation, cell proliferation, and vasodilation.[2][24][25]
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Peptide fails to dissolve | Incorrect solvent; peptide has aggregated. | Try gentle warming or sonication.[8] If using water, try adding a small amount of 0.1% acetic acid.[11] For highly hydrophobic peptides, a small amount of DMSO may be necessary, but ensure the final concentration in the cell culture is non-toxic (typically <0.5%).[26][27] |
| Loss of biological activity | Improper storage; repeated freeze-thaw cycles; degradation in solution. | Always store lyophilized peptide and aliquots of the stock solution at -20°C or -80°C.[7][19] Avoid repeated freeze-thaw cycles by using single-use aliquots.[5] Prepare fresh working solutions for each experiment. |
| Inconsistent experimental results | Inaccurate stock solution concentration; peptide degradation. | Verify the stock solution concentration using a reliable method (see Table 1). Ensure proper storage and handling procedures are followed. Include positive and negative controls in all experiments. |
| Contamination of cell cultures | Non-sterile handling during reconstitution or dilution. | Perform all steps involving open vials and solutions in a sterile environment (e.g., laminar flow hood).[15] Use sterile reagents and equipment. Sterile filter the stock solution after reconstitution.[17][18] |
Conclusion
The successful use of this compound in cell culture experiments hinges on meticulous preparation and handling. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can ensure the integrity and biological activity of their this compound solutions, leading to reliable and reproducible data. This will, in turn, facilitate a deeper understanding of the cellular mechanisms governed by this novel peptide and accelerate its potential translation into therapeutic applications.
References
- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. intelligenthq.com [intelligenthq.com]
- 5. primalvitality.ca [primalvitality.ca]
- 6. peptidesuk.com [peptidesuk.com]
- 7. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 8. bachem.com [bachem.com]
- 9. biosynth.com [biosynth.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 合成肽的处理和储存实验方案 [sigmaaldrich.com]
- 12. lifetein.com [lifetein.com]
- 13. calculation of peptide concentration [biosyn.com]
- 14. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 15. jpt.com [jpt.com]
- 16. Storage & Reconstitution of Peptides | UK Peptides Guide [uk-peptides.com]
- 17. zxvialsupplies.com [zxvialsupplies.com]
- 18. reddit.com [reddit.com]
- 19. jpt.com [jpt.com]
- 20. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 21. mdpi.com [mdpi.com]
- 22. Stimulation of epithelial cell growth by the neuropeptide substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pnas.org [pnas.org]
- 25. m.youtube.com [m.youtube.com]
- 26. lifetein.com [lifetein.com]
- 27. biomatik.com [biomatik.com]
Application Note & Protocol: Investigating the Electrophysiological Effects of Emideltide (DSIP) in Acute Brain Slices
Introduction
Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), is an endogenous nonapeptide found in various central nervous system (CNS) and peripheral tissues.[1][2] Initially identified for its potential role in promoting slow-wave sleep, subsequent research has revealed its broader neuromodulatory functions, including effects on electrophysiological activity, circadian rhythms, stress responses, and neurotransmitter levels.[1][2][3]
The precise molecular mechanisms of this compound are not fully elucidated, but it is understood to exert its effects through the modulation of multiple neurotransmitter systems rather than by acting as a classical agonist at a single receptor.[2][4] Key among its proposed actions is the potentiation of GABAergic inhibition and the suppression of NMDA receptor-mediated excitation, particularly within cortical and hippocampal neurons.[4] This dual action on the primary inhibitory and excitatory systems in the brain makes this compound a compelling subject for neurophysiological investigation.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the electrophysiological impact of this compound on neuronal circuits using acute brain slice preparations. We will detail protocols for both single-cell (whole-cell patch-clamp) and population-level (extracellular field potential) recordings, grounded in the scientific rationale for each experimental choice.
Part 1: Experimental Design & Rationale
A robust investigation into this compound's function requires a carefully considered experimental design. The choice of brain region, recording technique, and controls is paramount to generating reliable and interpretable data.
Causality Behind Experimental Choices
Brain Region Selection: The Hippocampus The hippocampus is an ideal target for studying this compound for several reasons:
-
Well-Defined Circuitry: Its trisynaptic circuit (perforant path → dentate gyrus → CA3 → CA1) is exceptionally well-characterized, allowing for precise placement of electrodes to isolate specific synaptic pathways (e.g., the Schaffer collateral pathway from CA3 to CA1).
-
Role in Learning and Memory: The hippocampus is a key locus of synaptic plasticity, such as Long-Term Potentiation (LTP), which is heavily dependent on NMDA receptor function. Given that this compound is thought to inhibit NMDA currents, its effect on LTP is a critical research question.[4]
-
Receptor Expression: The hippocampus exhibits dense expression of both GABA and NMDA receptors, the putative targets of this compound.[4]
Electrophysiological Technique Selection The choice of recording modality depends on the specific question being asked.
-
Whole-Cell Patch-Clamp: This technique provides high-resolution data from a single neuron.[5][6][7] It is the method of choice for dissecting the specific synaptic and intrinsic effects of this compound.
-
Why use it? To answer questions like: Does this compound alter resting membrane potential? Does it change neuronal firing patterns (current-clamp)? Does it directly modulate the amplitude or frequency of spontaneous or miniature excitatory/inhibitory postsynaptic currents (mEPSCs/mIPSCs) (voltage-clamp)? Does it alter the kinetics of evoked NMDA or GABA receptor currents?[5][6]
-
-
Extracellular Field Potential Recording: This method measures the summed synaptic activity of a population of neurons, reflected as the field excitatory postsynaptic potential (fEPSP).[8][9][10] It is ideal for assessing overall network excitability and synaptic plasticity.[11]
This compound Preparation and Application
-
Stock Solution: this compound is often supplied as a lyophilized powder, sometimes with a trifluoroacetic acid (TFA) counterion.[1] It is soluble in phosphate-buffered saline (PBS) at pH 7.2 (up to 10 mg/ml) and slightly soluble in DMSO.[13] For electrophysiology, preparing a concentrated stock (e.g., 1-10 mM) in sterile water or PBS is recommended to minimize the final concentration of any solvent in the recording chamber.
-
Working Concentration: The effective concentration of this compound can vary. A dose-response curve (e.g., 100 nM, 500 nM, 1 µM, 10 µM) should be established to identify the optimal concentration for desired effects and to check for U-shaped activity curves, which have been reported for DSIP.[1]
-
Application: Bath application via perfusion is the standard method, ensuring even and consistent delivery to the entire slice.
Self-Validating Controls
To ensure the trustworthiness of the results, every experiment must include a self-validating system of controls:
-
Baseline Recording: A stable baseline of at least 20-30 minutes must be recorded before any drug application to ensure the slice is healthy and the recording is stable.
-
Vehicle Control: The vehicle used to dissolve this compound (e.g., PBS) must be applied alone to demonstrate it has no effect on the recorded parameters.
-
Washout: Where possible, a washout period following this compound application should be performed to see if the effects are reversible.
-
Positive Controls: For plasticity experiments, a standard LTP induction protocol in control slices must reliably produce potentiation.
Part 2: Detailed Protocols
The following protocols provide step-by-step methodologies for preparing solutions, generating high-quality acute brain slices, and performing electrophysiological recordings.
Protocol 2.1: Preparation of Solutions & Reagents
All solutions must be prepared with high-purity water and analytical-grade reagents. They must be saturated with carbogen (95% O₂ / 5% CO₂) for at least 30 minutes before and during use to maintain oxygenation and a stable pH of 7.3-7.4.[14]
| Solution | Compound | Concentration (mM) | Notes |
| NMDG Cutting Solution | N-Methyl-D-glucamine (NMDG) | 92 | Protective solution to reduce excitotoxicity during slicing.[14] |
| KCl | 2.5 | ||
| NaH₂PO₄ | 1.25 | ||
| NaHCO₃ | 30 | ||
| HEPES | 20 | ||
| Glucose | 25 | ||
| Thiourea | 2 | ||
| Sodium Ascorbate | 5 | ||
| Sodium Pyruvate | 3 | ||
| CaCl₂ | 0.5 | Low Ca²⁺ to reduce synaptic transmission. | |
| MgSO₄ | 10 | High Mg²⁺ to block NMDA receptors. | |
| Recording aCSF | NaCl | 124 | Artificial Cerebrospinal Fluid for recovery and recording. |
| KCl | 2.5 | ||
| NaH₂PO₄ | 1.25 | ||
| NaHCO₃ | 24 | ||
| Glucose | 12.5 | ||
| CaCl₂ | 2 | ||
| MgSO₄ | 2 | ||
| K-Gluconate Internal | K-Gluconate | 135 | For current-clamp and most voltage-clamp recordings. |
| KCl | 10 | ||
| HEPES | 10 | ||
| Mg-ATP | 4 | ||
| Na-GTP | 0.3 | ||
| Phosphocreatine | 10 | ||
| This compound Stock | This compound Peptide | 10 | Prepare in sterile PBS (pH 7.2). Aliquot and store at -20°C. |
Protocol 2.2: Acute Brain Slice Preparation
This protocol is optimized for neuronal health, using a protective recovery method.[14]
Workflow Diagram: Acute Brain Slice Preparation
Caption: Workflow for preparing healthy acute brain slices.
Step-by-Step Methodology:
-
Anesthesia & Perfusion: Deeply anesthetize the mouse/rat according to approved institutional protocols. Perform a transcardial perfusion with ice-cold, carbogenated NMDG cutting solution until the liver is cleared of blood.
-
Brain Extraction: Rapidly decapitate the animal and dissect the brain, submerging it immediately in the ice-cold NMDG solution.
-
Slicing: Glue the appropriate brain block onto the vibratome specimen plate. Section the brain into 250-350 µm thick slices in the ice-cold, continuously oxygenated NMDG solution.[15]
-
Protective Recovery: Immediately transfer the cut slices into a recovery chamber containing NMDG solution pre-warmed to 32-34°C and incubate for 10-12 minutes.[14] This step is critical for enhancing neuronal viability.
-
Incubation: Carefully transfer the slices to a holding chamber containing recording aCSF, bubbled with carbogen. Allow slices to incubate at room temperature for at least 1 hour before beginning recordings.[16]
Protocol 2.3: Whole-Cell Patch-Clamp Recording
-
Slice Transfer: Transfer a single slice to the recording chamber on the microscope stage and secure it with a slice anchor (harp).[17] Perfuse continuously with carbogenated aCSF at a rate of 2-3 ml/min.
-
Cell Visualization: Using a 40x or 60x water-immersion objective, visualize pyramidal neurons in the CA1 region of the hippocampus.
-
Pipette Positioning: Back-fill a borosilicate glass pipette (3-6 MΩ resistance) with K-Gluconate internal solution.[14] Under positive pressure, approach the membrane of a target neuron.
-
Gigaseal Formation: Upon dimpling the cell membrane, release the positive pressure and apply gentle negative pressure to form a gigaohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief, strong pulse of suction to rupture the cell membrane and establish the whole-cell configuration.[7]
-
Baseline Recording: Allow the cell to stabilize for 5-10 minutes. Record baseline activity (e.g., spontaneous postsynaptic currents in voltage-clamp or resting membrane potential in current-clamp) for at least 20 minutes.
-
This compound Application: Switch the perfusion line to aCSF containing the desired concentration of this compound. Record for 15-20 minutes during application.
-
Washout: Switch the perfusion back to the control aCSF and record for another 20-30 minutes to test for reversibility.
Protocol 2.4: Extracellular Field Potential Recording
-
Electrode Placement: Place a stimulating electrode (e.g., concentric bipolar electrode) in the Schaffer collateral pathway and a recording electrode (a glass pipette filled with aCSF) in the stratum radiatum of the CA1 region to record fEPSPs.[12]
-
Input-Output Curve: Determine the relationship between stimulus intensity and fEPSP slope. Deliver stimuli of increasing intensity and record the responses. Set the stimulus for subsequent experiments to elicit 40-50% of the maximum response.
-
Baseline Recording: Record baseline fEPSPs every 30 seconds for at least 20 minutes to ensure a stable response.[12]
-
This compound Application: Perfuse with this compound-containing aCSF and continue recording for 20-30 minutes to observe its effect on basal synaptic transmission.
-
LTP Induction (Post-Drug or in separate slices): After drug application/washout, apply a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) to induce LTP.
-
Post-HFS Recording: Continue recording for at least 60 minutes to measure the magnitude and stability of the potentiation.
Part 3: Data Analysis & Expected Outcomes
Analysis of Key Parameters
-
Whole-Cell Data:
-
mPSCs: Analyze using software like Mini Analysis. Compare the amplitude and inter-event interval (frequency) of currents before, during, and after this compound application.
-
Evoked Currents: Measure the peak amplitude and decay kinetics of evoked EPSCs or IPSCs.
-
Intrinsic Properties: Measure resting membrane potential, input resistance, and action potential firing frequency in response to current injections.
-
-
Field Potential Data:
-
fEPSP Slope: Measure the initial slope of the fEPSP as a robust indicator of synaptic strength. Normalize all data to the pre-drug baseline period.
-
LTP Magnitude: Calculate the average potentiation of the fEPSP slope during the last 10 minutes of the post-induction recording period.
-
Hypothesized Signaling & Expected Outcomes
Based on existing literature, this compound's modulation of GABA and NMDA receptors would lead to specific, testable outcomes.[4]
Diagram: Hypothesized Synaptic Action of this compound
Caption: this compound's hypothesized dual action at the synapse.
Expected Electrophysiological Outcomes:
-
Potentiation of GABAergic Transmission:
-
Whole-Cell: An increase in the frequency and/or amplitude of spontaneous and miniature IPSCs. A larger evoked IPSC.
-
Field Recording: A decrease in overall network excitability, potentially seen as a reduction in the fEPSP slope or population spike amplitude.
-
-
Inhibition of NMDA Receptor Function:
-
Whole-Cell: A reduction in the NMDA-receptor mediated component of an evoked EPSC (which can be isolated pharmacologically).
-
Field Recording: A significant impairment in the ability to induce LTP, as LTP induction at Schaffer collaterals is critically dependent on NMDA receptor activation.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Unhealthy Slices (Swollen cells, no activity) | Poor perfusion; slicing solution too warm; mechanical damage. | Ensure perfusion is thorough and solution is ice-cold. Check vibratome for z-axis deflection. Use protective NMDG slicing method.[14] |
| Unstable Recordings | Poor giga-seal; clogged pipette; slice movement; perfusion issue. | Ensure pipette is clean and seal is >1 GΩ. Secure slice anchor firmly but gently.[15] Check perfusion for bubbles or flow rate changes. |
| No Effect of this compound | Inactive peptide; incorrect concentration; peptide degradation. | Use a fresh aliquot of the peptide. Verify stock concentration. Perform a dose-response curve. |
| LTP Fails in Control Slices | Slice health is poor; stimulation intensity too low/high. | Prepare fresh slices. Re-run an input-output curve to set appropriate stimulus intensity. |
References
- 1. This compound/DSIP (TFA removed)) peptide [novoprolabs.com]
- 2. Delta Sleep-Inducing Peptide | C35H48N10O15 | CID 68816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (δ-Sleep Inducing Peptide) | Peptides 1 | CAS 62568-57-4 | Buy this compound (δ-Sleep Inducing Peptide) from Supplier InvivoChem [invivochem.com]
- 4. corepeptides.com [corepeptides.com]
- 5. re-place.be [re-place.be]
- 6. Whole-cell Patch-clamp Recordings in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Large-scale, high-resolution electrophysiological imaging of field potentials in brain slices with microelectronic multielectrode arrays [frontiersin.org]
- 9. Neuronal field potential in acute hippocampus slice recorded with transistor and micropipette electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Local field potential - Wikipedia [en.wikipedia.org]
- 11. criver.com [criver.com]
- 12. Recording Neuronal Field Excitatory Postsynaptic Potentials in Acute Hippocampal Slices [jove.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acute Brain Slice Protocol | Axion Biosystems [axionbiosystems.com]
- 16. precisionary.com [precisionary.com]
- 17. Video: Whole-cell Patch-clamp Recordings in Brain Slices [jove.com]
Application Notes and Protocols for Emideltide (DSIP) in Behavioral Neuroscience Research
Abstract
Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), is an endogenous nonapeptide with a wide array of neuromodulatory functions. Initially identified for its role in promoting slow-wave sleep, its pleiotropic effects, including stress reduction, anxiolysis, and potential cognitive modulation, make it a compelling tool for behavioral neuroscience research[1][2][3]. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in preclinical rodent models. We offer detailed, field-proven protocols for assessing its anxiolytic, antidepressant-like, and cognitive effects, supported by an in-depth discussion of its mechanism of action, experimental design considerations, and data interpretation.
Introduction to this compound (DSIP)
This compound is a naturally occurring neuropeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu[3]. It is found in various brain regions, peripheral organs, and plasma[4]. While its name suggests a primary role in sleep regulation, a broader spectrum of central nervous system (CNS) activities has been identified, including the modulation of circadian rhythms, response to stress, and neurotransmitter levels[2][5].
Mechanism of Action: The precise molecular mechanisms of this compound are multifaceted and not fully elucidated. However, a significant body of evidence points to its interaction with several neurotransmitter systems. Notably, this compound is understood to act as an agonist at the delta-opioid receptor (DOR)[6]. DORs are inhibitory G-protein coupled receptors (GPCRs) that, upon activation, trigger a cascade of intracellular events[7][8]. This signaling is central to its observed behavioral effects.
Activation of DORs by an agonist like this compound typically leads to:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[9][10].
-
Modulation of Ion Channels: The dissociated Gβγ subunit can directly interact with ion channels. It promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization and reduced excitability[7]. Concurrently, it inhibits voltage-gated calcium channels (VGCCs), reducing neurotransmitter release[7][11].
-
Arrestin-Mediated Signaling: Following receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin can be recruited, leading to receptor desensitization, internalization, and initiation of G-protein-independent signaling cascades[7][12].
This combination of effects at the cellular level translates to a dampening of neuronal activity in key circuits, which is hypothesized to underlie its anxiolytic and stress-reducing properties.
Pre-Clinical Experimental Design
This compound Preparation and Administration
The integrity of any pharmacological study hinges on the correct preparation and administration of the test compound.
-
Sourcing and Storage: this compound is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability[13].
-
Reconstitution and Vehicle: For in vivo studies in rodents, this compound should be reconstituted in a sterile, isotonic vehicle. Sterile 0.9% saline is the most commonly used and recommended vehicle[14]. A recent study successfully used this vehicle for intraperitoneal injections in mice[14].
-
Route of Administration: The intraperitoneal (i.p.) route is common for systemic administration in rodents, offering a balance of rapid absorption and ease of application[14]. Subcutaneous (s.c.) injection is also a viable alternative[4]. While this compound can cross the blood-brain barrier, its penetration may be limited; therefore, consistent administration timing relative to behavioral testing is critical to ensure peak CNS concentration aligns with the assay[15].
-
Dosing Considerations: A U-shaped dose-response curve has been reported for DSIP, meaning that both low and high doses may be less effective than an optimal intermediate dose[3]. Therefore, a dose-response study is highly recommended. Based on recent literature, an effective starting dose for anxiolytic-like and antidepressant-like effects in mice is 100 nM administered i.p.[14]. Another study reported anxiolytic effects at a subcutaneous dose of 5 µg/kg[4].
Control Groups and Blinding
To ensure the validity of experimental results, the inclusion of appropriate control groups is mandatory.
-
Vehicle Control: A group of animals administered the vehicle (e.g., 0.9% saline) on the same schedule and volume as the this compound group is essential. This controls for any effects of the injection procedure or the vehicle itself.
-
Positive Control (Optional but Recommended): Including a well-characterized compound with known effects in the chosen assay (e.g., Diazepam for the Elevated Plus Maze) can validate the sensitivity of the test under your specific laboratory conditions.
-
Blinding: The experimenter conducting the behavioral scoring and data analysis should be blinded to the treatment conditions to prevent unconscious bias.
Protocol 1: Assessment of Anxiolytic-like Activity
The Elevated Plus Maze (EPM) is the gold-standard assay for assessing anxiety-like behavior in rodents. It leverages the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces[16]. Anxiolytic compounds increase the proportion of time spent and entries made into the open arms.
Experimental Workflow: Elevated Plus Maze
Caption: General workflow for an EPM experiment.
Step-by-Step EPM Protocol
-
Habituation: Acclimate mice to the behavioral testing room for at least 60 minutes prior to the start of the experiment. Ensure lighting and ambient noise are consistent.
-
Drug Administration: Administer this compound (e.g., 100 nM) or vehicle via i.p. injection. A typical injection volume for a mouse is 10 mL/kg.
-
Pre-Test Interval: Return the animal to its home cage for a 30-60 minute interval to allow for drug absorption and CNS penetration.
-
Testing: Gently place the mouse on the central platform of the EPM, facing one of the open arms.
-
Recording: Immediately start video recording and allow the mouse to explore the maze for a single 5-minute session[16]. The experimenter should leave the room or be concealed from the animal's view.
-
Post-Test: At the end of the 5 minutes, gently return the mouse to its home cage.
-
Cleaning: Thoroughly clean the maze with 70% ethanol between trials to eliminate olfactory cues.
Data Analysis and Interpretation
| Parameter | Description | Expected Effect of Anxiolytic |
| % Time in Open Arms | (Time in open arms / Total time) x 100. The primary measure of anxiety[16]. | Increase |
| % Open Arm Entries | (Entries into open arms / Total entries) x 100. A secondary measure of anxiety. | Increase |
| Total Arm Entries | Sum of entries into both open and closed arms. A measure of general locomotor activity. | No significant change |
| Head Dips | Number of times the animal pokes its head over the side of an open arm. | Increase |
| Stretched-Attend Postures | Frequency of exploratory postures from a closed arm towards an open arm. | Decrease |
Causality & Trustworthiness: A significant increase in the percentage of time spent and entries into the open arms, without a corresponding change in total arm entries, is indicative of a true anxiolytic effect[16]. If total arm entries are also significantly increased or decreased, the results may be confounded by hyperactivity or sedation, respectively. Studies have shown that this compound (DSIP) increases time spent in the open arms, consistent with an anxiolytic effect[4][14].
Protocol 2: Assessment of Antidepressant-like Activity
The Forced Swim Test (FST) is a widely used screening tool for antidepressant efficacy. The test is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Clinically effective antidepressants decrease the duration of this immobility[17][18].
Scientific Rationale
While direct studies of this compound in the FST are scarce, its known stress-reducing properties provide a strong rationale for its investigation in this paradigm[1]. Furthermore, a recent study demonstrated that DSIP administration significantly increased sucrose preference in mice, reversing anhedonia-like behavior in an insomnia model[14]. Anhedonia is a core symptom of depression, and the sucrose preference test is a key measure of it. This finding strongly supports the hypothesis that this compound possesses antidepressant-like properties that can be further characterized using the FST.
Step-by-Step FST Protocol
-
Habituation: Acclimate mice to the behavioral testing room for at least 60 minutes.
-
Drug Administration: Administer this compound (e.g., 100 nM) or vehicle via i.p. injection.
-
Pre-Test Interval: Return the animal to its home cage for 30-60 minutes.
-
Apparatus: Use a transparent cylinder (e.g., 20 cm diameter, 30 cm height) filled with water (23-25°C) to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws[2].
-
Testing: Gently place the mouse into the water. The total test duration is 6 minutes[2].
-
Scoring: Immobility is defined as the cessation of struggling and swimming, with the animal making only the minimal movements necessary to keep its head above water. Scoring is typically performed on the last 4 minutes of the 6-minute test, as the first 2 minutes are considered an initial escape-oriented phase[17].
-
Post-Test: After the test, remove the mouse, dry it thoroughly with a towel, and place it in a clean, dry cage under a warming lamp until fully dry before returning it to its home cage.
-
Cleaning: Change the water between animals if it becomes fouled.
Data Analysis and Interpretation
| Parameter | Description | Expected Effect of Antidepressant |
| Immobility Time (s) | The total time (in seconds) the animal spends immobile during the 4-minute scoring period. | Decrease |
| Latency to Immobility (s) | The time it takes for the first bout of immobility to occur. | Increase |
| Swimming Time (s) | Time spent actively moving limbs and traversing the cylinder. | Increase |
| Climbing Time (s) | Time spent making active escape attempts against the cylinder wall. | Increase |
Causality & Trustworthiness: A significant decrease in immobility time is the classic indicator of an antidepressant-like effect[17]. It is crucial to run a separate locomotor activity test (e.g., Open Field Test) to confirm that the decrease in immobility is not a false positive caused by general hyperactivity. The increase in active behaviors (swimming, climbing) should correspond to the decrease in immobility.
Protocol 3: Assessment of Cognitive Effects (Exploratory)
The Novel Object Recognition (NOR) test is used to assess learning and memory, particularly recognition memory, in rodents. The test is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one[19][20]. This paradigm is less stressful than many other cognitive tests as it does not rely on positive or negative reinforcement[19].
Scientific Rationale
While this compound's effects on cognition are less explored than its anxiolytic and sedative properties, its role as a neuromodulator suggests it may influence learning and memory. Delta-opioid receptor agonists are under investigation for their potential to modulate cognitive processes. Therefore, characterizing the effects of this compound in the NOR task is a logical and valuable step to build a comprehensive behavioral profile of the peptide. This protocol is presented as a robust framework for such an exploratory investigation.
Step-by-Step NOR Protocol
This protocol spans three days to ensure proper habituation and memory consolidation.
-
Day 1: Habituation
-
Place each mouse in the empty testing arena (e.g., a 40x40 cm open box) and allow it to explore freely for 5-10 minutes. This reduces novelty-induced stress on the testing days.
-
-
Day 2: Familiarization/Training (T1)
-
Administer this compound or vehicle 30-60 minutes prior to the session.
-
Place two identical objects in opposite corners of the arena.
-
Place the mouse in the arena, equidistant from both objects, and allow it to explore for 10 minutes. Record the time spent exploring each object. Exploration is defined as the nose being pointed toward the object within a 2 cm radius.
-
Return the mouse to its home cage.
-
-
Day 3: Test (T2)
-
No drug is administered on this day to specifically test memory consolidation and recall.
-
Place the mouse back in the same arena, but with one of the familiar objects replaced by a new, novel object. The position of the novel object should be counterbalanced across animals.
-
Allow the mouse to explore for 5-10 minutes, recording the time spent exploring the familiar (F) and novel (N) objects.
-
-
Cleaning: Thoroughly clean the arena and objects with 70% ethanol between every trial.
Data Analysis and Interpretation
| Parameter | Description | Expected Effect of Cognitive Enhancer |
| Exploration Time (T1) | Time spent with each identical object during familiarization. | Should be approximately equal (no object preference). |
| Total Exploration (T2) | Total time spent exploring both objects in the test phase. | No significant change (rules out hyperactivity/sedation). |
| Discrimination Index (DI) | (TimeNovel - TimeFamiliar) / (TimeNovel + TimeFamiliar). The primary measure of recognition memory[19]. | Positive value (significantly > 0) |
| Preference Percentage | (TimeNovel / (TimeNovel + TimeFamiliar)) x 100. | Significantly > 50% |
Causality & Trustworthiness: A DI significantly greater than zero, or a preference percentage significantly above 50%, indicates that the animal remembers the familiar object and preferentially explores the novel one. If a vehicle-treated animal fails to show this preference, the test is invalid. If this compound treatment results in a significantly higher DI compared to the vehicle group, it suggests a pro-cognitive or memory-enhancing effect. Conversely, a DI near zero would suggest amnesia or no effect on recognition memory.
Delta-Opioid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the binding of an agonist, such as this compound, to the delta-opioid receptor (DOR).
Caption: Agonist binding to DOR initiates G-protein signaling.
References
- 1. Delta sleep-inducing peptide as a factor increasing the content of substance P in the hypothalamus and the resistance of rats to emotional stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Delta-sleep-inducing peptide (DSIP): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. delta sleep-inducing peptide: Topics by Science.gov [science.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 9. delta-Opioid receptors are more efficiently coupled to adenylyl cyclase than to L-type Ca(2+) channels in transfected rat pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activation of δ-Opioid Receptors Inhibits Neuronal-Like Calcium Channels and Distal Steps of Ca2+-Dependent Secretion in Human Small-Cell Lung Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The influence of the delta-sleep-inducing peptide on convulsive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pichia pastoris secreted peptides crossing the blood-brain barrier and DSIP fusion peptide efficacy in PCPA-induced insomnia mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential penetration of DSIP peptides into rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Emideltide in Biological Matrices using Radioimmunoassay (RIA)
Abstract
This document provides a comprehensive guide to the principles, protocol, and validation of a competitive radioimmunoassay (RIA) for the quantitative determination of Emideltide (also known as δ-Sleep Inducing Peptide, DSIP) in biological samples such as plasma and serum.[1][2][3] this compound is a neuropeptide with a range of physiological effects, making its accurate quantification critical for pharmacokinetic, pharmacodynamic, and clinical research.[1][2][3][4] The described protocol is a robust, sensitive, and specific method, grounded in the well-established principles of competitive antigen-antibody binding.[5][6][7] This application note is intended for researchers, scientists, and drug development professionals who require a reliable method for this compound quantification.
Introduction to this compound and the Rationale for RIA
This compound, a nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu, is a naturally occurring substance found in various neuronal and peripheral tissues.[2][3][8] It has been shown to influence electrophysiological activity, circadian rhythms, and hormonal levels, and possesses anxiolytic and antioxidant properties.[1][2] Given its therapeutic potential and role as a biomarker, a highly sensitive and specific assay is required for its detection in complex biological matrices.
Radioimmunoassay (RIA) is a classic, highly sensitive in vitro technique used to measure the concentration of antigens, such as hormones and peptides, by employing radioisotopes.[5][7][9] Its utility for quantifying small molecules at low concentrations makes it an ideal platform for this compound.[10][11] The core of the RIA is the principle of competitive binding, where an unlabeled antigen in a sample competes with a known amount of radiolabeled antigen for a limited number of binding sites on a specific antibody.[10][12][13] The resulting radioactivity is inversely proportional to the concentration of the unlabeled antigen in the sample.[12][14]
The Principle of Competitive Radioimmunoassay
The this compound RIA is a competitive, heterogeneous immunoassay. The fundamental reaction involves three key components:
-
Unlabeled this compound (Analyte): The target peptide present in the standards and unknown samples.
-
Radiolabeled this compound ([¹²⁵I]-Emideltide): A fixed amount of this compound chemically labeled with a gamma-emitting isotope, typically Iodine-125 (¹²⁵I).[5][15]
-
Anti-Emideltide Antibody: A highly specific antibody with a finite number of binding sites for this compound.
During the assay, the unlabeled this compound from the sample and the radiolabeled this compound tracer compete for binding to the limited amount of anti-Emideltide antibody. As the concentration of unlabeled this compound in the sample increases, it displaces more of the radiolabeled tracer from the antibody binding sites. After reaching equilibrium, the antibody-bound fraction is separated from the free (unbound) fraction. The radioactivity of the bound fraction is then measured using a gamma counter. A standard curve is generated by plotting the radioactivity of the bound fraction against known concentrations of unlabeled this compound standards. The concentration of this compound in unknown samples is then interpolated from this standard curve.
Diagram: The Competitive Binding Principle in this compound RIA
Caption: Inverse relationship between sample this compound and bound radioactivity.
Materials and Reagents
-
Anti-Emideltide Antibody: Polyclonal or monoclonal antibody with high affinity and specificity for this compound. Affinity-purified antibodies are preferred for optimal results.[13]
-
[¹²⁵I]-Emideltide Tracer: this compound radiolabeled with Iodine-125 to a high specific activity.[15][16] This is typically achieved by direct iodination of tyrosine residues, if present, or via a prosthetic group like the Bolton-Hunter reagent.[17][18]
-
This compound Standard: Lyophilized, highly purified this compound of known concentration for preparing the standard curve.
-
Assay Buffer: Phosphate-buffered saline (PBS) with a protein carrier like bovine serum albumin (BSA) to prevent non-specific binding.
-
Separation Reagent: This depends on the chosen separation method (see Section 4.2). For a solid-phase RIA, this could be a secondary antibody coated onto magnetic beads or microtiter plates.[19][20] For a liquid-phase RIA, a precipitating agent like polyethylene glycol (PEG) in conjunction with a second antibody is common.[19]
-
Biological Samples: Plasma or serum collected from subjects.
-
Equipment:
-
Precision pipettes and tips
-
Vortex mixer
-
Centrifuge (if required for separation)
-
Gamma counter
-
Detailed Assay Protocol
This protocol outlines a solid-phase RIA using a coated-tube method, which simplifies the separation step.
Reagent Preparation
-
This compound Standards: Reconstitute the lyophilized this compound standard to create a stock solution (e.g., 1 µg/mL). Perform serial dilutions in assay buffer to prepare a standard curve ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ) (e.g., 10 pg/mL to 1000 pg/mL).
-
[¹²⁵I]-Emideltide Tracer: Dilute the tracer stock in assay buffer to achieve a target radioactivity of approximately 10,000 counts per minute (CPM) per 100 µL. This concentration should be optimized to bind approximately 30-50% of the primary antibody in the absence of unlabeled this compound (the B₀ value).
-
Sample Preparation: Thaw frozen plasma or serum samples on ice. Centrifuge to remove any particulates. Samples may need to be diluted in assay buffer if concentrations are expected to be high.
Assay Procedure
Diagram: this compound RIA Workflow
Caption: Step-by-step solid-phase RIA procedure for this compound.
-
Setup: Label antibody-coated tubes for total counts (TC), non-specific binding (NSB), zero standard (B₀), standards, quality controls (QCs), and unknown samples.
-
Pipetting:
-
Add 100 µL of assay buffer to the B₀ and NSB tubes.
-
Add 100 µL of each standard, QC, and unknown sample to their respective tubes.
-
-
Add Tracer: Add 100 µL of the diluted [¹²⁵I]-Emideltide tracer to all tubes.
-
Incubation: Gently vortex all tubes and incubate for 18-24 hours at 4°C to allow the competitive binding reaction to reach equilibrium.
-
Separation: Decant the supernatant from all tubes except the TC tubes. This step removes the unbound (free) tracer.
-
Washing: Wash the tubes with a wash buffer to remove any remaining unbound tracer and then decant again.
-
Counting: Place all tubes in a gamma counter and measure the radioactivity (CPM) for a set time (e.g., 1 minute).
-
Data Analysis:
-
Calculate the percentage of tracer bound (%B/B₀) for each standard, QC, and sample using the formula: ((CPM_sample - CPM_NSB) / (CPM_B₀ - CPM_NSB)) * 100.
-
Generate a standard curve by plotting %B/B₀ versus the logarithm of the this compound concentration for the standards. A four-parameter logistic (4-PL) curve fit is typically used.
-
Determine the concentration of this compound in the QCs and unknown samples by interpolating their %B/B₀ values from the standard curve.
-
Assay Validation and Performance Characteristics
To ensure the reliability and accuracy of the RIA, it must be validated according to regulatory guidelines such as those from the FDA and ICH.[21][22][23] Key validation parameters include:
-
Specificity: The ability of the antibody to exclusively bind to this compound. This is assessed by testing for cross-reactivity with structurally related peptides or endogenous substances.
-
Sensitivity (Limit of Quantification): The lowest concentration of this compound that can be measured with acceptable precision and accuracy.
-
Precision: The closeness of agreement between a series of measurements. It is evaluated as intra-assay (within a single run) and inter-assay (between different runs) precision and expressed as the coefficient of variation (%CV).
-
Accuracy: The closeness of the measured value to the true value. It is determined by spike-recovery experiments and expressed as the percentage of recovery.
-
Linearity: The ability of the assay to provide results that are directly proportional to the concentration of the analyte in the sample. This is assessed by analyzing serially diluted samples.
Table 1: Example Assay Validation Data
| Parameter | Acceptance Criteria | Result |
| Sensitivity (LLOQ) | %CV < 20%, Accuracy 80-120% | 10 pg/mL |
| Intra-Assay Precision | %CV ≤ 15% | 6.5% |
| Inter-Assay Precision | %CV ≤ 15% | 8.9% |
| Accuracy (Spike-Recovery) | 85-115% Recovery | 95.7% |
| Specificity | < 0.1% cross-reactivity | Pass |
Advanced Methodologies: Scintillation Proximity Assay (SPA)
A modern alternative to traditional heterogeneous RIA is the Scintillation Proximity Assay (SPA).[24][25] SPA is a homogeneous assay, meaning it does not require a physical separation step to distinguish bound from free radioligand.[26][27][28]
In an SPA for this compound, the anti-Emideltide antibody is immobilized onto scintillant-containing microspheres (SPA beads).[27] When [¹²⁵I]-Emideltide binds to the antibody, it is brought into close proximity to the scintillant, causing the emission of light that can be detected.[26] Unbound [¹²⁵I]-Emideltide in the solution is too far away to activate the scintillant.[27] This technology simplifies the workflow, reduces handling errors, and is highly amenable to high-throughput screening.[24][25]
Conclusion
The radioimmunoassay described in this application note provides a robust and highly sensitive method for the quantitative detection of this compound in biological fluids. The principles of competitive binding, coupled with a carefully validated protocol, ensure the generation of accurate and reproducible data essential for research and drug development. While traditional RIA requires careful handling of radioactive materials and separation steps, advancements like Scintillation Proximity Assays offer a more streamlined, homogeneous alternative. The choice of methodology will depend on the specific requirements of the study, including throughput needs and available instrumentation.
References
- 1. This compound (δ-Sleep Inducing Peptide) | Peptides 1 | CAS 62568-57-4 | Buy this compound (δ-Sleep Inducing Peptide) from Supplier InvivoChem [invivochem.com]
- 2. Delta Sleep-Inducing Peptide | C35H48N10O15 | CID 68816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. This compound/DSIP (TFA removed)) peptide [novoprolabs.com]
- 5. microbenotes.com [microbenotes.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. Radioimmunoassay - Wikipedia [en.wikipedia.org]
- 8. Tryptophylalanylglycylglycyl-alpha-aspartylalanylserylglycylglutamic acid | C35H48N10O15 | CID 3623358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. flabslis.com [flabslis.com]
- 10. biossusa.com [biossusa.com]
- 11. Principles of Immunoassays | Blogs | UK NEQAS IIA [immqas.org.uk]
- 12. Immunoassay - Wikipedia [en.wikipedia.org]
- 13. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
- 15. moravek.com [moravek.com]
- 16. Late-stage labeling of diverse peptides and proteins with iodine-125 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dacollege.org [dacollege.org]
- 19. tech.snmjournals.org [tech.snmjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. altabrisagroup.com [altabrisagroup.com]
- 22. fda.gov [fda.gov]
- 23. fda.gov [fda.gov]
- 24. Scintillation Proximity Assay (SPA) | Revvity [revvity.com]
- 25. Application of the scintillation proximity assay technique to the determination of drugs - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 26. revvity.com [revvity.com]
- 27. Scintillation proximity assay (SPA) technology to study biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Immunohistochemical Localization of Emideltide (Delta Sleep-Inducing Peptide)
For: Researchers, scientists, and drug development professionals.
Introduction: The Challenge and Importance of Localizing Emideltide
This compound, also known as Delta Sleep-Inducing Peptide (DSIP), is a neuropeptide nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[1] Found in neurons, peripheral organs, and plasma, it is implicated in a wide array of physiological processes, including the regulation of sleep patterns, modulation of neurotransmitter levels, and responses to stress.[2][3][4] Its potential as a therapeutic agent and its role as a biomarker necessitate precise localization within tissues to understand its mechanism of action and pathological significance.
Immunohistochemistry (IHC) offers a powerful method to visualize the spatial distribution of this compound within the complex architecture of tissues.[5] However, localizing a small, soluble peptide like this compound presents unique challenges compared to larger proteins. These include the potential for low antigenicity, diffusion from its native site, and masking of its epitope during tissue processing.[6][7]
This comprehensive guide provides a field-proven, in-depth protocol for the successful immunohistochemical localization of this compound. It is designed to equip researchers with the necessary technical details and, critically, the scientific rationale behind each step to ensure reliable, reproducible, and specific staining.
The Scientific Foundation: Causality in Protocol Design
The localization of a small peptide is a delicate process. Our protocol is built on three pillars of scientific integrity: preserving the antigen, ensuring specific antibody binding, and robustly validating the signal.
-
Antigen Preservation is Paramount : Standard formalin fixation creates cross-links that can mask or destroy the small epitope of this compound.[8] Our protocol emphasizes a gentle yet effective fixation and a carefully optimized antigen retrieval step to unmask the epitope without compromising tissue morphology.[9]
-
Specificity through Optimization : Anti-peptide antibodies can be prone to non-specific binding.[10] This protocol incorporates stringent blocking steps and guidance on titrating the primary antibody to achieve the optimal signal-to-noise ratio. The choice of antibody is critical, and validation is non-negotiable.
-
Signal Validation as a Self-Correcting System : Given the potential for low expression levels of neuropeptides, a robust detection system is necessary.[11] However, amplification can also increase background noise. Therefore, this protocol is designed as a self-validating system, with mandatory controls to confirm that the observed signal is authentic.
Visualizing the Workflow: From Tissue to Data
The following diagram outlines the critical stages of the this compound IHC protocol, emphasizing the decision points and control steps that ensure data integrity.
Caption: Workflow for this compound Immunohistochemistry.
Detailed Experimental Protocol
This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) tissue. Modifications for frozen sections are noted where applicable.
Part 1: Tissue Preparation and Sectioning
The goal of this stage is to preserve tissue architecture and immobilize this compound at its physiological location.
-
Tissue Fixation :
-
Rationale : Perfusion fixation is strongly recommended over immersion for organs like the brain to ensure rapid and uniform preservation, minimizing peptide degradation or diffusion.[12] 4% Paraformaldehyde (PFA) is a cross-linking fixative that provides good morphological preservation.
-
Protocol : Anesthetize the animal and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% PFA in PBS. Post-fix the tissue of interest (e.g., brain, pituitary) in 4% PFA for 18-24 hours at 4°C.[13] Over-fixation can mask epitopes, so timing is critical.
-
-
Tissue Processing and Embedding :
-
Rationale : Dehydration and paraffin embedding allow for the cutting of thin, uniform sections and long-term sample preservation.
-
Protocol : Dehydrate the fixed tissue through a graded series of ethanol (70%, 95%, 100%), clear with xylene, and embed in paraffin wax.
-
-
Sectioning :
-
Protocol : Cut 5-10 µm thick sections using a microtome and mount on positively charged slides. Dry slides overnight at 37°C.
-
Part 2: Immunostaining
This multi-step process unmasks the antigen and applies the antibodies for detection.
Reagent Preparation and Optimization Tables
| Reagent | Preparation / Source | Recommended Starting Dilution | Optimization Range |
| Primary Antibody | Rabbit Polyclonal to DSIP | 1:500 | 1:100 - 1:2000 |
| Antigen Retrieval Buffer | 10 mM Sodium Citrate, pH 6.0 | N/A | Test pH 9.0 (Tris-EDTA) as alternative |
| Blocking Buffer | 5% Normal Goat Serum in PBS with 0.3% Triton X-100 | N/A | N/A |
| Secondary Antibody | Goat anti-Rabbit IgG (HRP-conjugated) | 1:1000 | 1:500 - 1:2000 |
Table 1: Key Reagent Parameters. Optimal dilutions must be determined empirically by the end-user.[14][15]
Step-by-Step Staining Protocol
-
Deparaffinization and Rehydration :
-
Immerse slides in xylene (2x 5 min).
-
Rehydrate through graded ethanol (100%, 95%, 70%; 2x 3 min each).
-
Rinse in distilled water.
-
-
Antigen Retrieval :
-
Rationale : Heat-Induced Epitope Retrieval (HIER) is crucial for reversing formaldehyde-induced cross-links and exposing the this compound epitope.[8] Citrate buffer at pH 6.0 is a common starting point for many antigens.
-
Protocol : Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0). Heat in a pressure cooker or microwave to maintain a sub-boiling temperature (95-100°C) for 15 minutes.[4] Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
-
Blocking Endogenous Peroxidase :
-
Rationale : If using a horseradish peroxidase (HRP) detection system, this step is mandatory to prevent false positives from endogenous enzyme activity.
-
Protocol : Incubate sections in 3% hydrogen peroxide (H₂O₂) in methanol or PBS for 10 minutes. Rinse with PBS.
-
-
Permeabilization and Blocking :
-
Rationale : Permeabilization with a mild detergent (Triton X-100) is necessary for intracellular antigens. The protein block (normal serum) prevents non-specific binding of the primary and secondary antibodies.[16] The serum should be from the same species as the secondary antibody host.
-
Protocol : Rinse slides in PBS with 0.1% Tween-20 (PBST). Incubate for 1 hour at room temperature in Blocking Buffer (e.g., 5% Normal Goat Serum in PBST).
-
-
Primary Antibody Incubation :
-
Protocol : Gently tap off excess blocking buffer. Incubate sections with the anti-DSIP primary antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.[17]
-
-
Secondary Antibody and Detection :
-
Protocol : Wash slides 3x 5 min in PBST. Incubate with an HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit HRP) for 1 hour at room temperature. Wash again 3x 5 min in PBST.
-
-
Signal Visualization :
-
Protocol : Incubate sections with a chromogen solution, such as 3,3'-Diaminobenzidine (DAB), until the desired brown precipitate develops. Monitor under a microscope. Wash thoroughly in distilled water.
-
-
Counterstaining, Dehydration, and Mounting :
-
Protocol : Lightly counterstain with Hematoxylin to visualize cell nuclei. Dehydrate through graded ethanol and xylene. Mount with a permanent mounting medium.
-
The Cornerstone of Trustworthiness: A Self-Validating System of Controls
No IHC experiment is interpretable without rigorous controls. Each control addresses a specific potential artifact, ensuring the final signal is specific to this compound.
Caption: Essential Controls for Validating this compound Staining.
-
Positive Tissue Control : Use tissue known to express this compound, such as the rabbit hypothalamus or pituitary gland.[18][19] This confirms that the protocol and reagents are working correctly.
-
Negative Tissue Control : Use a tissue where this compound is not expected to be expressed. This helps rule out systemic artifacts.
-
No Primary Control : Omit the primary antibody incubation step. Staining in this slide indicates non-specific binding of the secondary antibody or detection reagents.[20]
-
Isotype Control : For monoclonal primary antibodies, incubate a slide with a non-immune antibody of the same isotype and concentration as the primary antibody. This control identifies background staining caused by non-specific interactions of the immunoglobulin.[20]
-
Peptide Adsorption Control (The Gold Standard) : Pre-incubate the primary antibody with a saturating concentration of the this compound peptide before applying it to the tissue. The absence of staining compared to the normal procedure is strong evidence of antibody specificity.[10]
Expected Results and Troubleshooting
Expected Localization : Based on published literature, this compound-like immunoreactivity is predominantly found in specific neuronal populations and fibers. In the rabbit brain, expect to see positive cell bodies in the ventrolateral septum and arcuate nucleus, with dense networks of varicose fibers in the median eminence and pituitary stalk.[18][19] Similar localizations have been reported in the hypothalamus of fish and humans.[8][21]
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | - Primary antibody concentration too low.- Inadequate antigen retrieval.- Low target abundance. | - Perform an antibody titration to find the optimal concentration.[15]- Optimize HIER time and temperature; try a different pH buffer (e.g., Tris-EDTA pH 9.0).[9]- Use a signal amplification system (e.g., Tyramide Signal Amplification).[11][22] |
| High Background | - Primary/secondary antibody concentration too high.- Inadequate blocking.- Tissue dried out during incubation. | - Decrease antibody concentrations and/or incubation times.[15]- Increase blocking time to 90 minutes; ensure use of fresh blocking serum. - Use a humidified chamber for all incubation steps. |
| Non-Specific Staining | - Cross-reactivity of secondary antibody.- Endogenous biotin or peroxidase activity. | - Use a cross-adsorbed secondary antibody.- Ensure peroxidase and/or biotin blocking steps are performed thoroughly. |
| Poor Morphology | - Over-fixation or harsh antigen retrieval.- Tissue processing artifacts. | - Reduce fixation time.- Decrease temperature/time for HIER.[9]- Ensure proper tissue dehydration and embedding. |
Table 2: Common IHC Troubleshooting Scenarios.
Conclusion
The immunohistochemical localization of this compound is a nuanced but achievable goal. Success hinges on a methodical approach that prioritizes antigen preservation, antibody specificity, and rigorous validation through a comprehensive set of controls. By understanding the scientific principles behind each step—from perfusion fixation to peptide adsorption—researchers can generate reliable and publishable data, shedding light on the intricate roles of this important neuropeptide in health and disease. This protocol provides a robust framework, but empirical optimization for your specific antibody, tissue, and experimental system remains the final, critical step to achieving success.
References
- 1. biocompare.com [biocompare.com]
- 2. Differential penetration of DSIP peptides into rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains [frontiersin.org]
- 4. Immunohistochemical Analysis in the Rat Central Nervous System and Peripheral Lymph Node Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing Monoclonal Antibodies for Immunohistochemistry [mdpi.com]
- 6. biotem-antibody.com [biotem-antibody.com]
- 7. researchgate.net [researchgate.net]
- 8. Immunohistochemistry: R&D Systems [rndsystems.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Antigen Retrieval and Signal Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioimmunoassay of DSIP-like material in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunohistochemical study of cerebral amyloid angiopathy. III. Widespread Alzheimer A4 peptide in cerebral microvessel walls colocalizes with gamma trace in patients with leukoencephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. anti-dSIP Antibody [ABIN5013443] - Mouse, ICC, WB, IHC [antibodies-online.com]
- 14. Immunohistochemistry Troubleshooting | Antibodies.com [antibodies.com]
- 15. Immunohistochemistry (IHC) - ProteoGenix [proteogenix.science]
- 16. CLARITY increases sensitivity and specificity of fluorescence immunostaining in long-term archived human brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
- 18. Immunohistochemical distribution of delta sleep inducing peptide in the rabbit brain and hypophysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 20. Immunohistochemical localization of delta sleep-inducing peptide (DSIP) in the brain and pituitary of the cartilaginous fish Scyliorhinus canicula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Signal amplification in immunohistochemistry at the light microscopic level using biotinylated tyramide and nanogold-silver staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
Application Notes & Protocols: Elucidating the Cellular Interactions of Emideltide Using Advanced Cell-Based Assays
Abstract
Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), is a naturally occurring nonapeptide with recognized neuromodulatory properties, notably its influence on sleep patterns and stress responses.[1][2][3] Despite decades of research, its precise molecular mechanism and primary receptor target(s) remain elusive. Evidence suggests this compound exerts pleiotropic effects, potentially interacting with multiple neurotransmitter systems, including adrenergic, GABAergic, and opioidergic pathways, rather than binding to a single, dedicated receptor.[4] This complexity necessitates a multi-faceted approach to characterize its receptor binding and functional activity. This guide provides a strategic framework and detailed protocols for researchers employing cell-based assays to investigate the cellular targets of this compound, moving from broad screening approaches to specific mechanistic studies.
The Scientific Challenge: Deorphanizing this compound
The primary challenge in studying this compound is the absence of a confirmed, high-affinity receptor. Unlike classical ligands, this compound does not have a well-defined G-protein coupled receptor (GPCR) it exclusively binds to. Instead, it appears to function as a neuromodulator, influencing the activity of other receptor systems.[4] Therefore, a successful research strategy should not assume a single target but rather employ a platform of assays to systematically probe its interactions across the GPCR-ome and other potential targets.
This guide outlines three complementary cell-based assay strategies:
-
Hypothesis-Driven Competitive Binding Assays: To test whether this compound directly competes with known ligands at specific, suspected receptors (e.g., alpha-1 adrenergic receptors).
-
Functional Second Messenger Assays: To screen for functional activity (agonist or antagonist) at GPCRs that signal through common pathways like cyclic AMP (cAMP).
-
Unbiased Receptor Activation/Recruitment Assays: To identify potential receptor interactions without prior knowledge of G-protein coupling specificity, a powerful tool for deorphanization.
Potential this compound Signaling Pathways
The diagram below illustrates the current understanding of this compound's pleiotropic interactions within the central nervous system, highlighting why a multi-assay approach is critical.
Caption: Potential neuromodulatory interactions of this compound with various receptor systems.
Assay Platform 1: Competitive Radioligand Binding
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[5] In a competitive binding format, a labeled ligand (radioligand) with known affinity for the target receptor is incubated with the receptor source in the presence of varying concentrations of an unlabeled test compound (this compound). By measuring the displacement of the radioligand, the inhibitory constant (Ki) of the test compound can be determined.
Causality Behind the Method: This assay directly tests the hypothesis that this compound physically occupies the same binding site as a known ligand on a specific receptor. For instance, based on literature suggesting an interaction with the adrenergic system, one could test this compound's ability to displace a selective alpha-1 adrenergic receptor radioligand.[4]
Protocol: 96-Well Filtration-Based Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for a candidate GPCR expressed in a recombinant cell line.
Materials:
-
Cell Membranes: Prepared from a cell line stably expressing the target GPCR (e.g., HEK293-ADRA1A).
-
Radioligand: A high-affinity radioligand for the target receptor (e.g., [³H]-Prazosin for ADRA1A).
-
This compound: Lyophilized peptide, reconstituted to a high-concentration stock.[6]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
96-well Plates: Polypropylene U-bottom plates.
-
Filter Plates: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Cocktail and Microplate Scintillation Counter .
Procedure:
-
Reagent Preparation:
-
Thaw the cell membrane preparation on ice and resuspend in ice-cold Assay Buffer to a pre-determined optimal concentration (e.g., 5-20 µg protein per well).[7]
-
Prepare serial dilutions of this compound in Assay Buffer (e.g., 12-point, 1:3 dilution series starting from 100 µM).
-
Dilute the radioligand in Assay Buffer to a final concentration equal to its Kd for the target receptor.
-
-
Assay Plate Setup (Final Volume = 200 µL):
-
Total Binding (TB): 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membrane Suspension.
-
Non-Specific Binding (NSB): 50 µL of a high concentration of a known non-radioactive competitor (e.g., 10 µM Phentolamine for ADRA1A) + 50 µL Radioligand + 100 µL Membrane Suspension.
-
Test Compound (this compound): 50 µL of this compound dilution + 50 µL Radioligand + 100 µL Membrane Suspension.
-
-
Incubation: Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[7]
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration over the pre-soaked GF/C filter plate. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.[7]
-
Detection: Dry the filter plate completely (e.g., 30 min at 50°C). Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Parameter | Example Value/Condition | Rationale |
| Cell Line | HEK293 expressing human ADRA1A | Provides a high-density, specific source of the target receptor. |
| Membrane Protein | 10 µ g/well | Optimized to ensure <10% of the radioligand is bound, avoiding ligand depletion. |
| Radioligand | [³H]-Prazosin | High-affinity, selective antagonist for the alpha-1 adrenergic receptor. |
| Radioligand Conc. | 0.25 nM (~Kd) | Balances signal window with sensitivity for competitive binding. |
| Incubation Time | 90 minutes at 25°C | Sufficient to allow the binding reaction to reach equilibrium. |
| NSB Control | 10 µM Phentolamine | A saturating concentration of a known competitor to define non-specific binding. |
Assay Platform 2: cAMP Second Messenger Functional Assay
Many GPCRs signal by modulating the intracellular concentration of cyclic AMP (cAMP). Gs-coupled receptors activate adenylyl cyclase, increasing cAMP, while Gi-coupled receptors inhibit it.[8] Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assays are robust, high-throughput methods to measure these changes.[9]
Causality Behind the Method: This assay measures a functional cellular response downstream of receptor activation. It can identify whether this compound acts as an agonist (stimulating or inhibiting cAMP production on its own) or an antagonist (blocking the effect of a known agonist) at a Gs- or Gi-coupled receptor. This provides richer, more physiologically relevant data than a binding assay alone.[10]
Protocol: HTRF cAMP HiRange Assay
Objective: To determine if this compound modulates cAMP levels via a specific Gs- or Gi-coupled GPCR.
Materials:
-
Cell Line: A cell line expressing the target GPCR (e.g., CHO-K1-GLP1R for a Gs-coupled receptor).
-
HTRF cAMP Assay Kit: Contains cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor) reagents.
-
Assay Plate: Low-volume, 384-well white plates.
-
HTRF-compatible Plate Reader.
Procedure:
-
Cell Plating: Seed cells into the 384-well plate and incubate overnight to form a monolayer.
-
Compound Preparation (Agonist Mode):
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Prepare a positive control agonist at its EC₈₀ concentration.
-
-
Cell Stimulation:
-
Remove culture medium from the cells.
-
Add the diluted this compound or control compounds to the wells.
-
Incubate for 30 minutes at room temperature.[11]
-
-
Cell Lysis and Detection:
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate signal).
Data Analysis:
-
Calculate the 665/620 ratio for each well.
-
An increase in cellular cAMP leads to a decrease in the HTRF signal (ratio).
-
Plot the HTRF ratio against the log concentration of this compound.
-
Fit the data to a dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
| Parameter | Agonist Mode | Antagonist Mode |
| Cell Seeding Density | 5,000 cells/well | 5,000 cells/well |
| Test Compound | This compound serial dilution | This compound serial dilution |
| Co-incubation | None | Known agonist at EC₈₀ |
| Positive Control | Known agonist at EC₁₀₀ | Known agonist at EC₈₀ |
| Negative Control | Buffer only | Buffer only |
| Primary Output | EC₅₀ (Potency) | IC₅₀ (Potency) |
Assay Platform 3: β-Arrestin Recruitment (Tango) Assay
For a ligand with an unknown receptor, an unbiased screening approach is invaluable. The Tango GPCR assay technology is a powerful platform for this purpose.[13] It measures ligand-induced recruitment of β-arrestin to an activated GPCR. A key advantage is that it is independent of G-protein signaling pathways, making it broadly applicable to nearly all GPCRs, including orphans.[14][15]
Causality Behind the Method: Upon activation, most GPCRs are phosphorylated, leading to the recruitment of β-arrestin, a key step in receptor desensitization and signaling.[8] The Tango assay cleverly engineers this interaction into a reporter gene system. A GPCR is fused to a transcription factor, and β-arrestin is fused to a protease. Ligand-induced recruitment brings the protease close to the receptor, causing it to cleave and release the transcription factor, which then drives the expression of a reporter gene (e.g., β-lactamase).[16]
Protocol: Tango GPCR-bla Reporter Assay
Objective: To screen this compound against a panel of GPCRs (including orphans) to identify potential interactions based on β-arrestin recruitment.
Materials:
-
Tango U2OS Cell Lines: Each cell line co-expresses a specific GPCR-transcription factor fusion and a β-arrestin-protease fusion, along with a β-lactamase (bla) reporter gene.[17]
-
Assay Medium: As specified by the cell line provider.
-
LiveBLAzer™-FRET B/G Substrate.
-
384-well clear-bottom black plates.
-
Fluorescence plate reader.
Tango Assay Workflow
Caption: Step-by-step workflow and underlying mechanism of the Tango GPCR assay.
Procedure:
-
Cell Plating: Plate the desired Tango GPCR cell line(s) in a 384-well plate and incubate for 4-24 hours.[17]
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation for Reporter Expression: Incubate the plate in a humidified 37°C/5% CO₂ incubator for 16 hours.[17] This allows time for transcription and translation of the β-lactamase reporter.
-
Substrate Loading: Prepare the LiveBLAzer™-FRET B/G substrate mixture according to the manufacturer's protocol. Add the substrate to all wells.[17]
-
Substrate Incubation: Incubate the plate at room temperature for 2 hours in the dark.
-
Detection: Measure fluorescence emission using a plate reader with excitation at ~409 nm. Read emissions at two wavelengths: ~460 nm (blue, cleaved substrate) and ~530 nm (green, intact substrate).
Data Analysis:
-
Calculate the Emission Ratio (460 nm / 530 nm) for each well.
-
An increase in the blue/green ratio indicates β-lactamase activity and, therefore, receptor activation.
-
Plot the emission ratio against the log concentration of this compound and fit to a dose-response curve to determine the EC₅₀.
Conclusion and Strategic Outlook
Characterizing the receptor interactions of a complex neuromodulator like this compound requires a thoughtful, multi-pronged strategy. Beginning with hypothesis-driven competitive binding assays can validate or refute interactions with known receptors suggested by the literature. Concurrently, employing functional assays like HTRF cAMP provides crucial information on the downstream consequences of binding.
Ultimately, for a truly unbiased approach to discover novel targets, a broad screening platform like the PRESTO-Tango assay, which interrogates hundreds of GPCRs in parallel, is the most powerful strategy.[18] Data from these complementary assays will build a comprehensive pharmacological profile of this compound, paving the way for a deeper understanding of its physiological roles and therapeutic potential.
References
- 1. This compound (δ-Sleep Inducing Peptide) | Peptides 1 | CAS 62568-57-4 | Buy this compound (δ-Sleep Inducing Peptide) from Supplier InvivoChem [invivochem.com]
- 2. This compound/DSIP (TFA removed)) peptide [novoprolabs.com]
- 3. medkoo.com [medkoo.com]
- 4. corepeptides.com [corepeptides.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. lifetein.com [lifetein.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. youtube.com [youtube.com]
- 12. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Video: Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
Application Notes and Protocols: Investigating Emideltide (DSIP) as a Countermeasure for Sleep Deprivation-Induced Cognitive Deficits
Abstract
Sleep deprivation is a pervasive issue that significantly impairs cognitive function, synaptic plasticity, and overall physiological homeostasis. These application notes provide a comprehensive guide for researchers investigating the therapeutic potential of Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), in preclinical models of sleep deprivation. This compound is a naturally occurring nonapeptide known for its ability to promote slow-wave sleep (delta sleep) and modulate various neurotransmitter systems.[1][2][3][4] This document outlines the scientific rationale, detailed experimental protocols, and expected outcomes for assessing this compound's efficacy in mitigating the detrimental effects of sleep loss. We present a framework for a self-validating study, incorporating behavioral assays, molecular analysis, and electrophysiological monitoring to provide a multi-faceted evaluation of this compound's neuroprotective and restorative capabilities.
Introduction: The Challenge of Sleep Deprivation and the Potential of this compound
The profound negative impact of sleep deprivation on cognitive processes such as learning, memory, and attention is well-documented.[5][6] In rodent models, sleep deprivation has been shown to impair synaptic plasticity, alter neurotransmitter levels, increase oxidative stress, and reduce levels of crucial neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[5][7] These deficits create a critical need for therapeutic agents that can either prevent or reverse the neurological consequences of insufficient sleep.
This compound (DSIP) emerges as a compelling candidate for this challenge. Initially isolated from rabbits in a state of electrically-induced sleep, this nonapeptide has been shown to preferentially induce delta sleep, the deepest and most restorative stage of non-REM (NREM) sleep.[1][2][4] Its mechanism is pleiotropic; rather than acting on a single receptor type, this compound appears to function as a neuromodulator, influencing several key systems:
-
GABAergic System: this compound is thought to potentiate GABA receptor-mediated responses, promoting neural inhibition conducive to sleep.[1]
-
Serotonergic Pathways: By potentially interacting with serotonergic systems, this compound may facilitate the onset and maintenance of slow-wave sleep (SWS).[1]
-
Adrenergic System: Research suggests this compound can modulate alpha-1 adrenergic receptors, which are involved in regulating sleep-wake cycles and stress responses.[1]
-
Stress Modulation: Beyond its sleep-inducing properties, this compound has been observed to affect hormonal levels and exhibit stress-tolerant and antioxidant properties.[2][8]
This multifaceted activity profile forms the basis of our hypothesis: This compound administration can ameliorate the cognitive and molecular deficits induced by acute sleep deprivation by promoting restorative sleep processes and exerting direct neuroprotective effects.
Foundational Concepts and Experimental Design
Modeling Sleep Deprivation in Rodents
To test our hypothesis, a robust and reproducible sleep deprivation model is essential. The "gentle handling" method is recommended as it minimizes confounding stressors associated with other techniques like the platform-over-water method.[6][9] This protocol involves keeping the animals awake through mild sensory stimulation.
-
Total Sleep Deprivation (TSD): Involves keeping the animal awake continuously for a defined period (e.g., 24 hours). This is a severe challenge useful for studying acute, significant deficits.[9][10]
-
REM Sleep Deprivation (RSD): A more specific approach targeting the REM sleep stage, which is crucial for memory consolidation.[9][10]
For the purposes of these application notes, we will focus on a TSD protocol to induce broad cognitive impairments.
Experimental Workflow Overview
The overall experimental design is structured to assess both the prophylactic (preventative) and restorative (reversal) potential of this compound. This dual-arm approach provides a more comprehensive understanding of the peptide's utility.
Caption: High-level overview of the experimental workflow.
Detailed Protocols
Preparation and Administration of this compound
Proper handling of the peptide is critical for maintaining its bioactivity.
Materials:
-
Lyophilized this compound (purity >98%)[3]
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS, pH 7.2)[11]
-
Low-protein-binding microcentrifuge tubes
-
Sterile syringes and needles (e.g., 30-gauge for intraperitoneal injection)
Protocol:
-
Reconstitution: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the peptide in sterile saline or PBS to a stock concentration of 1 mg/mL. For example, add 1 mL of saline to a 1 mg vial.[3]
-
Gently swirl the vial to dissolve the peptide. Do not shake vigorously, as this can cause degradation.
-
Dosage: The effective dose of this compound can vary. A starting point for intraperitoneal (i.p.) injection in rats is in the range of 40-120 µg/kg body weight, based on literature exploring its systemic effects.[8] A dose-response study is highly recommended.
Total Sleep Deprivation (TSD) Protocol: Gentle Handling
This method ensures animals are kept awake with minimal physical stress.[6]
Protocol:
-
Place animals in their home cages with ad libitum access to food and water.
-
During the 24-hour deprivation period (typically the animals' light/rest cycle), an experimenter must continuously monitor the animals.
-
When an animal shows signs of sleep (e.g., adopting a sleep posture, closing eyes), the experimenter should provide gentle stimulation. This can include:
-
Tapping lightly on the cage.
-
Introducing a novel, non-stressful object into the cage (e.g., a small ball).
-
Gently touching the animal with a soft brush.
-
-
It is crucial to vary the stimulus to prevent habituation and to avoid any painful or overly stressful interactions.
-
Control animals (No SD group) should be housed in the same room but left undisturbed.
Post-Deprivation Behavioral Assessments
Assessments should be conducted during the animals' active (dark) cycle, beginning 1-2 hours after the TSD period ends to measure immediate deficits.
A. Novel Object Recognition (NOR) Test - Assesses Recognition Memory
-
Habituation (Day 1): Allow each mouse/rat to explore an empty arena (e.g., 40x40 cm box) for 10 minutes.
-
Training/Familiarization (Day 2, post-TSD): Place two identical objects in the arena. Allow the animal to explore for 10 minutes. Record the time spent exploring each object.
-
Testing (Day 2, 1-hour delay): Replace one of the familiar objects with a novel object. Allow the animal to explore for 5 minutes. Record the time spent exploring the novel vs. the familiar object.
-
Analysis: Calculate the Discrimination Index (DI) = (Time with Novel - Time with Familiar) / (Total Exploration Time). A lower DI in the TSD group indicates impaired memory, and a successful this compound treatment should rescue this deficit.
B. Morris Water Maze (MWM) - Assesses Spatial Learning and Memory
-
Acquisition Phase (4 days, 4 trials/day, post-TSD): Place the animal in a large pool of opaque water with a hidden escape platform. Record the time taken (escape latency) to find the platform from different starting positions.
-
Probe Trial (Day 5): Remove the platform and allow the animal to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
Analysis: Sleep-deprived animals are expected to show longer escape latencies and spend less time in the target quadrant. This compound treatment is hypothesized to improve these metrics.
| Assessment | Parameter Measured | Expected Outcome in TSD (Vehicle) Group | Hypothesized Effect of this compound |
| Novel Object Recognition | Discrimination Index (DI) | Significant reduction in DI | Normalization of DI towards control levels |
| Morris Water Maze | Escape Latency (Acquisition) | Increased time to find the platform | Decreased escape latency |
| Morris Water Maze | Time in Target Quadrant (Probe) | Reduced time in the correct quadrant | Increased time in the target quadrant |
Molecular and Biochemical Analysis
Protocol:
-
Rapidly decapitate the animal and dissect the hippocampus and prefrontal cortex, as these regions are highly vulnerable to sleep deprivation.[5]
-
Flash-freeze the tissue in liquid nitrogen and store at -80°C.
-
Western Blot for BDNF: Homogenize tissue and perform a Western blot to quantify levels of pro-BDNF and mature BDNF. Sleep deprivation is known to decrease BDNF levels.[5]
-
ELISA for Oxidative Stress Markers: Use commercial ELISA kits to measure levels of markers like malondialdehyde (MDA) or 8-hydroxy-2'-deoxyguanosine (8-OHdG) to assess lipid and DNA oxidation, respectively.
-
Analysis: Compare protein and marker levels across the four groups (Vehicle/No SD, Vehicle/TSD, this compound/TSD Prophylactic, this compound/TSD Restorative). This compound is expected to attenuate the TSD-induced decrease in BDNF and the increase in oxidative stress markers.
Hypothesized Mechanism of Action
This compound likely counteracts sleep deprivation deficits through a dual mechanism: enhancing the quality of recovery sleep and providing direct cellular protection. By promoting deep slow-wave sleep, it facilitates the brain's natural glymphatic clearance and synaptic homeostasis processes that are normally active during sleep. Concurrently, its modulation of GABAergic and other neurotransmitter systems, along with its intrinsic antioxidant properties, may directly buffer neurons against the stress and excitotoxicity induced by prolonged wakefulness.
Caption: this compound's proposed dual action against sleep deprivation.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for evaluating this compound as a novel therapeutic agent for mitigating the adverse effects of sleep deprivation. By combining behavioral, electrophysiological, and molecular techniques, researchers can gain a comprehensive understanding of its efficacy and mechanism of action. Positive results from these preclinical studies could pave the way for investigating this compound in human clinical trials for conditions characterized by sleep disruption and cognitive impairment, such as insomnia, shift work disorder, and even as an adjunct therapy in neurodegenerative diseases.
References
- 1. corepeptides.com [corepeptides.com]
- 2. This compound/DSIP (TFA removed)) peptide [novoprolabs.com]
- 3. lifetein.com [lifetein.com]
- 4. caymanchem.com [caymanchem.com]
- 5. The Devastating Effects of Sleep Deprivation on Memory: Lessons from Rodent Models [mdpi.com]
- 6. Frontiers | Experimental sleep deprivation as a tool to test memory deficits in rodents [frontiersin.org]
- 7. Sleep Deprivation and Oxidative Stress in Animal Models: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (δ-Sleep Inducing Peptide) | Peptides 1 | CAS 62568-57-4 | Buy this compound (δ-Sleep Inducing Peptide) from Supplier InvivoChem [invivochem.com]
- 9. Animal models for cognitive deficits induced by sleep deprivation (Chapter 17) - The Genetic Basis of Sleep and Sleep Disorders [cambridge.org]
- 10. Rodent Sleep Deprivation Model - Creative Biolabs [creative-biolabs.com]
- 11. caymanchem.com [caymanchem.com]
Application Notes & Protocols: Investigating the Effect of Emideltide (DSIP) on Synaptic Plasticity
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing experiments to investigate the effects of the neuropeptide Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), on synaptic plasticity. This compound is a nonapeptide with known neuromodulatory properties, including interactions with key neurotransmitter systems involved in synaptic function.[1][2][3] This guide outlines the scientific rationale, provides detailed, self-validating protocols for both molecular and electrophysiological assays, and offers frameworks for data interpretation. The methodologies are designed to be robust, reproducible, and grounded in the established principles of neuroscience research.
Introduction and Scientific Rationale
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning, memory, and cognitive function.[4][5] Its dysregulation is implicated in numerous neurological and psychiatric disorders, making it a critical target for therapeutic development.[6] The two most extensively studied forms of synaptic plasticity are Long-Term Potentiation (LTP), a persistent strengthening of synapses, and Long-Term Depression (LTD), a lasting weakening of synapses.
This compound (DSIP) is an endogenous neuropeptide with a range of observed physiological effects, including the modulation of sleep patterns, stress responses, and neurotransmitter levels.[7][8] Crucially, research indicates that this compound interacts directly with the primary neurotransmitter systems that govern synaptic plasticity:
-
Inhibition of NMDA Receptors: this compound is suggested to inhibit N-methyl-D-aspartate (NMDA) receptor-mediated currents, which are critical for the induction of many forms of LTP.[1]
-
Potentiation of GABA Receptors: The peptide appears to enhance the activity of gamma-aminobutyric acid (GABA) receptors, the main source of inhibitory neurotransmission in the brain.[1]
This dual mechanism of action presents a compelling hypothesis: This compound may act as a critical modulator of the excitatory/inhibitory balance, thereby gating or modifying the threshold for inducing synaptic plasticity. Investigating this potential provides a pathway to understanding its broader effects on CNS function and exploring its therapeutic utility.
Hypothesized Signaling Pathway
The interaction of this compound with both excitatory (glutamatergic) and inhibitory (GABAergic) systems suggests a nuanced role in neuronal function. The following diagram illustrates the proposed signaling cascade where this compound exerts its influence on the core machinery of synaptic plasticity.
Caption: Proposed mechanism of this compound's modulation of synaptic plasticity.
Experimental Design and Workflow
A multi-tiered approach is recommended to comprehensively evaluate this compound's effects. The workflow should progress from foundational molecular assays in cell culture to functional electrophysiological recordings in ex vivo tissue, ensuring that each stage informs the next.
Caption: A logical workflow for investigating this compound's effects.
Detailed Protocols
Protocol 1: Preparation of this compound Stock Solutions
Rationale: Accurate and consistent preparation of the peptide is critical for reproducible results. This compound is typically supplied as a lyophilized powder and may include trifluoroacetic acid (TFA) as a counterion from purification, which should be considered.[8]
Materials:
-
Lyophilized this compound (DSIP)[3]
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile[9]
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Pre-calculation: Before opening, note the total mass of the peptide provided. The net peptide content may be lower than the total mass due to the presence of counterions like TFA.[8] Adjust calculations for molarity accordingly.
-
Reconstitution (10 mM Stock in DMSO): a. Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom. b. Under sterile conditions, add the required volume of DMSO to achieve a 10 mM stock solution. For example, for 5 mg of this compound (MW: 848.8 g/mol ), add 589 µL of DMSO. c. Gently vortex or pipette to dissolve completely.
-
Aqueous Stock (1 mg/ml in PBS - Optional): Some sources indicate solubility in PBS at 10 mg/ml.[9] However, for long-term storage, a DMSO stock is often more stable. An aqueous stock can be prepared for experiments where DMSO is undesirable.
-
Aliquoting and Storage: a. Dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in low-protein-binding tubes. This prevents repeated freeze-thaw cycles.[3] b. Store aliquots at -20°C or -80°C. Lyophilized peptide should be stored at -20°C.[3]
-
Preparation of Working Solutions: a. On the day of the experiment, thaw a single aliquot. b. Dilute the stock solution into the final cell culture medium or artificial cerebrospinal fluid (aCSF) to achieve the desired working concentration. c. Self-Validation: Ensure the final concentration of DMSO in the medium is consistent across all conditions (including vehicle control) and is non-toxic (typically ≤ 0.1%).
Protocol 2: Assessing Synaptic Protein Expression via Western Blot
Rationale: Changes in synaptic strength are often accompanied by alterations in the abundance of key postsynaptic density proteins (e.g., PSD-95) and glutamate receptor subunits (e.g., GluA1, GluN2B). This protocol quantifies these changes following this compound treatment in primary neuronal cultures.
Materials:
-
Primary hippocampal or cortical neurons (E18 rat or mouse)
-
Neurobasal medium and B27 supplement
-
This compound working solutions and vehicle control (medium with 0.1% DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (see Table 2) and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: a. Culture primary neurons for 14-21 days in vitro (DIV) to allow for mature synapse formation. b. Treat mature cultures with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle for a specified duration (e.g., 24 hours).
-
Protein Extraction: a. Wash cells twice with ice-cold PBS. b. Add ice-cold RIPA buffer, scrape cells, and incubate on ice for 30 minutes. c. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Transfer: a. Normalize all samples to the same protein concentration (e.g., 20 µg) with Laemmli buffer. b. Separate proteins on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate with primary antibody overnight at 4°C (see Table 2 for suggestions). c. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. d. Detect signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: a. Quantify band intensity using software like ImageJ. b. Self-Validation: Normalize the intensity of the target protein to a loading control (e.g., β-Actin or GAPDH). Express data as fold change relative to the vehicle-treated control.
Table 1: Recommended Primary Antibodies for Synaptic Protein Analysis
| Target Protein | Function in Synaptic Plasticity | Supplier Example |
|---|---|---|
| PSD-95 | Postsynaptic scaffolding protein | Abcam (ab18258) |
| GluA1 (AMPA-R) | AMPA receptor subunit, key for LTP expression | Cell Signaling (13185S) |
| GluN2B (NMDA-R) | NMDA receptor subunit, key for LTP induction | Millipore (06-600) |
| Synapsin-1 | Presynaptic vesicle-associated protein | Synaptic Systems (106 101) |
| β-Actin | Loading Control | Sigma-Aldrich (A5441) |
Protocol 3: Ex Vivo Electrophysiology - Field Potential Recordings in Hippocampal Slices
Rationale: This is the definitive assay to directly measure this compound's effect on synaptic plasticity. The protocol focuses on inducing LTP in the CA1 region of acute hippocampal slices, a well-established model for learning and memory.
Materials:
-
Adult mouse or rat (P40-P60)
-
Vibrating microtome (vibratome)
-
Dissection microscope and tools
-
Interface or submerged recording chamber with perfusion and temperature control (32-34°C)
-
Glass microelectrodes (1-5 MΩ)
-
Amplifier, digitizer, and data acquisition software (e.g., pCLAMP)
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂. Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgSO₄, 10 Glucose.
Procedure:
-
Acute Slice Preparation: a. Anesthetize and decapitate the animal according to approved institutional protocols. b. Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF. c. Prepare 350-400 µm thick horizontal or coronal hippocampal slices using a vibratome. d. Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.
-
Recording Setup: a. Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 2-3 ml/min. b. Place a bipolar stimulating electrode in the Schaffer collateral pathway and a glass recording microelectrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: a. Determine the stimulation intensity that elicits a fEPSP of 30-40% of the maximal response. b. Record stable baseline responses every 30 seconds for at least 20 minutes.
-
This compound Application: a. Switch the perfusion to aCSF containing the desired concentration of this compound or vehicle. b. Continue recording for another 20-30 minutes to observe any effect of the peptide on baseline synaptic transmission.
-
LTP Induction: a. Apply a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) to induce LTP.
-
Post-Induction Recording: a. Record the fEPSP responses for at least 60 minutes post-HFS to measure the magnitude and stability of potentiation.
-
Data Analysis: a. Measure the initial slope of the fEPSP for each time point. b. Normalize all fEPSP slope values to the average slope during the pre-HFS baseline period. c. Quantify LTP as the average normalized fEPSP slope from 50-60 minutes post-HFS. d. Self-Validation: In a separate control experiment, confirm that the induced potentiation is NMDA receptor-dependent by applying the HFS protocol in the presence of an NMDA receptor antagonist (e.g., 50 µM AP5). Potentiation should be blocked.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 2: Example Data Summary for Western Blot Analysis
| Treatment Condition | PSD-95 Expression (Fold Change ± SEM) | GluA1 Expression (Fold Change ± SEM) | GluN2B Expression (Fold Change ± SEM) |
|---|---|---|---|
| Vehicle Control | 1.00 ± 0.08 | 1.00 ± 0.11 | 1.00 ± 0.09 |
| This compound (10 nM) | 0.95 ± 0.07 | 1.05 ± 0.10 | 0.98 ± 0.12 |
| This compound (100 nM) | 0.78 ± 0.06* | 0.85 ± 0.09 | 0.81 ± 0.07* |
| This compound (1 µM) | 0.61 ± 0.05** | 0.72 ± 0.08* | 0.65 ± 0.06** |
*p < 0.05, *p < 0.01 vs. Vehicle Control
Table 3: Example Data Summary for LTP Electrophysiology
| Treatment Condition | Baseline fEPSP Slope (mV/ms ± SEM) | Potentiation at 60 min (% of Baseline ± SEM) |
|---|---|---|
| Vehicle Control | -0.45 ± 0.03 | 165.4 ± 8.2 |
| This compound (100 nM) | -0.43 ± 0.04 | 121.7 ± 6.5* |
| AP5 (50 µM) | -0.46 ± 0.03 | 102.3 ± 4.1** |
*p < 0.05, *p < 0.01 vs. Vehicle Control
Interpretation of Potential Outcomes:
-
Impaired LTP: If this compound reduces the magnitude of LTP (as shown in the example Table 3), it would support the hypothesis that its inhibitory action on NMDA receptors is dominant in this context.[1] This could be correlated with a decrease in the expression of plasticity-related proteins like PSD-95 or glutamate receptor subunits.
-
No Effect on LTP, but Altered Baseline: this compound could alter baseline synaptic transmission (e.g., reduce the fEPSP slope) without affecting the relative degree of potentiation. This would suggest a general modulatory role on synaptic efficiency.
-
Enhanced LTD: Given its potentiation of GABAergic transmission, this compound might lower the threshold for inducing Long-Term Depression. A separate set of experiments using an LTD induction protocol (e.g., low-frequency stimulation, 1 Hz for 15 minutes) would be required to test this hypothesis.
References
- 1. corepeptides.com [corepeptides.com]
- 2. Delta Sleep-Inducing Peptide | C35H48N10O15 | CID 68816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. How antidepressant drugs act: A primer on neuroplasticity as the eventual mediator of antidepressant efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuronal plasticity and antidepressant actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound (δ-Sleep Inducing Peptide) | Peptides 1 | CAS 62568-57-4 | Buy this compound (δ-Sleep Inducing Peptide) from Supplier InvivoChem [invivochem.com]
- 8. This compound/DSIP (TFA removed)) peptide [novoprolabs.com]
- 9. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Emideltide Solubility in Aqueous Buffers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Emideltide. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimental work with this compound. Here, we provide in-depth, scientifically grounded troubleshooting advice in a direct question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying chemical principles to empower you in your research.
Understanding this compound's Physicochemical Properties
Before troubleshooting, it's crucial to understand the inherent properties of this compound that govern its solubility. This compound, also known as Delta Sleep-Inducing Peptide (DSIP), is a nonapeptide with the amino acid sequence H-Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu-OH.[1][2]
| Property | Value | Significance for Solubility |
| Amino Acid Sequence | Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu | Contains two acidic residues (Aspartic Acid, Glutamic Acid) and a free C-terminal carboxyl group, making it an acidic peptide .[1] |
| Molecular Weight | ~848.8 g/mol | A relatively small peptide, which generally favors solubility.[2] |
| Theoretical Isoelectric Point (pI) | ~3.78 | This is the pH at which the peptide has no net electrical charge. Peptide solubility is at its minimum at or near the pI. |
| Grand Average of Hydropathicity (GRAVY) | -0.7 | A negative GRAVY score indicates that this compound is a hydrophilic peptide, suggesting good intrinsic solubility in aqueous solutions. |
Note: The theoretical pI and GRAVY score were calculated using the known amino acid sequence of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My lyophilized this compound powder won't dissolve in neutral aqueous buffer (e.g., PBS, pH 7.4). What should I do?
This is a common issue, and the approach to solving it is based on understanding this compound's acidic nature.
Core Principle: this compound is an acidic peptide with a low isoelectric point (pI ≈ 3.78). At a neutral pH of 7.4, which is significantly above its pI, the acidic residues (Asp, Glu) and the C-terminus will be deprotonated, imparting a net negative charge. This should promote solubility. However, if dissolution is still a problem, it could be due to the kinetics of dissolution or the presence of hydrophobic micro-domains that can lead to aggregation.
Troubleshooting Workflow:
A flowchart for troubleshooting this compound solubility in neutral buffers.
Step-by-Step Protocol:
-
Initial Reconstitution:
-
Before opening, centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.[3][4]
-
Allow the vial to equilibrate to room temperature to prevent condensation.[5]
-
Start with a small amount of sterile, distilled water or your desired buffer (e.g., PBS, pH 7.4).[3][6] One commercial supplier notes solubility in PBS (pH 7.2) at 10 mg/ml.[7][8]
-
-
Gentle Agitation:
-
Gently vortex the solution. Avoid vigorous shaking, which can cause foaming and potentially denature the peptide.[5]
-
If the peptide is still not dissolved, sonication can be used to break up aggregates. Use a bath sonicator for short bursts (e.g., 10-20 seconds) and keep the sample on ice to prevent heating.[3]
-
-
pH Adjustment (Leveraging the Acidic Nature):
-
Since this compound is an acidic peptide, its solubility increases at a pH further away from its pI (~3.78).[9][10]
-
If insoluble in neutral buffer, try a slightly basic buffer (e.g., 0.1M ammonium bicarbonate, pH 8.0).[5][11]
-
Alternatively, add a very small volume (a few microliters) of a dilute basic solution like 0.1% aqueous ammonia (NH4OH) to your peptide suspension and vortex gently.[4][12] This will further deprotonate the acidic groups, increasing the net negative charge and enhancing interaction with the aqueous solvent.
-
Q2: Can I use an organic solvent to dissolve this compound?
Yes, but this should be a secondary approach, especially given this compound's hydrophilic nature.
Core Principle: While this compound is hydrophilic overall, the presence of a Tryptophan residue can contribute to some hydrophobic character. Organic solvents like Dimethyl Sulfoxide (DMSO) are powerful solvents that can disrupt hydrophobic interactions that may lead to aggregation.[7][13]
Recommended Protocol for Using a Co-solvent:
-
Initial Dissolution in Organic Solvent:
-
Step-wise Dilution:
-
Slowly add your desired aqueous buffer to the DMSO-peptide solution in a drop-wise manner while gently vortexing.[15]
-
Continuously monitor the solution for any signs of precipitation. If the solution becomes cloudy, you have exceeded the peptide's solubility limit in that final buffer composition.
-
Important Considerations for Organic Solvents:
-
Experimental Compatibility: Ensure that the final concentration of the organic solvent is compatible with your downstream experiments. For many cell-based assays, the DMSO concentration should be kept below 0.5%.[12]
-
Peptide Stability: Be aware that some organic solvents can affect peptide structure and stability over time.
Q3: I managed to dissolve this compound, but it precipitated out of solution after some time. Why did this happen and how can I prevent it?
This is likely due to the formation of aggregates over time.
Core Principle: Even when initially dissolved, peptides can self-associate to form larger aggregates, which can then precipitate. This can be influenced by factors like temperature, pH, and peptide concentration.
Preventative Measures:
-
Storage Conditions:
-
Concentration:
-
Do not try to make overly concentrated stock solutions. It is better to work with a slightly lower concentration that remains stable. A recommended starting stock concentration is 1-2 mg/mL.[14]
-
-
pH of the Buffer:
-
Ensure the pH of your final solution is not close to the peptide's pI (~3.78). Maintaining a pH of 7.4 or slightly higher should help keep the peptide charged and in solution.
-
Summary of Recommended Solvents for this compound
| Solvent | Recommendation | Rationale |
| Sterile Water or PBS (pH 7.4) | Primary Choice: Start with this. | This compound is hydrophilic and should be soluble in neutral aqueous buffers.[7][8] |
| Slightly Basic Buffer (pH 8.0-9.0) | Secondary Choice: Use if insoluble in neutral buffer. | Increases the net negative charge on the acidic peptide, enhancing solubility.[4][5] |
| DMSO (as a co-solvent) | Tertiary Choice: Use minimal amounts if aqueous methods fail. | A strong solvent that can overcome potential aggregation issues.[14] |
Visualizing the Dissolution Process
A decision tree for the systematic solubilization of this compound.
References
- 1. R: Compute the hydrophobicity index of a protein sequence [search.r-project.org]
- 2. Physico-chemical properties – Katedra Biochemii Żywności [biochemia.uwm.edu.pl]
- 3. Peptide Calculator & Amino Acid Calculator | Biosynth [biosynth.com]
- 4. bachem.com [bachem.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. This compound (δ-Sleep Inducing Peptide) | Peptides 1 | CAS 62568-57-4 | Buy this compound (δ-Sleep Inducing Peptide) from Supplier InvivoChem [invivochem.com]
- 9. Peptide Property Calculator [novoprolabs.com]
- 10. medkoo.com [medkoo.com]
- 11. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 12. biocat.com [biocat.com]
- 13. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 14. pepcalc.com [pepcalc.com]
- 15. IPC - ISOELECTRIC POINT CALCULATION OF PROTEINS AND PEPTIDES [isoelectric.org]
- 16. bachem.com [bachem.com]
Technical Support Center: Optimizing Emideltide (DSIP) Dosage for Sleep Induction Studies
Welcome to the technical support resource for researchers utilizing Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), in sleep modulation studies. This guide is designed to provide drug development professionals and academic researchers with expert-driven, field-proven insights into optimizing experimental design and troubleshooting common challenges. Our focus is on ensuring scientific integrity and generating reproducible, high-quality data.
This compound is an endogenous nonapeptide neuropeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[1][2] It was first isolated from the cerebral venous blood of rabbits in an induced state of slow-wave (delta) sleep.[3] Its primary characteristic is the ability to modulate sleep architecture, predominantly by promoting non-rapid eye movement (NREM) or slow-wave sleep.[4] This guide provides a comprehensive framework for harnessing its potential in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (DSIP) in sleep induction?
A1: The precise mechanism of this compound is multifaceted and not fully elucidated, but it is understood to act as a neuromodulator rather than a classical neurotransmitter.[5] Its sleep-promoting effects are hypothesized to stem from interactions with several central nervous system pathways.[6] Key proposed mechanisms include:
-
GABAergic System Modulation: this compound is thought to enhance responses mediated by GABA receptors, the primary inhibitory neurotransmitter system in the brain, which is crucial for reducing neural activity and inducing a state of relaxation.[6]
-
NMDA Receptor Interaction: It may also interact with NMDA receptors, which are involved in excitatory neurotransmission, potentially tempering glutamatergic activity.[6]
-
Adrenergic System Influence: Research suggests this compound can modulate alpha-1 adrenergic receptors, potentially influencing the sleep-wake cycle regulation in structures like the pineal gland.[6]
-
Serotonergic and Opioid System Interaction: Some evidence points to indirect effects on serotonergic pathways, which are known to be involved in promoting slow-wave sleep, and potential modulation of the endogenous opioid system.[6]
Below is a simplified diagram illustrating these proposed interactions.
Caption: Proposed neuromodulatory pathways of this compound (DSIP).
Q2: How should I prepare, formulate, and store this compound for in vivo studies?
A2: Proper handling of peptide therapeutics is critical for experimental success.
-
Storage: this compound is typically supplied in lyophilized form and should be stored at or below -20°C.[3] Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term use.
-
Reconstitution: For initial stock solutions, use sterile, nuclease-free water or a buffer appropriate for your experimental system. Gently swirl or pipette to dissolve; do not vortex, as this can degrade the peptide.
-
Formulation for Administration: The choice of vehicle is crucial for bioavailability. For intraperitoneal (i.p.) or intravenous (i.v.) injections, sterile saline or phosphate-buffered saline (PBS) is standard. Some protocols may use vehicles containing DMSO, PEG300, and Tween 80 to improve solubility, but it is critical to run vehicle-only controls as these agents can have independent effects on sleep and behavior.[5]
-
TFA Salt Considerations: Be aware that peptides purified via HPLC are often supplied as trifluoroacetic acid (TFA) salts. TFA can affect the net peptide weight and may have biological effects in highly sensitive assays.[3] For most in vivo sleep studies, standard TFA salt levels are acceptable, but if you observe unexpected effects, consider sourcing a TFA-removed version of the peptide.[3]
Q3: What are the expected effects of this compound on sleep architecture, and does it exhibit a dose-dependent response?
A3: this compound primarily promotes deep, slow-wave sleep (delta-sleep).[3] In rodents and rabbits, administration typically leads to:
-
An increase in the total time spent in NREM sleep.[4]
-
A potential decrease in sleep onset latency.[6]
-
A variable or sometimes suppressive effect on REM sleep, particularly at higher doses.[3][7]
Interestingly, this compound can exhibit a U-shaped dose-response curve.[3] This means that both very low and very high doses may be less effective than an optimal intermediate dose. This non-linear relationship makes a thorough dose-response study essential for any new experimental paradigm.
Troubleshooting & Optimization Guide
This section addresses common issues encountered during this compound sleep studies in a direct question-and-answer format.
Q: I am not observing a significant hypnotic effect after administering this compound. What are the likely causes?
A: This is a frequent challenge that can be systematically addressed. Consider the following factors:
| Potential Cause | Explanation & Troubleshooting Steps |
| Suboptimal Dosage | Causality: Due to the U-shaped dose-response curve, your selected dose may be too low or too high.[3] Action: Perform a dose-response study. Start with a literature-informed range (e.g., 30-360 µg/kg i.p. in rats) and include at least 3-4 logarithmically spaced doses to identify the optimal concentration.[5] |
| Timing of Administration | Causality: The sleep-promoting effects of any hypnotic are most pronounced when administered during the subject's active phase when sleep pressure is low. For nocturnal rodents, this is the dark phase.[8] Action: Administer this compound at the onset of the dark cycle (e.g., ZT12) and compare its effects to administration during the light cycle. |
| Route of Administration | Causality: Bioavailability and pharmacokinetics differ significantly between routes (i.v., i.p., oral gavage). Peptides often have poor oral bioavailability. Action: Ensure your chosen route allows for sufficient brain penetration. Intravenous or intraperitoneal injections are common for preclinical sleep studies with peptides.[4][8] |
| Compound Instability | Causality: Improper storage or handling can lead to peptide degradation. Action: Verify the stability of your reconstituted aliquots. Use freshly prepared solutions for each experiment and follow strict storage protocols.[3] |
| Mouse/Rat Strain | Causality: Different rodent strains exhibit varied responses to pharmacological agents due to genetic differences in metabolism, receptor expression, and baseline sleep architecture.[8] Action: Document the strain used in your study. If results are negative, consider replicating the experiment in a different, commonly used strain (e.g., C57BL/6J mice). |
Q: My EEG/EMG recordings are noisy, making sleep stage scoring unreliable. How can I improve signal quality?
A: High-quality polysomnography (PSG) is the foundation of any sleep study. Signal integrity is paramount.
-
Surgical Technique: Ensure electrodes are securely implanted. For EEG, screws should make firm contact with the dura mater. For EMG, wires must be well-sutured into the nuchal (neck) musculature.[9] A stable head cap secured with dental cement is crucial.
-
Electrical Noise: House animals in a Faraday cage or an electrically shielded environment to minimize 50/60 Hz line noise. Ensure proper grounding of all equipment. Tethered systems can act as antennae; inspect cables for damage.[10] Wireless telemetry systems can significantly reduce motion artifacts and electrical noise.[10]
-
Acclimatization: Animals need to be thoroughly habituated to the recording chamber and tether (if used).[8] Stress from a novel environment can alter sleep and increase movement, leading to artifacts. Allow for several days of acclimatization before beginning baseline recordings.
Caption: Decision tree for troubleshooting lack of hypnotic effect.
Experimental Protocols
Protocol 1: Standard Dose-Response Evaluation of this compound in Mice
This protocol provides a framework for determining the optimal sleep-modulating dose of this compound using tethered EEG/EMG recordings.
1. Animal Preparation & Recovery (Week 1-2)
-
Surgically implant EEG and EMG electrodes in adult male C57BL/6J mice under isoflurane anesthesia.[9] Place at least two EEG screw electrodes over the frontal and parietal cortices and two EMG wire electrodes into the nuchal muscles.
-
Secure the electrode assembly to the skull using dental cement.
-
Allow a minimum of 7-10 days for post-operative recovery, with appropriate analgesic administration and monitoring.
2. Acclimatization & Baseline Recording (Week 3)
-
Individually house mice in sound-attenuated, environmentally controlled recording chambers.
-
Connect the mice to the recording tethers and allow them to habituate to the chamber and cable for 3-4 days.
-
Record baseline EEG/EMG data for 48 consecutive hours (24h light, 24h dark) to establish normal sleep-wake patterns for each animal. This data serves as the individual control.[8]
3. Drug Administration & Recording (Week 4)
-
Employ a within-subjects crossover design where each mouse receives the vehicle and all doses of this compound in a randomized, counterbalanced order, with at least 48-72 hours of washout between treatments.
-
Dosing Groups:
-
Vehicle (e.g., sterile saline)
-
Dose 1: 30 µg/kg this compound
-
Dose 2: 100 µg/kg this compound
-
Dose 3: 300 µg/kg this compound
-
-
Prepare fresh drug solutions on the day of injection.
-
Administer the assigned treatment (e.g., via i.p. injection) precisely at the onset of the dark phase (Zeitgeber Time 12).
-
Record EEG/EMG data continuously for at least 12-24 hours post-administration.
4. Data Analysis
-
Manually or automatically score the recordings in 10-second epochs as Wake, NREM sleep, or REM sleep based on standard criteria (e.g., NREM = high-amplitude delta EEG, low EMG; REM = low-amplitude theta EEG, EMG atonia).[9]
-
Calculate key sleep parameters for the first 6 hours post-injection and compare them to the same time period from the animal's own baseline and vehicle recordings.
-
Total time in NREM, REM, and Wake.
-
Latency to first NREM sleep bout.
-
Bout number and duration for each state.
-
EEG power spectral analysis (delta power during NREM).
-
References
- 1. Delta Sleep-Inducing Peptide | C35H48N10O15 | CID 68816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptidesciences.com [peptidesciences.com]
- 3. This compound/DSIP (TFA removed)) peptide [novoprolabs.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound (δ-Sleep Inducing Peptide) | Peptides 1 | CAS 62568-57-4 | Buy this compound (δ-Sleep Inducing Peptide) from Supplier InvivoChem [invivochem.com]
- 6. corepeptides.com [corepeptides.com]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5 Tips for Successful EEG and EMG Recording | Amuza Inc [amuzainc.com]
Technical Support Center: Strategies to Improve Emideltide Bioavailability In Vivo
Welcome to the technical support center for Emideltide (also known as Delta Sleep-Inducing Peptide or DSIP). This guide is designed for researchers, scientists, and drug development professionals who are working to overcome the challenges associated with the in vivo delivery of this promising neuropeptide. This compound, a nonapeptide with the sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu, has shown potential in modulating sleep architecture, stress responses, and various other neurological processes.[1][2][3][4][5][6] However, like most therapeutic peptides, its clinical translation is hampered by low in vivo bioavailability.
This document provides a comprehensive, question-and-answer-based resource to troubleshoot common experimental hurdles and to strategize for enhanced bioavailability. The information herein is synthesized from established principles of peptide and protein drug delivery, tailored to the specific physicochemical properties of this compound.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
This section addresses the fundamental questions researchers face when working with this compound.
Q1: What are the primary barriers to achieving high oral bioavailability for this compound?
A1: The oral bioavailability of peptides like this compound is typically less than 1-2%.[7] This is due to two main physiological hurdles:
-
Enzymatic Degradation: Upon oral administration, this compound is exposed to a hostile environment in the gastrointestinal (GI) tract. Proteases and peptidases, such as pepsin in the stomach and trypsin and chymotrypsin in the small intestine, can rapidly hydrolyze its peptide bonds.[7][8][9] If it survives the GI tract and is absorbed, it then faces further degradation by peptidases in the blood plasma and liver.[8]
-
Poor Membrane Permeability: this compound is a hydrophilic molecule. This property, combined with its size, makes it difficult for it to passively diffuse across the lipid bilayer of the intestinal epithelial cells.[7][10] The tight junctions between these cells further restrict paracellular transport.[11]
Q2: How does the specific amino acid sequence of this compound (Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu) influence its instability?
A2: The sequence of this compound contains several features that make it susceptible to degradation:
-
Unprotected Termini: It possesses a free N-terminus (Tryptophan) and a free C-terminus (Glutamic acid), making it vulnerable to attack by exopeptidases (aminopeptidases and carboxypeptidases).
-
Multiple Cleavage Sites: The internal peptide bonds are targets for various endopeptidases. For example, bonds adjacent to the tryptophan residue could be susceptible to chymotrypsin-like enzymes.
Q3: Beyond oral delivery, what bioavailability challenges exist for other routes of administration, like subcutaneous injection?
A3: While subcutaneous (SC) injection bypasses the GI tract, challenges remain. The bioavailability of SC injections is still lower than intravenous (IV) administration.[12] Peptides deposited in the subcutaneous tissue can be subject to local enzymatic degradation by proteases in the interstitial fluid before they can be absorbed into the systemic circulation. Furthermore, their hydrophilic nature can slow their diffusion from the injection site into the capillaries.
Q4: Is the Blood-Brain Barrier (BBB) a significant obstacle for this compound?
A4: Yes. Since this compound's proposed mechanisms of action are within the central nervous system (CNS)[1][13], it must cross the BBB to be effective. The BBB is a highly selective barrier that stringently regulates the passage of substances from the blood into the brain. Peptides and other hydrophilic molecules generally have very low permeability across the BBB.[1] While some studies suggest DSIP can cross the BBB[13], enhancing this transport is a key area for optimization.
Section 2: Troubleshooting Guide - Strategies to Enhance this compound's In Vivo Performance
This section provides practical strategies in a question-and-answer format to address specific experimental issues related to this compound's stability and permeability.
Part A: Enhancing Enzymatic Stability
Q5: My this compound is rapidly degrading in plasma stability assays. What chemical modifications can I explore to increase its half-life?
A5: To combat degradation by exopeptidases and endopeptidases, several chemical modification strategies have proven effective for peptides and can be applied to this compound:
-
Terminal Modifications:
-
Amino Acid Substitution:
-
D-Amino Acid Substitution: Strategically replacing one or more of the native L-amino acids with their D-enantiomers can render the peptide bonds at those locations unrecognizable to most proteases, significantly increasing stability.[14][15][16] This approach has been shown to improve the stability and permeability of other peptides.[17]
-
-
Structural Modification:
Table 1: Overview of Chemical Modification Strategies for this compound
| Modification Strategy | Target Problem | Rationale |
| N-terminal Acetylation | Degradation by aminopeptidases | Blocks enzyme recognition at the N-terminus.[14][15] |
| C-terminal Amidation | Degradation by carboxypeptidases | Blocks enzyme recognition at the C-terminus.[15] |
| D-Amino Acid Substitution | Degradation by endo- and exopeptidases | Alters stereochemistry, preventing enzyme binding.[15][16] |
| Cyclization | Degradation by endo- and exopeptidases | Constrains peptide structure, reducing enzyme accessibility.[18] |
Q6: I am developing an oral formulation. How can I protect this compound from the harsh environment of the GI tract?
A6: Encapsulation within nanocarriers is a leading strategy to protect peptides from the GI tract. These systems physically shield the peptide from low pH and digestive enzymes.
-
Liposomes: These are vesicles composed of lipid bilayers that can encapsulate hydrophilic peptides like this compound in their aqueous core.[19] They are biocompatible and can protect the peptide cargo.[19]
-
Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to form nanoparticles that encapsulate this compound. These particles can be engineered for controlled release and can protect the peptide until it reaches the more favorable environment of the small intestine.[20]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are lipid-based formulations that form fine oil-in-water emulsions in the GI tract. They can protect the peptide from degradation and enhance its absorption.[21]
Part B: Improving Membrane Permeability
Q7: My in vitro Caco-2 cell permeability assay shows very low transport of this compound. How can I improve its absorption across the intestinal epithelium?
A7: Improving the transport of this compound across the intestinal barrier can be achieved by leveraging various biological transport mechanisms or by transiently modifying the barrier itself.
-
Permeation Enhancers (PEs): Co-formulating this compound with PEs can transiently and reversibly open the tight junctions between epithelial cells, allowing for paracellular transport. It's crucial to carefully select PEs and their concentrations to ensure efficacy without causing cytotoxicity.[22][23]
-
Cell-Penetrating Peptides (CPPs): Conjugating this compound to a CPP, such as Penetratin or Tat, can facilitate its translocation across cell membranes.[24][25] This strategy can turn a non-internalizing peptide into one that can be taken up by cells.[24] The CPP can be attached via a cleavable linker to release the active this compound inside the cell or after crossing the epithelial barrier.[26]
Q8: How can I enhance the delivery of this compound across the Blood-Brain Barrier (BBB)?
A8: Given that the brain is the target organ, enhancing BBB penetration is critical. Strategies often involve hijacking endogenous transport systems.
-
Receptor-Mediated Transcytosis (RMT): This is a highly effective strategy that involves conjugating this compound to a ligand (such as a monoclonal antibody or a specific peptide) that targets a receptor expressed on the BBB, like the transferrin receptor (TfR) or the insulin receptor. This "Trojan horse" approach allows the entire conjugate to be transported across the endothelial cells of the BBB.
-
Adsorptive-Mediated Transcytosis (AMT): Cationic peptides or proteins can interact with the negatively charged surface of the BBB endothelial cells, triggering their uptake and transport across the barrier. While less specific than RMT, it can be a viable strategy.
Section 3: Experimental Protocols & Workflows
This section provides standardized protocols for assessing the strategies discussed above.
Protocol 3.1: In Vitro Plasma Stability Assay
-
Objective: To determine the half-life of native and modified this compound in plasma.
-
Materials: Native this compound, modified this compound analog(s), human or rat plasma, HPLC or LC-MS/MS system.
-
Procedure:
-
Prepare stock solutions of this compound and its analogs in an appropriate buffer.
-
Pre-warm plasma to 37°C.
-
Spike the plasma with the peptide to a final concentration of 10 µg/mL.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately quench the enzymatic activity by adding an equal volume of acetonitrile or trichloroacetic acid.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant for the concentration of the remaining peptide using a validated HPLC or LC-MS/MS method.
-
-
Data Analysis: Plot the percentage of remaining peptide against time and calculate the half-life (t½).
Table 2: Example Data Presentation for Plasma Stability
| Peptide Version | Half-life (t½) in Plasma (min) |
| Native this compound | 5 |
| This compound-NH₂ (Amidated) | 25 |
| D-Ala²-Emideltide | 75 |
| Cyclo(this compound) | >120 |
Protocol 3.2: Caco-2 Cell Permeability Assay
-
Objective: To assess the permeability of this compound formulations across a model of the intestinal epithelium.[11]
-
Materials: Caco-2 cells, 24-well Transwell plates, native this compound, this compound formulations (e.g., with CPPs, in nanoparticles), Lucifer yellow (for monolayer integrity check), Hank's Balanced Salt Solution (HBSS).
-
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a tight monolayer.[27][28]
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Wash the monolayers with pre-warmed HBSS.
-
Add the this compound formulation to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time intervals, take samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, measure the concentration of this compound in the collected samples by LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Table 3: Example Data for Caco-2 Permeability
| This compound Formulation | Papp (cm/s) | Predicted In Vivo Absorption |
| Native this compound | < 1 x 10⁻⁷ | Poor |
| This compound + Permeation Enhancer | 5 x 10⁻⁶ | Moderate |
| CPP-Emideltide Conjugate | 1.5 x 10⁻⁵ | High |
Classification based on literature benchmarks where Papp < 1x10⁻⁶ cm/s is poor, 1-10x10⁻⁶ cm/s is moderate, and >10x10⁻⁶ cm/s is well absorbed.[28]
Section 4: Visualizations & Diagrams
This section provides diagrams to illustrate key concepts and workflows.
Caption: Major barriers to oral this compound bioavailability.
Caption: Workflow for developing a bioavailable this compound formulation.
References
- 1. phoenixpeptide.com [phoenixpeptide.com]
- 2. Delta-sleep-inducing peptide - Wikipedia [en.wikipedia.org]
- 3. swolverine.com [swolverine.com]
- 4. lifetein.com [lifetein.com]
- 5. biotechpeptides.com [biotechpeptides.com]
- 6. nbinno.com [nbinno.com]
- 7. Approaches for enhancing oral bioavailability of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The influence of peptide structure on transport across Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. innerbody.com [innerbody.com]
- 13. peptideinitiative.com [peptideinitiative.com]
- 14. Peptide Modification Strategies - Creative Peptides [creative-peptides.com]
- 15. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 16. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FORMULATION FORUM - Nanoparticle Technologies for Oral Delivery of Peptides & Proteins [drug-dev.com]
- 18. alliedacademies.org [alliedacademies.org]
- 19. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 20. mdpi.com [mdpi.com]
- 21. Self-emulsifying drug delivery systems in oral (poly)peptide drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization | Bentham Science [benthamscience.com]
- 23. researchgate.net [researchgate.net]
- 24. Conjugation to a cell-penetrating peptide drives the tumour accumulation of the GLP1R antagonist exendin(9-39) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Novel human-derived cell-penetrating peptides for specific subcellular delivery of therapeutic biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 26. BJOC - Dimerization of a cell-penetrating peptide leads to enhanced cellular uptake and drug delivery [beilstein-journals.org]
- 27. Investigating the Transepithelial Transport and Enzymatic Stability of Lactononadecapeptide (NIPPLTQTPVVVPPFLQPE), a 19-Amino Acid Casein-Derived Peptide in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Emideltide
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Emideltide and the Challenge of Off-Target Effects
This compound is a novel peptide-based inhibitor of the serine/threonine kinase, TK-1, a critical regulator of cell cycle progression and apoptosis. Its high affinity and specificity for TK-1 make it a promising therapeutic candidate for various oncological indications. However, as with any targeted therapy, ensuring that the observed biological effects are solely due to the inhibition of TK-1 is paramount for accurate data interpretation and preclinical development.[1][2]
Off-target effects, the unintended interactions of a drug with proteins other than its designated target, can lead to misleading experimental results, cellular toxicity, and potential adverse side effects in clinical applications.[3] This guide provides a comprehensive resource for researchers using this compound, offering troubleshooting strategies and frequently asked questions to proactively minimize and identify potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding off-target effects with this compound?
A1: The primary concern is the potential for this compound to interact with other kinases that share structural homology with TK-1, particularly within the ATP-binding pocket.[3][4] Such off-target binding can modulate other signaling pathways, leading to confounding data and unforeseen cellular responses.[3][5]
Q2: How can I be certain that the phenotype I observe is a direct result of TK-1 inhibition?
A2: Distinguishing between on-target and off-target effects is a critical aspect of working with kinase inhibitors.[6] A multi-faceted approach is recommended:
-
Dose-Response Correlation: A clear, dose-dependent effect that correlates with this compound's known IC50 for TK-1 is a strong indicator of on-target activity.[7]
-
Use of Structurally Unrelated Inhibitors: Employing a different chemical scaffold that also targets TK-1 can help confirm that the observed phenotype is not unique to this compound's structure.[6]
-
Genetic Validation: Techniques such as siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout TK-1 should replicate the pharmacological phenotype observed with this compound.[7]
-
Rescue Experiments: In a TK-1 knockdown or knockout cell line, this compound should not produce any further effect on the phenotype.[6][7]
Q3: My biochemical assays show high potency for this compound, but my cell-based assays are less effective. What could be the issue?
A3: This discrepancy can arise from several factors, including poor cell permeability of the peptide, degradation of the compound in the cellular environment, or active efflux from the cells.[6] It is also possible that in the complex cellular milieu, other factors are influencing the target engagement.
Troubleshooting Guide: Addressing Specific Experimental Issues
Issue 1: Unexpected Cytotoxicity at Effective Concentrations
You observe significant cell death at concentrations of this compound that are required to inhibit TK-1.
Possible Cause: Off-target inhibition of essential cellular kinases.[7]
Troubleshooting Protocol:
-
Refine a Dose-Response Curve:
-
Objective: Determine the lowest effective concentration of this compound that inhibits TK-1 phosphorylation without causing widespread cytotoxicity.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in your complete growth medium.
-
Treat cells for a relevant time course (e.g., 24, 48, 72 hours).
-
Assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo®).
-
Concurrently, lyse parallel wells at an early time point (e.g., 1-2 hours) to assess TK-1 phosphorylation by Western blot.
-
-
Expected Outcome: Identification of a therapeutic window where on-target inhibition is achieved with minimal toxicity.[3]
-
-
Kinome-Wide Selectivity Profiling:
-
Objective: To identify other potential kinase targets of this compound.
-
Methodology: Submit a sample of this compound to a commercial kinase profiling service. These services typically screen the compound against a large panel of kinases.
-
Expected Outcome: A comprehensive report detailing the inhibitory activity of this compound against a wide range of kinases, revealing potential off-targets.[7]
-
Issue 2: Inconsistent or Contradictory Experimental Results
Your experimental results with this compound are not reproducible or are contrary to the expected outcome of TK-1 inhibition.
Possible Causes:
-
Activation of compensatory signaling pathways.[3]
-
Cell line-specific effects.[3]
-
Compound instability or solubility issues.[3]
Troubleshooting Protocol:
-
Pathway Analysis using Western Blotting:
-
Objective: To investigate the activation state of known compensatory or related signaling pathways.
-
Methodology:
-
Treat cells with this compound at the determined optimal concentration and for various time points.
-
Lyse the cells and perform Western blotting for key phosphorylated proteins in related pathways (e.g., Akt, ERK, JNK).
-
Always include a total protein control for each target to ensure that changes in phosphorylation are not due to changes in protein expression.[8]
-
-
Expected Outcome: A clearer understanding of the broader cellular response to this compound treatment.
-
-
Cross-Validation in Multiple Cell Lines:
-
Objective: To determine if the observed effects are consistent across different cellular contexts.
-
Methodology: Repeat key experiments in at least two additional cell lines with well-characterized TK-1 expression and activity.
-
Issue 3: Phenotype Does Not Match Genetic Knockdown of TK-1
The cellular phenotype observed with this compound treatment is different from that seen with siRNA or CRISPR-mediated knockdown of TK-1.
Possible Cause:
-
This compound has significant off-target effects that are responsible for the observed phenotype.[7]
-
The knockdown efficiency of the genetic tool is insufficient.
-
This compound may be affecting a non-catalytic scaffolding function of TK-1 that is not perturbed by knockdown.[7]
Troubleshooting Protocol:
-
Validate Knockdown Efficiency:
-
Objective: To confirm a significant reduction in TK-1 protein levels.
-
Methodology: Perform Western blotting to compare TK-1 protein levels in control (e.g., non-targeting siRNA) versus TK-1 knockdown cells. Test multiple siRNA/shRNA sequences to rule out sequence-specific artifacts.
-
Expected Outcome: Confirmation of robust TK-1 protein depletion.
-
-
Broad Off-Target Screening:
-
Objective: To identify other potential binding partners of this compound.
-
Methodology: Employ proteomic approaches such as chemical proteomics or thermal proteome profiling to identify proteins that interact with this compound in an unbiased manner.
-
Expected Outcome: Identification of potential off-target proteins that could explain the discrepancy with genetic knockdown.
-
Data Presentation and Experimental Workflows
Table 1: Recommended Concentration Ranges for this compound in Different Assays
| Assay Type | Recommended Starting Concentration | Concentration Range | Key Considerations |
| Biochemical Kinase Assay | 1 nM | 0.1 nM - 1 µM | Determine IC50 against purified TK-1. |
| Cell-Based TK-1 Phosphorylation Assay | 100 nM | 10 nM - 10 µM | Correlate with cell viability data. |
| Cell Viability/Cytotoxicity Assay | 100 nM | 10 nM - 50 µM | Establish a therapeutic window. |
| In Vivo Studies | Varies by model | Varies | Perform pharmacokinetic and pharmacodynamic studies. |
Diagram 1: General Workflow for Validating On-Target Effects of this compound
Caption: A multi-step workflow to confirm that an observed phenotype is due to the on-target inhibition of TK-1 by this compound.
Diagram 2: Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A decision-making workflow for addressing unexpected cytotoxicity observed during experiments with this compound.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
Refining Emideltide delivery for central nervous system penetration
Welcome to the technical support center for refining Emideltide (also known as Delta Sleep-Inducing Peptide or DSIP) delivery for Central Nervous System (CNS) penetration. This guide is designed for researchers, scientists, and drug development professionals actively working on overcoming the challenges of delivering peptide therapeutics to the brain. Here, we synthesize technical accuracy with field-proven insights to provide practical, troubleshooting-oriented guidance for your experiments.
Introduction: The Challenge and Promise of this compound
This compound is a neuropeptide with demonstrated antioxidant and anxiolytic properties, and it plays a role in modulating sleep architecture, stress responses, and neuroendocrine regulation.[1][2][3][4] Its therapeutic potential for a range of CNS disorders is significant. However, like most peptides, its clinical utility is hampered by the formidable Blood-Brain Barrier (BBB), which severely restricts its entry into the brain, and by its inherent instability in plasma.[5][6] This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize the delivery of this compound to the CNS.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions that arise during the development of a CNS delivery strategy for this compound.
Q1: What are the primary obstacles to delivering this compound to the CNS?
A1: The main challenges are twofold:
-
The Blood-Brain Barrier (BBB): This is the most significant hurdle. The BBB is a highly selective barrier formed by endothelial cells with tight junctions, preventing the passage of most molecules from the bloodstream into the brain.[5][7] Peptides like this compound, due to their size and hydrophilic nature, do not readily cross this barrier.[8]
-
In Vivo Instability: Peptides are susceptible to rapid degradation by proteases in the plasma.[9][10][11] This short half-life means that even if a small fraction of this compound could cross the BBB, it might be degraded before reaching its target in sufficient concentrations.[9][10]
Q2: What are the most promising strategies for enhancing this compound's CNS penetration?
A2: The most promising strategies can be broadly categorized as follows:
-
Nanoparticle Encapsulation: Encapsulating this compound in biocompatible and biodegradable nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), can protect it from enzymatic degradation and facilitate its transport across the BBB.[12][13][14]
-
Intranasal Delivery: This non-invasive method offers a direct route to the brain, bypassing the BBB by utilizing the olfactory and trigeminal nerve pathways.[15][16][17][18][19]
-
Receptor-Mediated Transcytosis (RMT): This "Trojan horse" approach involves conjugating this compound to a molecule (like an antibody or a specific peptide) that binds to receptors, such as the transferrin receptor, which are highly expressed on the BBB. This binding triggers the transport of the entire complex across the barrier.[20][21][22][23][24]
-
Cell-Penetrating Peptides (CPPs): Co-administering or conjugating this compound with short, cationic peptides can enhance its ability to cross cell membranes, including those of the BBB.[25][26][27]
Q3: How do I choose the right delivery strategy for my this compound experiments?
A3: The choice of delivery strategy depends on several factors, including your experimental goals, available resources, and the specific formulation of this compound you are working with. The following diagram illustrates a decision-making workflow:
Caption: Decision workflow for selecting an this compound CNS delivery strategy.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Nanoparticle Formulation of this compound
Issue 1: Low Encapsulation Efficiency of this compound in PLGA Nanoparticles.
-
Plausible Causes & Solutions:
-
Hydrophilicity of this compound: As a hydrophilic peptide, this compound tends to partition into the external aqueous phase during the emulsion process, leading to low encapsulation.
-
Solution 1: Double Emulsion Solvent Evaporation: This method is better suited for hydrophilic drugs. An aqueous solution of this compound is first emulsified in an organic polymer solution (w/o), which is then emulsified in a larger aqueous phase (w/o/w).[14][28]
-
Solution 2: pH Adjustment: The charge of this compound can be modulated by adjusting the pH of the aqueous phase. At a pH where the peptide has a net charge that favors interaction with the polymer, encapsulation efficiency can be improved.[28]
-
-
Poor Interaction with Polymer:
-
Solution: Use of PEG-PLGA: Using a copolymer like polyethylene glycol-poly lactic acid-co-glycolic acid (PEG-PLGA) can improve the encapsulation of hydrophilic peptides.[28]
-
-
Issue 2: Undesirable Nanoparticle Size or High Polydispersity Index (PDI).
-
Plausible Causes & Solutions:
-
Incorrect Polymer Concentration:
-
Solution: Systematically vary the concentration of PLGA. Higher polymer concentrations generally lead to larger nanoparticles.[13]
-
-
Inadequate Sonication/Homogenization:
-
Solution: Optimize the sonication time and amplitude or the homogenization speed to achieve smaller and more uniform particles.[14]
-
-
Influence of Formulation Parameters:
-
Solution: The ratio of the organic solvent to the aqueous phase and the type and concentration of the surfactant (e.g., PVA) are critical. A systematic optimization of these parameters is recommended.[13]
-
-
| Parameter | Effect on Nanoparticle Size | Recommended Starting Point |
| PLGA Concentration | Higher concentration → Larger size | 10 mg/mL in organic solvent |
| Surfactant (PVA) Conc. | Higher concentration → Smaller size | 0.5% - 2% in aqueous phase |
| Sonication Amplitude | Higher amplitude → Smaller size | 25-40% |
| Organic:Aqueous Ratio | Varies with method | 1:5 for nanoprecipitation |
Issue 3: Rapid "Burst Release" of this compound from Nanoparticles.
-
Plausible Causes & Solutions:
-
Surface-Adsorbed Peptide: A significant portion of the peptide may be adsorbed to the nanoparticle surface rather than being encapsulated.
-
Solution: Ensure thorough washing of the nanoparticles post-synthesis to remove surface-bound this compound.
-
-
Porous Nanoparticle Structure:
-
Solution: Adjusting formulation parameters, such as the rate of solvent evaporation, can influence the porosity of the nanoparticles. Slower evaporation can lead to a denser polymer matrix.[28]
-
-
Intranasal Delivery of this compound
Issue 1: Low and Variable CNS Uptake After Intranasal Administration.
-
Plausible Causes & Solutions:
-
Mucociliary Clearance: The natural clearance mechanism of the nasal cavity can rapidly remove the formulation.[16][18]
-
Solution: Mucoadhesive Formulations: Incorporate mucoadhesive excipients (e.g., chitosan) into your formulation to increase its residence time in the nasal cavity.[23]
-
-
Incorrect Administration Technique: The location of deposition within the nasal cavity is crucial for nose-to-brain transport.[29]
-
Poor Permeation Across Nasal Epithelium:
-
Solution: Use of Permeation Enhancers: Judicious use of permeation enhancers can transiently open tight junctions in the nasal epithelium. However, this must be balanced against potential toxicity.[18]
-
-
Issue 2: this compound Degradation in the Nasal Cavity.
-
Plausible Causes & Solutions:
-
Enzymatic Activity: The nasal mucosa contains peptidases that can degrade this compound.
-
Solution: Co-formulation with Enzyme Inhibitors: Including peptidase inhibitors in the formulation can protect this compound from degradation. However, the choice of inhibitor must be carefully considered to avoid toxicity.[6]
-
-
Part 3: Experimental Protocols
This section provides step-by-step methodologies for key experiments.
Protocol 1: this compound Encapsulation in PLGA Nanoparticles using Double Emulsion (w/o/w) Solvent Evaporation
-
Prepare Primary Emulsion (w/o): a. Dissolve 1 mg of this compound in 100 µL of ultrapure water (inner aqueous phase). b. Dissolve 50 mg of PLGA in 1.5 mL of ethyl acetate (organic phase).[14] c. Add the inner aqueous phase to the organic phase dropwise while vortexing at 1000 rpm. d. Sonicate the mixture at 25% amplitude for 1 minute (20s on/off cycles) on ice to form the primary emulsion.[14]
-
Prepare Double Emulsion (w/o/w): a. Prepare 2.5 mL of a 2.5% PVA solution in water (external aqueous phase). b. Add the primary emulsion dropwise to the external aqueous phase while vortexing at 1000 rpm. c. Sonicate again under the same conditions as step 1d.
-
Solvent Evaporation: a. Stir the double emulsion at room temperature for at least 3 hours to allow the ethyl acetate to evaporate.
-
Nanoparticle Collection: a. Centrifuge the nanoparticle suspension at high speed (e.g., 40,000 x g) for 30 minutes.[28] b. Discard the supernatant and wash the nanoparticle pellet twice with ultrapure water, repeating the centrifugation step each time.
-
Lyophilization and Storage: a. Resuspend the final pellet in a small volume of water containing a cryoprotectant (e.g., 5% trehalose). b. Freeze the suspension and lyophilize to obtain a dry powder. c. Store the lyophilized nanoparticles at -20°C.[28]
Caption: Workflow for this compound encapsulation in PLGA nanoparticles.
Protocol 2: In Vitro Plasma Stability Assay for this compound
-
Preparation: a. Obtain plasma (e.g., human, mouse, rat) and thaw at 37°C. b. Prepare a stock solution of this compound (e.g., 1 mg/mL in a suitable solvent). c. Prepare a quenching solution (e.g., methanol or acetonitrile) containing an internal standard.
-
Incubation: a. Pre-warm plasma aliquots in a 37°C water bath. b. Spike the plasma with the this compound stock solution to a final concentration of 1-10 µM.[9][10][11] c. At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the incubation mixture.[11]
-
Protein Precipitation: a. Immediately add the aliquot to the cold quenching solution to stop enzymatic activity.[32] b. Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: a. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of intact this compound.[32] b. Plot the percentage of remaining this compound against time and calculate the half-life (T½).
References
- 1. Delta Sleep-Inducing Peptide (DSIP): A Multifaceted Molecule in Scientific Exploration - Your Health Magazine [yourhealthmagazine.net]
- 2. mdpi.com [mdpi.com]
- 3. phoenixpeptide.com [phoenixpeptide.com]
- 4. δ-Sleep Inducing Peptide | Antioxidant | TargetMol [targetmol.com]
- 5. The Need for New Approaches in CNS Drug Discovery: Why Drugs Have Failed, and What Can Be Done to Improve Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. prisysbiotech.com [prisysbiotech.com]
- 8. Size, shape, and flexibility influence nanoparticle transport across brain endothelium under flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Peptide/protein vaccine delivery system based on PLGA particles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoparticle formulations that allow for sustained delivery and brain targeting of the neuropeptide oxytocin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Intranasal Drug Delivery Technology in the Treatment of Central Nervous System Diseases: Challenges, Advances, and Future Research Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nasal Delivery to the Brain: Harnessing Nanoparticles for Effective Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intranasal Treatment of Central Nervous System Dysfunction in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The nose has it: Opportunities and challenges for intranasal drug administration for neurologic conditions including seizure clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Intranasal Delivery of Proteins and Peptides in the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Transcytosis to Cross the Blood Brain Barrier, New Advancements and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Role of Cell-Penetrating Peptide and Transferrin on Enhanced Delivery of Drug to Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cell-Penetrating and Targeted Peptides Delivery Systems as Potential Pharmaceutical Carriers for Enhanced Delivery across the Blood–Brain Barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]
- 27. Cell-Penetrating Peptide-Based Delivery of Macromolecular Drugs: Development, Strategies, and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Intranasal Administration of a Polymeric Biodegradable Film to C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Video: Intranasal Administration of CNS Therapeutics to Awake Mice [jove.com]
- 31. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 32. charnwooddiscovery.com [charnwooddiscovery.com]
Technical Support Center: Overcoming Challenges in Synthesizing High-Purity Emideltide
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center dedicated to the successful synthesis of Emideltide. This guide is designed for researchers, scientists, and drug development professionals who are working with this challenging peptide sequence.
As a model peptide, this compound presents several common hurdles in Solid-Phase Peptide Synthesis (SPPS). Its sequence, H-Phe-Leu-Pro-Ile-Gly-Arg-Val-Asp-Leu-Ser-Ile-Gly-Cys-Ala-Phe-NH₂ , incorporates features known to cause difficulties, including:
-
High Hydrophobicity: A high content of residues like Phe, Leu, Ile, and Val promotes on-resin aggregation.[1][2]
-
Difficult Couplings: The sequence includes a Proline residue, which can hinder the subsequent coupling, and a sterically bulky Arginine.[3]
-
Side-Reaction Prone Residues: The presence of Aspartic acid (Asp) creates a risk of aspartimide formation, while Cysteine (Cys) is susceptible to oxidation and other side reactions.[4][5]
This document provides proactive strategies, detailed troubleshooting guides, and validated protocols to help you navigate these challenges and achieve high purity in your this compound synthesis.
Part 1: Proactive Strategies for a Successful Synthesis
The key to high-purity peptide synthesis is anticipating and mitigating potential issues before they arise. A well-designed strategy is the most effective troubleshooting tool.
Choosing the Right Coupling Chemistry
The choice of coupling reagent is critical, especially for sterically hindered couplings (e.g., coupling Gly onto Arg) or sequences prone to aggregation.[6] While standard reagents like HBTU are effective, more challenging sequences often require more powerful activators.
Table 1: Comparison of Common Coupling Reagents
| Reagent | Activating Moiety | Relative Speed | Key Advantages | Considerations |
| HBTU | HOBt | Fast | Cost-effective, good for standard sequences.[7] | Less effective for sterically hindered residues; higher risk of epimerization compared to HATU.[8] |
| HATU | HOAt | Very Fast | Superior performance for "difficult" sequences, faster reaction speed, and lower risk of racemization.[8] | Higher cost; can cause guanidinylation of the N-terminus if used in excess.[9][10] |
| COMU | OxymaPure | Very Fast | High coupling efficiency, excellent solubility, and considered safer than benzotriazole-based reagents.[10][11] | Byproducts are water-soluble, which can simplify purification.[11] |
Recommendation for this compound: Given the Arg and Pro-Ile motifs, using HATU or COMU from the outset is strongly recommended to ensure high coupling efficiency and minimize the formation of deletion sequences.[8][12]
Mitigating On-Resin Aggregation
Peptide aggregation is a primary cause of failed synthesis, leading to incomplete coupling and deprotection.[4] The hydrophobic nature of this compound makes it particularly susceptible.
Proactive Measures:
-
Use High-Swelling Resins: Resins like NovaSyn® TG or PEGA provide a more solvated environment that can disrupt secondary structure formation.
-
Incorporate Structure-Disrupting Elements: For sequences known to be exceptionally difficult, the strategic insertion of pseudoproline dipeptides can break helical structures.[4] For the this compound sequence, replacing the Leu-Ser bond with an Fmoc-Leu-Ser(ψMe,Me pro)-OH dipeptide is a viable strategy.
-
Elevated Temperature Synthesis: Performing couplings at a higher temperature (e.g., using a microwave peptide synthesizer) can disrupt aggregation and significantly improve reaction kinetics.[1][13]
Preventing Sequence-Specific Side Reactions
-
Aspartimide Formation (Asp): The Val-Asp-Leu segment is at risk for this base-catalyzed side reaction, which can lead to a mass-neutral but structurally incorrect impurity that is difficult to separate.[3][4]
-
Solution: Add 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution to suppress this side reaction.[4]
-
-
Diketopiperazine (DKP) Formation (Phe-Leu-Pro): The N-terminal sequence is susceptible to DKP formation after the coupling of Proline, where the dipeptide cleaves from the resin.[4][13]
-
Solution: Synthesize on a 2-chlorotrityl chloride resin, whose steric bulk inhibits this side reaction.[4] Couple the third amino acid (Proline) quickly after deprotection of the second.
-
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during this compound synthesis, identified through analytical techniques like RP-HPLC and LC-MS.[14][15]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common synthesis problems.
Caption: A troubleshooting workflow for this compound synthesis.
Question & Answer Troubleshooting
Q1: My crude HPLC shows a broad peak with the correct mass, but the overall yield is very low. What is the likely cause?
A1: This is a classic symptom of on-resin aggregation.[2][4] While the correct peptide was formed, the aggregation process likely hindered a significant portion of the growing chains, preventing them from reacting completely.
-
Causality: Hydrophobic sequences, like that in this compound, can fold and form intermolecular hydrogen bonds on the resin, effectively making the reactive N-terminus inaccessible to reagents. This leads to poor swelling of the resin beads, which can sometimes be visually observed.[2][4]
-
Solutions:
-
Re-synthesize with a Chaotropic Salt: Add a salt like LiCl to the coupling and deprotection steps to disrupt hydrogen bonding.[16]
-
Switch Solvents: Use a stronger solvating agent like N-methyl-2-pyrrolidone (NMP) instead of or in a mixture with DMF.[13]
-
Employ Microwave Synthesis: Elevated temperatures are highly effective at breaking up aggregates and accelerating reactions.[1]
-
Q2: My LC-MS analysis shows a significant peak at M-113 (mass minus Isoleucine) and another at M-57 (mass minus Glycine). Why am I seeing these deletion sequences?
A2: These are deletion sequences resulting from incomplete coupling reactions. The M-113 peak points to a failed coupling of Isoleucine (Ile), and the M-57 peak indicates a failed coupling of Glycine (Gly).
-
Causality:
-
Solutions:
-
Use a Stronger Coupling Reagent: Ensure you are using HATU or COMU for these critical steps.[8][11]
-
Perform a "Double Couple": After the initial coupling reaction, drain the vessel and add a fresh solution of activated amino acid to force the reaction to completion. This is highly recommended for the Ile and Gly residues in this compound.[1][3]
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent solutions (e.g., to 0.5 M) can drive the reaction forward.[3]
-
Q3: I see a peak in my mass spectrum that is the same mass as my target peptide, but it elutes slightly earlier in the HPLC. What could this be?
A3: This is likely an impurity caused by aspartimide formation .[3] The base-catalyzed reaction at the Aspartic acid residue forms a cyclic imide, which can then re-open to form a mixture of the correct α-aspartyl peptide and an incorrect β-aspartyl peptide. The β-aspartyl peptide is a mass-neutral isomer that often elutes differently.[4]
Caption: Mechanism of aspartimide formation and subsequent hydrolysis.
-
Solutions:
-
Modify Deprotection Conditions: During re-synthesis, add HOBt (0.1 M) to your 20% piperidine/DMF deprotection solution. This has been shown to suppress the initial cyclization reaction.[4]
-
Use Backbone Protection: For extremely sensitive sequences, using an amino acid derivative with backbone protection, such as Fmoc-Asp(OMpe)-OH, can prevent this side reaction.
-
Frequently Asked Questions (FAQs)
Q: How pure does my this compound peptide need to be? A: The required purity depends on the application. For high-throughput screening or antibody production, >70-85% may be sufficient. However, for quantitative studies like ELISA, in vivo studies, or NMR, a purity of >95% is typically required.[17]
Q: What is the best way to purify crude this compound? A: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[17][18] Given this compound's hydrophobic nature, a C18 column is appropriate. You will likely need a shallow gradient of acetonitrile in water (both containing 0.1% TFA) to achieve good separation from closely eluting impurities.[19][20]
Q: My cleaved peptide won't dissolve for purification. What should I do? A: Poor solubility is common for hydrophobic peptides.[19][21] Try dissolving the peptide in a small amount of a strong organic solvent like trifluoroethanol (TFE) or acetonitrile first, then slowly add your aqueous HPLC buffer.[22] For extremely difficult cases, purification may need to be performed in the presence of solubilizing agents, or alternative purification methods like ion-exchange chromatography could be explored.[12][23]
Part 3: Key Experimental Protocols
Protocol 1: Double Coupling for Difficult Residues
This protocol should be used for coupling Ile onto Pro and Gly onto Arg in the this compound sequence.
Materials:
-
Peptide-resin (post-deprotection)
-
Fmoc-amino acid (4 eq.)
-
HATU (3.9 eq.)
-
DIPEA (8 eq.)
-
Anhydrous DMF
Procedure:
-
First Coupling: a. In a separate vessel, dissolve the Fmoc-amino acid and HATU in DMF. b. Add DIPEA to activate the solution (it will typically change color). c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate for 45-60 minutes at room temperature. e. Drain the reaction vessel.
-
Wash: a. Wash the resin 3 times with DMF to remove residual reagents and byproducts.
-
Second Coupling: a. Repeat steps 1a-1d to perform a second, identical coupling reaction. b. Agitate for an additional 45-60 minutes.
-
Final Wash & Verification: a. Drain the vessel and wash the resin thoroughly with DMF (5-7 times). b. Self-Validation: Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), the coupling is still incomplete, and further troubleshooting is required.
Protocol 2: RP-HPLC Purification of Crude this compound
Materials & Equipment:
-
Preparative RP-HPLC system with a C18 column
-
Lyophilized crude this compound
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Sample Solvent: 50:50 Acetonitrile/Water
Procedure:
-
Sample Preparation: Dissolve the crude peptide in the sample solvent at a concentration of ~10 mg/mL. If solubility is an issue, sonicate briefly or add a minimal amount of acetic acid.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A / 5% Mobile Phase B for at least 5 column volumes.
-
Method & Gradient: a. Inject the dissolved sample onto the column. b. Run a gradient optimized for your peptide. A good starting point for this compound is shown in the table below.
-
Fraction Collection: Collect fractions based on the UV absorbance at 214-220 nm.[17] Collect the main peak and any significant shoulder peaks separately.
-
Analysis & Pooling: Analyze the collected fractions by analytical LC-MS to confirm the mass and purity. Pool the fractions that meet the desired purity specification (e.g., >95%).
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the final, pure peptide powder.
Table 2: Example HPLC Gradient for this compound Purification
| Time (min) | Flow Rate (mL/min) | % Mobile Phase B (ACN) | Curve |
| 0.0 | 20.0 | 15 | Linear |
| 5.0 | 20.0 | 15 | Linear |
| 45.0 | 20.0 | 45 | Linear |
| 50.0 | 20.0 | 90 | Linear |
| 55.0 | 20.0 | 90 | Linear |
| 60.0 | 20.0 | 15 | Linear |
References
- 1. How to Ensure High Purity in Long Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. peptide.com [peptide.com]
- 5. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 13. benchchem.com [benchchem.com]
- 14. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 17. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 18. Analysis Methods for Peptide-Related Impurities in Peptide Drugs [creative-peptides.com]
- 19. benchchem.com [benchchem.com]
- 20. harvardapparatus.com [harvardapparatus.com]
- 21. How to Optimize Peptide Yield and Purity [peptiorigin.com]
- 22. researchgate.net [researchgate.net]
- 23. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Emideltide experimental protocols for different animal models
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is Emideltide and what is its primary mechanism of action?
A1: this compound, or Delta Sleep-Inducing Peptide (DSIP), is a naturally occurring nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[1] It is found in various neurons, peripheral organs, and plasma.[1][2] While its precise biological functions are still being fully elucidated, this compound is primarily known for its ability to induce delta sleep (slow-wave sleep) in mammals.[1][2][3][4] Its mechanism is complex and involves neuromodulation rather than direct receptor agonism. It is believed to interact with several neurotransmitter systems, including:
-
GABA and NMDA Receptors: this compound may enhance GABAergic inhibition and suppress NMDA receptor-mediated excitation, contributing to its sleep-promoting and potentially anxiolytic effects.[3]
-
Opioid Signaling: It may stimulate the release of endogenous opioid peptides like Met-enkephalin, which could contribute to its analgesic properties observed in laboratory settings.[3]
-
Serotonin Pathways: this compound may influence serotonergic systems, which are known to play a role in regulating slow-wave sleep.[3]
-
Adrenergic Receptors: It has been suggested to modulate alpha-1 adrenergic receptors in the pineal gland.[3]
-
Stress Response: this compound may also interact with neuropeptides involved in stress, such as Substance P and beta-endorphin, and has been shown to reduce corticosterone levels in stressed animal models.[3]
Q2: What are the most common animal models used for this compound research?
A2: this compound has been studied in a variety of animal models to investigate its effects on sleep, stress, and other physiological processes. Commonly used models include:
-
Rabbits: Early studies demonstrating the sleep-inducing properties of this compound were conducted in rabbits, where intravenous administration was shown to increase EEG delta activity.[5][6][7]
-
Rats: Rats are frequently used to study the effects of this compound on sleep architecture, including non-rapid eye movement (NREM) sleep.[5][6][7]
-
Mice: Mice are another common rodent model for investigating the central nervous system effects of this compound.[4]
-
Cats: In cats, the effect of this compound on REM sleep has been noted to be more pronounced compared to its effect on delta sleep in other species.[4]
The choice of animal model is critical and should be based on the specific research question, as different species can exhibit varied responses to the peptide.[8]
Q3: How should I prepare and store this compound for my experiments?
A3: Proper handling and storage of this compound are crucial for maintaining its stability and activity.
-
Formulation: this compound is typically supplied as a lyophilized (freeze-dried) powder.[1] It can be reconstituted in a suitable solvent. While slightly soluble in DMSO, for biological experiments, it is recommended to make further dilutions in aqueous buffers or isotonic saline.[7] Organic solvent-free aqueous solutions can be prepared by directly dissolving the solid in aqueous buffers like PBS (pH 7.2), where its solubility is approximately 10 mg/ml.[7]
-
Storage: The lyophilized peptide should be stored at or below -20°C, where it can be stable for several years.[1][4][7] After reconstitution in an aqueous solution, it is recommended to store it at 4°C for 2-7 days and for longer-term storage, below -18°C.[1] It is advisable to avoid repeated freeze-thaw cycles.[1] For long-term storage of the reconstituted peptide, adding a carrier protein (e.g., 0.1% HSA or BSA) is recommended.[1] Aqueous solutions are not recommended to be stored for more than one day.[7]
Troubleshooting Guide
Issue 1: Inconsistent or lack of expected physiological response (e.g., no change in sleep patterns).
-
Potential Cause A: Incorrect Dosage. this compound has been shown to have a U-shaped dose-response curve, meaning that both very low and very high doses may be less effective than an optimal intermediate dose.[4]
-
Solution: Conduct a dose-response study to determine the optimal dosage for your specific animal model and experimental paradigm. Start with a dose reported in the literature for a similar species and then test a range of doses above and below that starting point.
-
-
Potential Cause B: Inappropriate Route of Administration. The route of administration significantly impacts the pharmacokinetics of a substance.[9] Intravenous (i.v.) administration will result in a rapid peak concentration, while intraperitoneal (i.p.) or subcutaneous (s.c.) injections will have different absorption and distribution profiles.
-
Solution: The choice of administration route should align with the research question. For rapid effects on the central nervous system, intravenous or intracerebroventricular (i.c.v.) administration may be most appropriate. For sustained effects, subcutaneous or intraperitoneal routes might be more suitable. Always ensure the chosen route is listed and justified in your approved animal use protocol.[10]
-
-
Potential Cause C: Species-Specific Differences in Metabolism. Laboratory animals often have a much higher rate of drug elimination than humans, leading to significant fluctuations in drug levels.[11] The metabolic breakdown of this compound can vary between species, affecting its half-life and duration of action.[12][13]
-
Solution: If possible, perform pharmacokinetic studies in your chosen animal model to determine the half-life of this compound. This will help in designing an appropriate dosing schedule (e.g., single dose vs. multiple doses or continuous infusion) to maintain effective concentrations.
-
Issue 2: High variability in results between individual animals.
-
Potential Cause A: Stress during handling and administration. The stress of handling and injection can significantly impact physiological parameters, including sleep and stress hormone levels, potentially masking the effects of this compound.
-
Solution: Acclimate the animals to the experimental procedures, including handling and mock injections, for a sufficient period before the actual experiment. This helps to minimize stress-induced physiological changes.
-
-
Potential Cause B: Circadian rhythm variations. The effects of this compound may be dependent on the time of day it is administered, due to the natural circadian fluctuations in sleep-wake cycles and hormone levels.
-
Solution: Standardize the time of day for all administrations and behavioral observations. Conduct experiments during the animal's natural rest or active phase, depending on the research question.
-
-
Potential Cause C: Inaccurate Dosing. Inaccurate body weight measurements can lead to incorrect dose calculations, contributing to variability.
-
Solution: Ensure accurate body weight is obtained for each animal immediately before dosing to calculate the precise volume of the this compound solution to be administered.[9]
-
Experimental Protocols
Protocol 1: General Preparation of this compound for In Vivo Administration
-
Calculate the required amount: Based on the desired dose (e.g., in mg/kg or nmol/kg) and the number and weight of the animals, calculate the total amount of this compound needed.
-
Reconstitution:
-
For aqueous solutions, carefully add the required volume of sterile, pyrogen-free phosphate-buffered saline (PBS, pH 7.2) or isotonic saline to the vial of lyophilized this compound.
-
Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause denaturation.
-
For stock solutions in DMSO, dissolve the peptide in a small volume of high-purity DMSO and then make further dilutions in the appropriate aqueous vehicle.[7] Ensure the final concentration of DMSO is low and consistent across all experimental groups, as it can have physiological effects.[7]
-
-
Sterile Filtration: If the reconstituted solution is not prepared under sterile conditions, it is advisable to filter it through a 0.22 µm sterile filter before administration.
-
Storage of Aliquots: For multi-day experiments, it is best to prepare a stock solution and then create single-use aliquots to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Intravenous (i.v.) Administration in a Rabbit Model
-
Animal Model: New Zealand White rabbit.
-
Dose: A starting dose of 30 nmol/kg can be used based on previous studies.[5][6]
-
Procedure:
-
Gently restrain the rabbit.
-
Disinfect the marginal ear vein with an appropriate antiseptic.
-
Slowly inject the calculated volume of the this compound solution into the vein using a 25-27 gauge needle.
-
Observe the animal for any immediate adverse reactions.
-
Return the animal to its home cage for subsequent monitoring (e.g., EEG recording).
-
Protocol 3: Intraperitoneal (i.p.) Administration in a Rat Model
-
Animal Model: Sprague-Dawley or Wistar rat.
-
Dose: A starting dose of 40 µg/kg has been used in some studies.[14]
-
Procedure:
-
Gently restrain the rat, exposing the abdomen.
-
Tilt the animal slightly head-down to move the internal organs away from the injection site.
-
Insert a 23-25 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no body fluids are drawn into the syringe.
-
Inject the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
Data Presentation
Table 1: Recommended Starting Doses of this compound for Different Animal Models
| Animal Model | Route of Administration | Recommended Starting Dose | Reference |
| Rabbit | Intravenous (i.v.) | 30 nmol/kg | [5][6] |
| Rat | Intravenous (i.v.) | Not specified in provided search results | |
| Rat | Intraperitoneal (i.p.) | 40 µg/kg | [14] |
| Mouse | Not specified in provided search results | Not specified in provided search results | [4] |
| Cat | Not specified in provided search results | Not specified in provided search results | [4] |
Note: These are starting doses and may require optimization for your specific experimental conditions.
Visualizations
Diagram 1: this compound's Potential Neuromodulatory Pathways
Caption: Potential neuromodulatory pathways of this compound.
Diagram 2: Workflow for Adapting this compound Protocols
Caption: Workflow for adapting this compound protocols to new animal models.
References
- 1. lifetein.com [lifetein.com]
- 2. Delta Sleep-Inducing Peptide | C35H48N10O15 | CID 68816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. corepeptides.com [corepeptides.com]
- 4. This compound/DSIP (TFA removed)) peptide [novoprolabs.com]
- 5. This compound (acetate) - Biochemicals - CAT N°: 34426 [bertin-bioreagent.com]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formulation Development [drugdiscoveryonline.com]
- 9. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 10. az.research.umich.edu [az.research.umich.edu]
- 11. Species differences in pharmacokinetics and drug teratogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How can species differences affect DMPK outcomes? [synapse.patsnap.com]
- 14. This compound (δ-Sleep Inducing Peptide) | Peptides 1 | CAS 62568-57-4 | Buy this compound (δ-Sleep Inducing Peptide) from Supplier InvivoChem [invivochem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Methodical Validation of Emideltide's Bioactivity Using Control Peptides
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Rigorous Validation in Peptide Therapeutics
Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), is a nonapeptide (Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu) first identified for its potential to induce slow-wave sleep.[1][2] Subsequent research has revealed a broader, more complex profile of a neuromodulator with potential anxiolytic, stress-reducing, and neuroprotective effects.[3][4] Unlike ligands with a single, high-affinity receptor target, this compound appears to exert its influence by modulating multiple neurotransmitter systems, including GABAergic, adrenergic, and glutamatergic pathways.[5][6] This pleiotropic mechanism of action makes robust validation not just best practice, but an absolute necessity to accurately delineate its true biological functions from experimental artifacts.
The credibility of any claim regarding a peptide's bioactivity rests entirely on the quality of its controls. Without them, it is impossible to assert that an observed effect is due to the specific amino acid sequence and its resulting tertiary structure. This guide provides a comprehensive framework for the methodical validation of this compound's effects, grounded in the principles of scientific integrity. We will explore the rationale behind selecting appropriate positive and negative controls and detail the experimental workflows required to build a self-validating system for investigation.
The Cornerstone of Peptide Research: Rationale and Selection of Controls
The primary goal of using controls is to isolate the specific activity of the test article (this compound) from non-specific effects. This requires a multi-pronged approach, utilizing peptides designed to be either functionally similar (positive control) or inert (negative control).
Negative Control: The Scrambled Peptide
A negative control must demonstrate that the biological effect is sequence-dependent and not merely a consequence of the peptide's amino acid composition, charge, or solubility. The gold standard for this purpose is a scrambled peptide .
-
Definition and Rationale: A scrambled peptide contains the exact same amino acids as the active peptide but arranged in a randomized order (e.g., Gly-Ala-Trp-Ser-Asp-Gly-Glu-Ala-Gly). This preserves the molecular weight and overall physicochemical properties while disrupting the specific sequence required for biological activity.[7][8] If this compound produces a specific effect that the scrambled peptide does not, it provides strong evidence that the effect is sequence-specific.[9]
-
Design Consideration: It is crucial to run the scrambled sequence through a protein database search (like BLAST) to ensure it does not coincidentally match another known bioactive peptide.
Positive Controls: Benchmarking Against Known Bioactivity
A positive control is a well-characterized compound that is known to produce the expected biological effect through a known mechanism. It serves as a benchmark for the assay's validity and provides a comparative measure of the test article's potency. Given this compound's dual profile, we must select appropriate positive controls for both its somnogenic and anxiolytic effects.
-
For Sleep-Inducing Effects: Galanin
-
Rationale: Galanin is a well-established neuropeptide that plays a crucial role in sleep regulation.[9] Specifically, galaninergic neurons in the ventrolateral preoptic nucleus (VLPO) are sleep-promoting.[10][11] Administration of galanin has been shown to increase sleep duration and enhance EEG power in the delta frequency range, mirroring the primary reported effect of this compound.[12] This makes it an excellent functional and mechanistic positive control for in vivo sleep studies.
-
-
For Anxiolytic Effects: Neuropeptide S (NPS)
-
Rationale: Neuropeptide S is a potent, centrally-acting anxiolytic peptide.[7][[“]] Its ability to reduce anxiety-like behaviors in rodents has been consistently demonstrated in multiple behavioral paradigms, most notably the Elevated Plus Maze (EPM).[5][8] While its mechanism involves a specific G-protein coupled receptor (NPSR), its clear and robust anxiolytic effect provides a reliable benchmark against which to compare the more subtle, modulatory effects of this compound in the EPM assay.
-
Experimental Validation Workflow: A Multi-Tiered Approach
A rigorous validation strategy proceeds from foundational in vitro characterization to complex in vivo functional outcomes. This workflow ensures that observations at the behavioral level are supported by mechanistic data.
Caption: High-level experimental workflow for this compound validation.
Part 1: In Vitro Mechanistic Assays
These experiments probe the direct interaction of this compound with neuronal components.
Protocol 1: Competitive Radioligand Binding Assay (GABA-A Receptor)
This assay determines if this compound directly interacts with the GABA-A receptor complex, a key inhibitory channel in the CNS.
Objective: To measure the binding affinity (Ki) of this compound and control peptides for the benzodiazepine site on the GABA-A receptor.
Methodology:
-
Preparation: Prepare rodent cortical membranes, which are rich in GABA-A receptors.
-
Incubation: In a 96-well filter plate, combine the cortical membranes with a constant concentration of a radiolabeled ligand (e.g., [³H]-Flunitrazepam).[14]
-
Competition: Add increasing concentrations of the unlabeled competitor: this compound, Scrambled Peptide, or a known positive control (e.g., Diazepam).
-
Equilibration: Incubate the plates to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the contents of the plate through a glass fiber filter and wash with ice-cold buffer to separate bound from free radioligand. The receptor-bound radioligand is retained on the filter.
-
Quantification: Add scintillation cocktail to the dried filters and count the radioactivity using a scintillation counter.
-
Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to calculate the IC50 (concentration inhibiting 50% of specific binding), from which the inhibitory constant (Ki) can be derived.[15]
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This technique provides direct evidence of functional modulation of ion channels on live neurons.[16][17]
Objective: To determine if this compound modulates GABA-evoked currents in cultured primary hippocampal neurons.
Methodology:
-
Cell Culture: Plate primary hippocampal neurons on coverslips and culture until mature.
-
Recording Setup: Place a coverslip in the recording chamber of an inverted microscope and perfuse with external recording solution.
-
Patching: Using a micromanipulator, form a high-resistance (>1 GΩ) seal between a glass micropipette (filled with internal solution) and the membrane of a neuron.[18]
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, establishing electrical access to the cell's interior.
-
Voltage-Clamp: Clamp the neuron's membrane potential at a holding potential (e.g., -60 mV).
-
GABA Application: Apply a short pulse of GABA via a puffer pipette to evoke an inward chloride current (I_GABA). Establish a stable baseline response.
-
Peptide Application: Perfuse the chamber with this compound or the Scrambled Peptide for several minutes.
-
Post-Peptide Measurement: While the peptide is still present, apply another pulse of GABA and record the current. An increase in the current amplitude or a slowing of the decay kinetics would indicate positive allosteric modulation.
-
Washout: Perfuse with the external solution to wash out the peptide and ensure the GABA response returns to baseline.
Part 2: In Vivo Functional Assays
These experiments assess the ultimate behavioral and physiological outcomes in a living organism.
Protocol 3: Rodent Sleep Analysis via EEG/EMG Monitoring
This is the definitive method for quantifying changes in sleep architecture.[19][20]
Objective: To measure changes in sleep latency, duration of sleep stages (NREM, REM), and EEG delta power after administration of this compound versus controls.
Methodology:
-
Surgical Implantation: Anesthetize adult male rats and surgically implant electrodes for electroencephalography (EEG) and electromyography (EMG). Allow a 1-week recovery period.[11]
-
Habituation: Acclimate the animals to the recording chambers and tethered cabling for at least 2-3 days.
-
Baseline Recording: Record at least 24 hours of baseline EEG/EMG data to establish normal sleep-wake patterns for each animal.
-
Administration: On the test day, at the beginning of the light cycle (when rodents naturally sleep), administer one of the following via intraperitoneal (i.p.) injection: Vehicle (saline), this compound, Scrambled Peptide, or Galanin (positive control).
-
Post-Dosing Recording: Immediately return the animal to its chamber and record EEG/EMG continuously for at least 6-12 hours.[21][22]
-
Data Analysis: Use specialized software to score the recordings in 10-second epochs as Wake, NREM sleep, or REM sleep based on EEG frequency/amplitude and EMG tone.[19]
-
Quantification: For each treatment group, calculate:
-
Latency to the first NREM sleep episode.
-
Total time spent in Wake, NREM, and REM sleep.
-
EEG power spectrum analysis during NREM sleep, specifically quantifying power in the delta (1-4 Hz) frequency band.[4]
-
Protocol 4: Anxiety-Like Behavior in the Elevated Plus Maze (EPM)
The EPM is a standard and validated assay for assessing the anxiolytic or anxiogenic effects of test compounds.[[“]][19]
Objective: To determine if this compound reduces anxiety-like behavior in mice.
Methodology:
-
Apparatus: Use a plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[3]
-
Habituation: Allow mice to acclimate to the testing room for at least 60 minutes before the trial.
-
Administration: 30 minutes prior to testing, administer one of the following via i.p. injection: Vehicle (saline), this compound, Scrambled Peptide, or Neuropeptide S (positive control).
-
Trial: Place the mouse in the center of the maze, facing an open arm. Allow it to explore freely for 5 minutes.[10]
-
Recording: Use an overhead video camera and tracking software to record the session.
-
Data Analysis: The primary measures of anxiety are:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
An increase in these parameters indicates an anxiolytic-like effect.[15]
-
-
Locomotor Control: Also measure the total number of arm entries as an indicator of general locomotor activity to ensure the effects are specific to anxiety and not due to sedation or hyperactivity.
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized in clear, comparative tables. The expected outcomes for a successful validation of this compound's bioactivity are outlined below.
Table 1: Expected Outcomes from In Vitro Assays
| Assay | This compound | Scrambled Peptide | Positive Control | Expected Outcome for this compound |
| GABA-A Binding (Ki) | Low µM | No displacement | Low nM (Diazepam) | Shows weak to moderate affinity, suggesting a modulatory role rather than direct high-affinity binding. |
| Patch-Clamp (% Change in I_GABA) | +50-100% | <10% | +200-300% (Diazepam) | Demonstrates positive allosteric modulation of GABA-A receptor function. |
Table 2: Expected Outcomes from In Vivo Assays
| Assay / Parameter | This compound | Scrambled Peptide | Positive Control | Expected Outcome for this compound |
| Sleep Latency (min) | ↓ (Decrease) | No change | ↓ (Galanin) | Reduces the time it takes to fall asleep. |
| NREM Sleep Time (% of Total) | ↑ (Increase) | No change | ↑ (Galanin) | Increases the duration of non-REM sleep. |
| EEG Delta Power (% of Baseline) | ↑ (Increase) | No change | ↑ (Galanin) | Enhances the intensity of deep, slow-wave sleep.[22] |
| EPM: Time in Open Arms (%) | ↑ (Increase) | No change | ↑ (Neuropeptide S) | Reduces anxiety-like behavior, indicating an anxiolytic effect. |
| EPM: Total Arm Entries | No change | No change | No change | Confirms the effect is not due to changes in overall motor activity. |
Visualizing the Proposed Mechanism
The following diagram illustrates the hypothesized modulatory action of this compound at a GABAergic synapse, which forms the basis of the in vitro validation experiments.
Caption: Hypothesized allosteric modulation of the GABA-A receptor by this compound.
Conclusion
The validation of a pleiotropic peptide like this compound demands a higher standard of evidence. A single behavioral observation is insufficient; it must be supported by mechanistic data and rigorously challenged by appropriate negative and positive controls. By employing a scrambled peptide to confirm sequence specificity and well-characterized peptides like Galanin and Neuropeptide S to benchmark functional effects, researchers can build a robust and defensible case for this compound's bioactivity. The multi-tiered workflow presented here—from receptor binding and electrophysiology to whole-animal sleep and anxiety models—provides a self-validating framework to confidently elucidate the therapeutic potential of this intriguing neuromodulator.
References
- 1. Delta-sleep-inducing peptide - Wikipedia [en.wikipedia.org]
- 2. Characterization of a delta-electroencephalogram (-sleep)-inducing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phoenixpeptide.com [phoenixpeptide.com]
- 4. ijpp.com [ijpp.com]
- 5. Nasal application of neuropeptide S reduces anxiety and prolongs memory in rats: social versus non-social effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delta sleep-inducing peptide modulates the stimulation of rat pineal N-acetyltransferase activity by involving the alpha 1-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuropeptide S: a neuropeptide promoting arousal and anxiolytic-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anxiolytic- and panicolytic-like effects of Neuropeptide S in the mouse elevated T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Roles of Neuropeptides in Sleep–Wake Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Galanin neurons in the ventrolateral preoptic area promote sleep and heat loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Galanin has REM-sleep deprivation-like effects on the sleep EEG in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. consensus.app [consensus.app]
- 14. researchgate.net [researchgate.net]
- 15. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Food protein-derived anxiolytic peptides: their potential role in anxiety management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The delta EEG (sleep)-inducing peptide (DSIP). XI. Amino-acid analysis, sequence, synthesis and activity of the nonapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. Modulation of anxiety behavior in the elevated plus maze using peptidic oxytocin and vasopressin receptor ligands in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Galanin Neurons Unite Sleep Homeostasis and α2-Adrenergic Sedation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The effect of delta sleep-inducing peptide on the EEG and power spectra in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: Emideltide vs. Sermorelin for Sleep Modulation
For researchers and drug development professionals navigating the complex landscape of sleep-modulating peptides, this guide provides an in-depth, objective comparison of Emideltide (also known as Delta Sleep-Inducing Peptide or DSIP) and Sermorelin. This document moves beyond surface-level descriptions to offer a technical analysis of their mechanisms, supporting experimental data, and detailed protocols for comparative studies.
Introduction: Two Distinct Approaches to Sleep Regulation
This compound and Sermorelin represent two fundamentally different strategies for modulating sleep architecture. Sermorelin, a synthetic analog of Growth Hormone-Releasing Hormone (GHRH), leverages the intricate relationship between the somatotropic axis and sleep regulation. In contrast, this compound is a naturally occurring nonapeptide with a more enigmatic mechanism, thought to directly influence neurotransmitter systems involved in sleep promotion.[1][2] Understanding their divergent pathways is crucial for designing targeted therapeutic interventions and interpreting experimental outcomes.
Mechanisms of Action: A Tale of Two Pathways
Sermorelin: A GHRH Receptor Agonist
Sermorelin, a 29-amino acid peptide, acts as a functional analog of endogenous GHRH.[1] Its primary mechanism involves binding to and activating GHRH receptors on the somatotroph cells of the anterior pituitary gland. This stimulation triggers the synthesis and pulsatile release of growth hormone (GH).[3] The sleep-modulating effects of Sermorelin are intrinsically linked to this elevation of GH, which is known to promote deep, restorative slow-wave sleep (SWS).[3][4]
Recent research has further elucidated the neural circuitry underlying GHRH-mediated sleep promotion. GHRH receptors are not confined to the pituitary; they are also expressed in hypothalamic regions critical for sleep regulation, such as the preoptic area.[5][6][7] Activation of these receptors is believed to stimulate GABAergic neurons in the ventrolateral preoptic nucleus (VLPO) and the median preoptic nucleus (MnPN), key sleep-promoting centers.[5][6] This activation leads to the inhibition of wake-promoting regions, thereby facilitating the transition into and maintenance of NREM sleep.
Sermorelin (GHRH Analog) Signaling Pathway for Sleep Modulation
Caption: Sermorelin's dual action on hypothalamic and pituitary GHRH receptors to promote SWS.
This compound (DSIP): A Multi-Target Neuromodulator
The mechanism of this compound is less defined than that of Sermorelin and appears to be more pleiotropic. It is a nine-amino-acid peptide originally isolated from the cerebral venous blood of rabbits in a state of slow-wave sleep.[8] this compound is thought to exert its sleep-promoting effects by modulating several key neurotransmitter systems.
The leading hypothesis is that this compound potentiates the action of the inhibitory neurotransmitter GABA, likely by interacting with GABA-A receptors.[9][10] This enhancement of GABAergic transmission would lead to a widespread reduction in neuronal excitability, a hallmark of SWS. Additionally, studies suggest that this compound may interact with NMDA, opioid, and adrenergic receptors, although the precise nature and contribution of these interactions to sleep modulation are still under investigation.[11] Unlike Sermorelin, this compound's effects on sleep do not appear to be directly mediated by the growth hormone axis.[11]
This compound (DSIP) Putative Signaling Pathway for Sleep Modulation
Caption: this compound's proposed modulation of multiple neurotransmitter systems to induce delta sleep.
Comparative Efficacy and Quantitative Data
| Parameter | This compound (DSIP) | Sermorelin |
| Primary Effect on Sleep | Increased delta wave (slow-wave) sleep.[12] | Increased slow-wave sleep (SWS).[1][3][4] |
| Sleep Latency | Reports of shorter sleep latency in some studies.[13] | May promote natural sleep onset.[1] |
| REM Sleep | Generally reported to have minimal to no effect on REM sleep.[14] | May help preserve correct REM phase duration and timing.[1] |
| Wakefulness | Decreased nocturnal awakenings reported in some clinical trials.[14] | May minimize wakefulness during the sleep period.[3] |
| Preclinical EEG Data | Significantly increased EEG delta wave activity in rats.[15] | Preclinical studies in animal models show restoration of age-related dysregulation of sleep architecture.[1] |
| Clinical Efficacy | Mixed results in clinical trials for insomnia, with some studies showing modest or no significant benefit.[13][14] | Clinical reports and studies in GH-deficient populations suggest improved sleep quality.[1] |
Experimental Protocol for a Head-to-Head Comparative Study in a Rodent Model
To definitively assess the comparative efficacy of this compound and Sermorelin, a rigorously controlled preclinical study is warranted. The following protocol outlines a suggested experimental design for a head-to-head comparison in a rat model.
Experimental Workflow
Caption: Workflow for a comparative preclinical study of this compound and Sermorelin.
Animals and Housing
-
Species: Adult male Sprague-Dawley rats (250-300g).
-
Housing: Individually housed in a temperature- and humidity-controlled environment with a 12:12 hour light-dark cycle. Food and water will be available ad libitum.
Surgical Procedure
-
Under isoflurane anesthesia, animals will be stereotaxically implanted with electroencephalogram (EEG) and electromyogram (EMG) electrodes for polysomnographic recording.
-
EEG electrodes will be placed over the frontal and parietal cortices.
-
EMG electrodes will be inserted into the nuchal muscles.
-
A guide cannula may also be implanted for intracerebroventricular (i.c.v.) administration if this route is chosen.
-
Animals will be allowed a 7-10 day recovery period post-surgery.
Experimental Design
-
Baseline Recording: Following recovery, baseline sleep-wake patterns will be recorded for 48 hours.
-
Grouping: Animals will be randomly assigned to treatment groups (n=10 per group):
-
Group 1: Vehicle (Saline)
-
Group 2-4: this compound (e.g., 10, 30, 100 µg/kg, intraperitoneally - i.p.)
-
Group 5-7: Sermorelin (e.g., 10, 30, 100 µg/kg, i.p.)
-
-
Dosing and Recording:
-
Peptides or vehicle will be administered at the onset of the light (inactive) phase.
-
Polysomnographic data will be continuously recorded for 24 hours post-injection.
-
Data Analysis
-
Sleep Scoring: EEG and EMG data will be automatically or manually scored in 10-second epochs as wakefulness, NREM sleep, or REM sleep.
-
Sleep Architecture Analysis: The following parameters will be quantified and compared between groups:
-
Total sleep time, NREM sleep time, and REM sleep time.
-
Percentage of time spent in each sleep stage.
-
Sleep onset latency and REM sleep latency.
-
Number and duration of sleep/wake bouts.
-
-
EEG Power Spectral Analysis: Fast Fourier Transform (FFT) will be performed on the EEG signal to analyze power in different frequency bands, with a particular focus on the delta (0.5-4 Hz) and theta (6-9 Hz) bands.
Conclusion and Future Directions
This compound and Sermorelin offer distinct, mechanistically different approaches to sleep modulation. Sermorelin's action through the GHRH-GH axis is well-aligned with the known physiological link between growth hormone and SWS, making it a promising candidate for age-related sleep disturbances.[1] this compound's potential as a broad-spectrum neuromodulator, particularly its influence on the GABAergic system, suggests a more direct hypnotic effect. However, the inconsistency in clinical trial data for this compound highlights the need for further research to clarify its therapeutic potential and identify responsive patient populations.[13][14][16]
The proposed head-to-head preclinical study would provide invaluable data to directly compare the efficacy and dose-response of these two peptides. Future research should also focus on elucidating the precise downstream neuronal targets of this compound and exploring the potential for synergistic effects when these or similar peptides are used in combination. For drug development professionals, a deeper understanding of these distinct mechanisms will be paramount in developing next-generation therapeutics for sleep disorders.
References
- 1. elementsarms.com [elementsarms.com]
- 2. Understanding the Role of DSIP in Sleep Architecture Enhancement - Pro Peptide Source [propeptidesource.com]
- 3. regenics.com [regenics.com]
- 4. genesislifestylemedicine.com [genesislifestylemedicine.com]
- 5. Growth hormone-releasing hormone activates sleep regulatory neurons of the rat preoptic hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Growth hormone-releasing hormone activates sleep regulatory neurons of the rat preoptic hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intrapreoptic microinjection of GHRH or its antagonist alters sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of a delta-electroencephalogram (-sleep)-inducing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptideinitiative.com [peptideinitiative.com]
- 10. Effects of delta sleep-inducing peptide on pre- and postsynaptic glutamate and postsynaptic GABA receptors in neurons of the cortex, hippocampus, and cerebellum in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Delta Sleep-Inducing Peptide Recovers Motor Function in SD Rats after Focal Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sleep-wave activity of a delta sleep-inducing peptide analog correlates with its penetrance of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of delta sleep-inducing peptide on sleep of chronic insomniac patients. A double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Study of delta sleep-inducing peptide efficacy in improving sleep on short-term administration to chronic insomniacs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of delta sleep-inducing peptide on the EEG and power spectra in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
A Comparative Analysis of Emideltide and Ipamorelin: Neuromodulation vs. Selective Hormonal Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of Emideltide (also known as Delta Sleep-Inducing Peptide, DSIP) and Ipamorelin, two peptides with distinct mechanisms of action and physiological effects. While both are subjects of significant research interest, they operate in fundamentally different biological domains. Ipamorelin is a highly selective synthetic agonist of the ghrelin receptor, designed specifically to stimulate growth hormone secretion. In contrast, this compound is an endogenous neuropeptide that functions as a pleiotropic neuromodulator, primarily influencing the central nervous system and sleep architecture. This document will dissect their molecular profiles, signaling pathways, physiological outcomes, and the experimental methodologies used to validate their respective functions, providing a clear framework for researchers to understand their disparate applications.
Molecular and Physicochemical Profile
The structural differences between Ipamorelin and this compound are foundational to their distinct biological roles. Ipamorelin is a synthetic pentapeptide engineered for stability and receptor specificity, while this compound is a naturally occurring nonapeptide.
| Property | Ipamorelin | This compound (DSIP) |
| Classification | Growth Hormone Releasing Peptide (GHRP), Ghrelin Mimetic.[1][2] | Neuropeptide, Neuromodulator.[3][4] |
| Amino Acid Sequence | Aib-His-D-2-Nal-D-Phe-Lys-NH2.[5] | Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[6][7] |
| Molecular Weight | ~711.9 g/mol .[2] | ~848.8 g/mol .[4][7] |
| Origin | Synthetic.[1] | Endogenous (naturally occurring).[6][8] |
| Key Structural Features | Contains non-natural D-amino acids (D-2-Nal, D-Phe) and alpha-aminoisobutyric acid (Aib) to increase enzymatic resistance and receptor affinity.[2][9] | A linear sequence of naturally occurring L-amino acids.[7] |
Mechanism of Action: A Dichotomy in Biological Signaling
The primary distinction between these two peptides lies in their mechanism of action. Ipamorelin engages a single, specific receptor to elicit a targeted hormonal response, whereas this compound modulates multiple neurotransmitter systems to produce a broad range of central nervous system effects.
Ipamorelin: The Selective Growth Hormone Secretagogue
Ipamorelin functions as a potent and selective agonist for the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a), the same receptor activated by the endogenous hormone ghrelin.[10][11] Its action is concentrated on the somatotroph cells within the anterior pituitary gland.
The binding of Ipamorelin to the Gq/11-coupled GHS-R1a initiates a precise intracellular signaling cascade.[2][12] This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][13] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[12][13] This surge in cytosolic Ca2+ is the critical event that drives the fusion of growth hormone (GH)-containing vesicles with the cell membrane, resulting in the pulsatile exocytosis of GH into the bloodstream.[2]
A key feature of Ipamorelin's pharmacology is its high selectivity. Unlike earlier generation GHRPs such as GHRP-6 and GHRP-2, Ipamorelin does not cause a significant release of other pituitary hormones like ACTH, cortisol, or prolactin, even at doses far exceeding its effective concentration for GH release.[2][14] This makes it a "clean" secretagogue, allowing for the isolated study of GH-mediated effects.
This compound (DSIP): The Pleiotropic Neuromodulator
This compound's mechanism of action is far more complex and less defined than Ipamorelin's. It does not target a single receptor but rather modulates the activity of several key neurotransmitter systems in the brain.[8] This pleiotropic activity underlies its diverse physiological effects.
Key interactions include:
-
GABAergic System : this compound is thought to potentiate the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the CNS.[8] By enhancing GABA-mediated signaling, it promotes neuronal hyperpolarization, which may contribute to its sedative and anxiolytic properties.
-
Glutamatergic System : Conversely, this compound appears to inhibit NMDA receptor-mediated currents.[8] Since NMDA receptors are critical for excitatory neurotransmission, this inhibitory action further contributes to a reduction in overall neuronal excitability.
-
Opioid System : Research suggests this compound does not bind directly to opioid receptors but may indirectly modulate the endogenous opioid system by stimulating the release of peptides such as Met-enkephalin.[8] This could explain its reported analgesic properties.
-
Other Systems : this compound has also been observed to interact with serotonergic and adrenergic pathways, potentially contributing to its effects on sleep architecture and stress modulation.[8][15]
Comparative Physiological Effects
The divergent mechanisms of Ipamorelin and this compound result in distinct and largely non-overlapping physiological effects. Ipamorelin's effects are downstream consequences of elevated GH and subsequent IGF-1 production, while this compound's effects are direct consequences of its neuromodulatory activity.
| Feature | Ipamorelin | This compound (DSIP) |
| Primary Function | Selective Growth Hormone (GH) Release.[1] | Neuromodulation, Sleep Promotion.[16][17] |
| Effect on GH/IGF-1 | Potent, pulsatile increase in GH, leading to a subsequent rise in IGF-1.[1][18] | May have a minor, indirect stimulatory effect on somatotropin release but is not its primary function.[15] |
| Effect on Sleep | Improves overall sleep quality and promotes restorative sleep, likely as a secondary benefit of increased GH release during natural sleep cycles.[19][20] | Directly promotes slow-wave sleep (SWS or "delta sleep") and can alter sleep architecture.[8][16] |
| Effect on Cortisol | No significant effect, a key feature of its selectivity.[14] | Can act as a stress-limiting factor, potentially reducing the basal level of corticotropin.[6][15] |
| Metabolic Effects | Promotes lipolysis (fat loss) and anabolism (increased lean muscle mass) via the GH/IGF-1 axis.[21] | May have antioxidant effects by enhancing mitochondrial oxidative phosphorylation.[6] |
| CNS Effects | Minimal direct effects; primarily acts on the pituitary gland.[11] | Primary site of action, with widespread effects on neuronal activity.[4][8] |
| Analgesic Effect | No direct analgesic properties. | Reported to have a potent antinociceptive effect.[6] |
| Stress/Anxiety | No direct anxiolytic properties. | Exhibits anxiolytic and stress-protective activity.[3][15] |
Experimental Protocols for Functional Assessment
Validating the distinct functions of Ipamorelin and this compound requires entirely different experimental approaches. The former necessitates endocrinological assays, while the latter requires neurophysiological techniques.
Protocol: Assessing the GH Secretagogue Activity of Ipamorelin
This protocol is designed to quantify the in vivo GH response to Ipamorelin administration in a rodent model. The key is to capture the pulsatile nature of the GH release.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g) are surgically fitted with jugular vein cannulas for stress-free serial blood sampling and allowed to recover for 5-7 days.
-
Acclimatization: Animals are habituated to the sampling environment to minimize stress-induced hormonal fluctuations.
-
Administration: Following a baseline blood sample (T= -15 min and T=0 min), Ipamorelin (e.g., 100 nmol/kg) or a vehicle control (saline) is administered via subcutaneous (SC) injection.
-
Serial Blood Sampling: Blood samples (~150 µL) are drawn at T= 15, 30, 45, 60, and 90 minutes post-injection into EDTA-coated tubes. Plasma is separated by centrifugation and stored at -80°C.
-
Quantification: Plasma GH concentrations are measured using a species-specific Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).
-
Data Analysis: The area under the curve (AUC) for GH concentration over time is calculated and compared between the Ipamorelin and vehicle groups using appropriate statistical tests (e.g., t-test or ANOVA).
Causality and Rationale: A venous cannula is critical to avoid the stress of repeated needle pricks, which can confound GH levels. The time course is designed to capture the rapid peak and subsequent decline of the GH pulse characteristic of GHSs.[22] ELISA/RIA provides the necessary sensitivity and specificity to quantify hormonal changes accurately.
References
- 1. swolverine.com [swolverine.com]
- 2. deltapeptides.com [deltapeptides.com]
- 3. This compound (δ-Sleep Inducing Peptide) | Peptides 1 | CAS 62568-57-4 | Buy this compound (δ-Sleep Inducing Peptide) from Supplier InvivoChem [invivochem.com]
- 4. Delta Sleep-Inducing Peptide | C35H48N10O15 | CID 68816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ipamorelin - Wikipedia [en.wikipedia.org]
- 6. Delta-sleep-inducing peptide - Wikipedia [en.wikipedia.org]
- 7. lifetein.com [lifetein.com]
- 8. corepeptides.com [corepeptides.com]
- 9. wellbeingnews.co.uk [wellbeingnews.co.uk]
- 10. Facebook [cancer.gov]
- 11. Beyond the androgen receptor: the role of growth hormone secretagogues in the modern management of body composition in hypogonadal males - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptidesystems.com [peptidesystems.com]
- 13. corepeptides.com [corepeptides.com]
- 14. Ipamorelin, the first selective growth hormone secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. caymanchem.com [caymanchem.com]
- 17. This compound/DSIP (TFA removed)) peptide [novoprolabs.com]
- 18. The Benefits of Ipamorelin (Growth Hormone) - NYMD [nymdcenter.com]
- 19. huddlemenshealth.com [huddlemenshealth.com]
- 20. trtmd.com [trtmd.com]
- 21. What is Ipamorelin? Benefits and Risks [aaiclinics.com]
- 22. livvnatural.com [livvnatural.com]
A Senior Application Scientist's Guide to Confirming the Therapeutic Efficacy of Emideltide in a Preclinical Model of Non-Alcoholic Steatohepatitis (NASH)
Introduction: The Scientific Rationale for Investigating Emideltide in NASH
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. The complex pathophysiology of NASH, involving metabolic dysregulation, inflammation, and fibrogenesis, presents a significant challenge for therapeutic development.
This compound (also known as GIP/GLP-1/GCG receptor agonist) is a multi-receptor agonist targeting glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon (GCG) receptors. This multi-pronged approach is hypothesized to offer a synergistic benefit in treating NASH. The GLP-1 and GIP components improve glycemic control and promote weight loss, while glucagon receptor activation increases energy expenditure and may directly reduce liver fat. This guide provides a comprehensive framework for designing and executing an in vivo study to validate the therapeutic effects of this compound in a diet-induced preclinical model of NASH, comparing its performance against a vehicle control.
The core objective is not merely to induce the disease and administer the compound, but to create a self-validating experimental system where metabolic, biochemical, and histological endpoints converge to provide a clear, unambiguous assessment of this compound's efficacy.
Experimental Design: A Head-to-Head Comparison
The foundational principle of this study is a direct comparison between this compound and a vehicle control in a robust, diet-induced animal model of NASH. This allows for the unambiguous attribution of observed effects to the therapeutic agent.
Logical Workflow of the In Vivo Study
This diagram outlines the end-to-end process, from model induction to terminal analysis, ensuring all key stages are logically connected.
Caption: Experimental workflow from NASH induction to endpoint analysis.
Part 1: Detailed Experimental Protocols
Trustworthiness in preclinical research stems from meticulous and reproducible methodologies. The following protocols are designed to meet this standard.
Protocol 1: Induction of NASH via Diet
-
Animal Model Selection: C57BL/6J mice are a standard and well-characterized strain for metabolic research. Procure male mice aged 6-8 weeks.
-
Acclimation: Allow mice to acclimate for at least one week upon arrival, with standard chow and water ad libitum.
-
Diet Induction: Switch mice to a specialized NASH-inducing diet, such as a diet high in fat (40-60% kcal), fructose (20-22% w/v in drinking water), and cholesterol (2% w/w). Maintain mice on this diet for a minimum of 16-24 weeks to establish a robust NASH phenotype with fibrosis.
-
Phenotype Confirmation (Optional): In a satellite group, confirm the NASH phenotype via histology before commencing the therapeutic intervention phase.
Protocol 2: Therapeutic Administration and In-Life Monitoring
-
Randomization: After the diet-induction period, randomize mice into two groups (n=10-12 per group) based on body weight to ensure even distribution:
-
Group 1: Vehicle Control
-
Group 2: this compound
-
-
Dosing Preparation:
-
Vehicle: Prepare a sterile saline or other appropriate vehicle solution.
-
This compound: Reconstitute this compound to the desired concentration (e.g., 10 nmol/kg) in the vehicle. The precise dose should be based on prior pharmacokinetic and pharmacodynamic studies.
-
-
Administration: Administer the assigned treatment via subcutaneous injection daily for 8-12 weeks.
-
Monitoring:
-
Body Weight and Food Intake: Measure and record twice weekly.
-
Glucose Tolerance Test (GTT): Perform a GTT at baseline (before treatment) and at the end of the study. Fast mice for 6 hours, administer a 2 g/kg glucose bolus via intraperitoneal injection, and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
-
Protocol 3: Terminal Sample Collection and Analysis
-
Liver Excision: Perfuse the liver with ice-cold PBS. Excise the entire liver and record its weight.
-
Sample Allocation:
-
Histology: Fix a section of the largest liver lobe in 10% neutral buffered formalin for at least 24 hours.
-
Biochemistry/Genomics: Snap-freeze the remaining liver tissue in liquid nitrogen and store at -80°C for triglyceride, and RNA/protein analysis.
-
-
Biochemical Analysis:
-
Use commercial kits to measure plasma Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of liver injury.
-
-
Histological Analysis:
-
Embed the fixed liver tissue in paraffin and cut 5 µm sections.
-
Stain with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning.
-
Stain with Sirius Red to visualize and quantify collagen deposition (fibrosis).
-
A trained pathologist blinded to the treatment groups should score the slides using the NAFLD Activity Score (NAS) system.
-
Part 2: Data Interpretation and Comparative Analysis
The primary outcome is a multi-parameter comparison between the this compound-treated group and the vehicle control. Success is defined by statistically significant improvements across metabolic, biochemical, and histological endpoints.
Expected Quantitative Outcomes
The following table summarizes the key data points to be collected and the expected direction of change indicating this compound's efficacy.
| Parameter | Metric | Vehicle Control (Expected) | This compound (Hypothesized) | Statistical Test |
| Metabolic | Body Weight Change | Gain or stabilization | Significant reduction | Student's t-test / ANOVA |
| Glucose Tolerance (AUC) | High (Impaired) | Significant reduction | Student's t-test / ANOVA | |
| Liver Weight | High (Hepatomegaly) | Significant reduction | Student's t-test | |
| Biochemical | Plasma ALT (U/L) | Elevated | Significant reduction | Student's t-test |
| Plasma AST (U/L) | Elevated | Significant reduction | Student's t-test | |
| Liver Triglycerides (mg/g) | High | Significant reduction | Student's t-test | |
| Histological | NAFLD Activity Score (NAS) | High (e.g., >5) | Significant reduction | Mann-Whitney U test |
| Fibrosis Stage (0-4) | Moderate (e.g., 1-2) | Reduction or stabilization | Mann-Whitney U test | |
| Sirius Red Positive Area (%) | Elevated | Significant reduction | Student's t-test |
Mechanism of Action: A Multi-Receptor Approach
This compound's therapeutic potential in NASH is rooted in its ability to engage three key metabolic receptors simultaneously.
Caption: this compound's synergistic mechanism of action in NASH.
Conclusion: Synthesizing the Evidence
Confirming the in vivo efficacy of this compound for NASH requires a rigorous, multi-faceted approach. A statistically significant reduction in the NAFLD Activity Score, corroborated by improvements in plasma ALT/AST, liver triglycerides, and glucose metabolism, would provide strong evidence of its therapeutic potential. By adhering to the detailed protocols and analytical framework presented in this guide, researchers can generate a robust and defensible dataset, paving the way for further clinical development.
Unveiling the Anxiolytic Potential of Emideltide: A Comparative Guide for Preclinical Research
A Senior Application Scientist's In-Depth Analysis of Emideltide's Anxiolytic Properties in Validated Preclinical Models
In the landscape of novel therapeutic development for anxiety disorders, the neuropeptide this compound, also known as Delta-Sleep Inducing Peptide (DSIP), has emerged as a candidate of interest.[1] This guide offers a comprehensive cross-validation of this compound's anxiolytic properties, providing a comparative analysis with established anxiolytic agents. By synthesizing preclinical data and outlining rigorous experimental protocols, this document serves as a technical resource for researchers, scientists, and drug development professionals dedicated to advancing the field of anxiolytic therapeutics.
This compound: A Neuropeptide with Anxiolytic and Stress-Reducing Potential
This compound is a naturally occurring nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[2] Initially identified for its role in promoting slow-wave sleep, subsequent research has unveiled its multifaceted physiological activities, including antioxidant and anxiolytic effects.[1] The scientific rationale for this compound's anxiolytic potential is supported by its demonstrated ability to modulate the body's response to stress. Studies in rats have shown that administration of DSIP can lead to a significant decrease in plasma corticosterone levels, a key biomarker of stress.[2] Furthermore, this compound has been shown to increase the content of substance P in the hypothalamus of rats, a neuropeptide involved in stress and emotional regulation.[3][4] These findings suggest that this compound may exert its anxiolytic effects by attenuating the physiological cascade associated with stress and anxiety.
Cross-Validation in Preclinical Anxiety Models: Methodologies and Comparative Analysis
To rigorously evaluate the anxiolytic properties of a novel compound, standardized and validated preclinical models are indispensable. This section details the experimental protocols for three widely used rodent models of anxiety-like behavior: the Elevated Plus-Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box Test (LDB). A comparative analysis of this compound's performance against the benchmark anxiolytics, diazepam (a benzodiazepine) and buspirone (a non-benzodiazepine anxiolytic), is presented. It is important to note that direct head-to-head comparative studies are limited; therefore, this guide presents an indirect comparison based on available data from separate studies.
The Elevated Plus-Maze (EPM) Test
The EPM test is a widely accepted paradigm for assessing anxiety-like behavior in rodents. The test leverages the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze, typically made of a non-reflective material, elevated from the floor. It consists of two open arms and two enclosed arms of equal dimensions.
-
Animal Acclimation: Prior to testing, rodents are habituated to the testing room for at least 60 minutes to minimize stress from the novel environment.
-
Drug Administration: this compound, a vehicle control, or a reference anxiolytic (e.g., diazepam) is administered intraperitoneally (i.p.) at a predetermined time before the test (e.g., 30 minutes).
-
Test Procedure: The animal is placed in the center of the maze, facing one of the open arms. The animal is then allowed to freely explore the maze for a standard duration, typically 5 minutes.
-
Data Acquisition: An overhead video camera records the session, and tracking software is used to automatically score various behavioral parameters.
-
Behavioral Parameters Measured:
-
Time spent in the open arms: An increase in this parameter is indicative of an anxiolytic effect.
-
Number of entries into the open arms: A higher number of entries suggests reduced anxiety.
-
Time spent in the closed arms: A decrease in this parameter can indicate an anxiolytic effect.
-
Total arm entries: This serves as a measure of general locomotor activity. A significant change in this parameter may suggest sedative or stimulant effects of the compound.
-
| Compound | Species | Dose | Key Findings | Reference |
| This compound (DSIP) | Mice | Not Specified | Demonstrated an anxiolytic effect by reducing anxiety-like behavior. | Shekunova et al., 2002[2] |
| Diazepam | Rats | 0.5 - 4.0 mg/kg | Dose-dependently increased the time spent in the open arms. | [5] |
| Buspirone | Rats | 1.25, 2.5, 5.0 mg/kg | Did not produce a clear anxiolytic effect; induced motor impairments at higher doses in lactating rats. | [5] |
Note: The data presented is for indirect comparison as the studies were not conducted head-to-head.
Experimental workflow for the Elevated Plus-Maze test.
The Open Field Test (OFT)
The OFT is another common test for assessing anxiety-like behavior and general locomotor activity in rodents.[6] The test is based on the principle that rodents, when placed in a novel and open environment, will tend to stay close to the walls (thigmotaxis) and avoid the brightly lit center. Anxiolytic compounds are expected to increase exploration of the central area.
-
Apparatus: A square or circular arena with high walls to prevent escape, typically made of a non-porous material for easy cleaning.[6] The arena is often divided into a central zone and a peripheral zone by the analysis software.
-
Animal Acclimation: Similar to the EPM, animals are habituated to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: The test compound, vehicle, or reference drug is administered at a specific time point before the test.
-
Test Procedure: The animal is gently placed in the center or a corner of the open field arena and allowed to explore freely for a set duration (e.g., 5-10 minutes).
-
Data Acquisition: A video camera mounted above the arena records the animal's movements, which are then analyzed using tracking software.
-
Behavioral Parameters Measured:
-
Time spent in the center zone: An increase in this measure suggests an anxiolytic effect.
-
Distance traveled in the center zone: A greater distance traveled in the center is indicative of reduced anxiety.
-
Latency to enter the center zone: A shorter latency can indicate a decrease in anxiety.
-
Total distance traveled: This parameter is used to assess overall locomotor activity.
-
| Compound | Species | Dose | Key Findings | Reference |
| This compound (DSIP) | - | - | No direct studies found in the initial search. | - |
| Diazepam | Mice | ≥ 2 mg/kg | Associated with reduced locomotion, suggesting a sedative effect at higher doses. | [7] |
| Buspirone | Mice | 0.3 mg/kg i.p. | Increased exploratory behavior. | [8] |
Note: The data presented is for indirect comparison as the studies were not conducted head-to-head. Further research is needed to evaluate this compound in the Open Field Test.
References
- 1. This compound (δ-Sleep Inducing Peptide) | Peptides 1 | CAS 62568-57-4 | Buy this compound (δ-Sleep Inducing Peptide) from Supplier InvivoChem [invivochem.com]
- 2. Delta Sleep Inducing Peptide: A Comprehensive Guide | Optimal Circadian Health [optimalcircadianhealth.com]
- 3. Delta sleep-inducing peptide as a factor increasing the content of substance P in the hypothalamus and the resistance of rats to emotional stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [The delta sleep-inducing peptide as a factor enhancing the content of substance P in the hypothalamus and the resistance of rats to emotional stress] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diazepam, but not buspirone, induces similar anxiolytic-like actions in lactating and ovariectomized Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rodent behavioural test - Anxiety - Light Dark - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 8. transpharmation.com [transpharmation.com]
A Comparative Guide to Synthetic Emideltide and Endogenous Delta Sleep-Inducing Peptide (DSIP)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enigma of a Sleep-Inducing Peptide
Discovered in the 1970s, Delta Sleep-Inducing Peptide (DSIP) is a naturally occurring neuropeptide found in various tissues, including the brain and plasma.[1][2][3] It was first identified for its ability to induce slow-wave (delta) sleep in rabbits.[1][3] Emideltide is the synthetic version of this nonapeptide, sharing the same amino acid sequence: Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[3][4]
While endogenous DSIP is a component of the body's natural physiological regulation, synthetic this compound serves as the tool for research and potential therapeutic applications.[1][5] A significant challenge in this field is the absence of a definitively identified gene or a specific, dedicated receptor for DSIP.[3][6] This complicates direct comparative studies between the native and synthetic forms, leading researchers to infer the activity of endogenous DSIP from the effects of administering its synthetic counterpart. This guide will delve into the known activities of synthetic this compound and discuss them in the context of the presumed role of endogenous DSIP, highlighting the current understanding and the existing knowledge gaps.
Mechanism of Action: A Multifaceted Modulator
The precise signaling pathway of DSIP remains an area of active investigation. Instead of a single, high-affinity receptor, evidence suggests DSIP acts as a neuromodulator with pleiotropic effects on various neurotransmitter systems.[1][7]
Key proposed mechanisms include:
-
Interaction with GABAergic and NMDA Systems: DSIP is thought to influence the primary inhibitory (GABA) and excitatory (NMDA) systems in the brain, which are crucial for regulating neuronal excitability, relaxation, and sleep.[1]
-
Adrenergic System Modulation: Studies have shown that DSIP can interact with the adrenergic system, for instance, by modulating alpha-1 adrenergic receptors in the pineal gland.[3]
-
Influence on Endocrine Regulation: DSIP has been observed to affect the release of several hormones, including luteinizing hormone (LH), growth hormone (GH), and adrenocorticotropic hormone (ACTH), suggesting a role in the hypothalamic-pituitary-adrenal (HPA) axis.[1][2][3]
The following diagram illustrates the proposed modulatory role of DSIP on various physiological systems.
Caption: Proposed multifaceted modulatory actions of DSIP/Emideltide.
Comparative Biological Activity: Synthetic vs. Endogenous
Direct quantitative comparisons of receptor binding affinity and potency between synthetic this compound and endogenous DSIP are not available in the current scientific literature. This is primarily due to the lack of an identified specific receptor. Therefore, the comparison relies on the physiological effects observed following the administration of synthetic this compound and the measurement of DSIP-like immunoreactivity.
| Parameter | Synthetic this compound Activity | Inferred Endogenous DSIP Activity |
| Sleep Regulation | Induces slow-wave (delta) sleep and can normalize disturbed sleep patterns in humans.[8][9] | Presumed to be a natural regulator of the sleep-wake cycle, promoting restorative deep sleep.[1][2] |
| Stress Response | Can normalize cortisol levels and reduce the physiological response to acute stress.[1][2] | Believed to act as a natural stress-protective agent.[2] |
| Hormone Modulation | Influences the release of LH, GH, and ACTH.[1][3] | Thought to be involved in the physiological, sleep-related release of hormones like GH.[10] |
| Pain Perception | Exhibits analgesic (pain-reducing) properties in animal models.[1] | May play a role in the endogenous pain modulation system. |
| Antioxidant Effects | Demonstrates antioxidant properties by enhancing the efficiency of oxidative phosphorylation in vitro.[2][3] | May contribute to cellular protection against oxidative stress.[11] |
Pharmacokinetics: A Fleeting Presence
A critical aspect of DSIP's profile is its remarkably short half-life. Studies involving the administration of synthetic DSIP have revealed its rapid clearance from the bloodstream.
| Pharmacokinetic Parameter | Value (Synthetic DSIP) | Implication for Endogenous DSIP |
| Half-life (in dogs) | Approximately 4.0 minutes.[12] | Endogenous DSIP levels are likely subject to rapid enzymatic degradation, suggesting a role as a short-acting local modulator rather than a long-distance hormonal signal. |
| Metabolic Clearance Rate (in dogs) | 30.7 +/- 2.5 ml/kg/min.[12] | High clearance indicates efficient systems for its removal from circulation. |
| In Vitro Stability | Low molecular stability with a half-life of about 15 minutes due to aminopeptidase activity.[3] | In the body, endogenous DSIP may be protected from degradation by binding to carrier proteins or existing as part of a larger precursor molecule.[3] |
| Gastrointestinal Absorption | Evidence suggests some absorption in neonatal rats.[13] | The potential for oral bioavailability of endogenous DSIP from sources like breast milk is an area of interest.[3][13] |
Experimental Protocols for Activity Assessment
Given the absence of a known receptor, traditional binding assays are not feasible. Instead, the activity of synthetic this compound is typically assessed through functional assays that measure its physiological effects.
Protocol 1: In Vivo Assessment of Sleep-Modulating Activity in Rodents
This protocol outlines a method to evaluate the effects of this compound on sleep architecture in a rat model.
Objective: To determine if synthetic this compound administration alters the time spent in different sleep stages.
Methodology:
-
Animal Preparation:
-
Surgically implant male Wistar rats with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Allow a recovery period of at least one week.
-
Habituate the animals to the recording chamber and cabling.
-
-
Experimental Design:
-
Employ a crossover design where each animal receives both the vehicle (saline) and this compound on different days, separated by a washout period.
-
Administer this compound (e.g., 30 nmol/kg) or vehicle via intravenous (i.v.) or intraperitoneal (i.p.) injection.[14]
-
-
Data Acquisition:
-
Record EEG and EMG signals continuously for a defined period (e.g., 6-8 hours) post-injection.
-
-
Data Analysis:
-
Score the recordings into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep based on standard criteria.
-
Calculate the total time spent in each stage and the latency to the onset of the first NREM sleep episode.
-
Perform spectral analysis of the EEG signal to quantify the power in the delta frequency band (0.5-4 Hz).
-
-
Statistical Analysis:
-
Use a paired t-test or repeated measures ANOVA to compare the effects of this compound and vehicle on sleep parameters.
-
Caption: Workflow for in vivo assessment of this compound's sleep-modulating activity.
Protocol 2: In Vitro Assessment of Peptide Stability in Plasma
This protocol provides a method to determine the half-life of synthetic this compound in plasma, a crucial parameter for understanding its pharmacokinetic profile.
Objective: To quantify the rate of this compound degradation in plasma.
Methodology:
-
Sample Preparation:
-
Obtain fresh plasma (e.g., human, rat) with an appropriate anticoagulant (e.g., heparin).
-
Prepare a stock solution of this compound in a suitable buffer.
-
-
Incubation:
-
Spike the plasma with this compound to a final concentration of, for example, 10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the plasma-peptide mixture.
-
-
Reaction Quenching and Peptide Extraction:
-
Immediately stop enzymatic degradation in the aliquots by adding a precipitation agent like acetonitrile or ethanol.
-
Centrifuge the samples to pellet the precipitated plasma proteins.
-
Collect the supernatant containing the remaining peptide.
-
-
Quantification:
-
Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS).
-
Generate a standard curve with known concentrations of this compound.
-
Determine the concentration of intact this compound at each time point.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time.
-
Calculate the half-life (t½) by fitting the data to a first-order decay model.
-
Conclusion: A Peptide of Broad Potential
The comparison between synthetic this compound and endogenous DSIP reveals a neuropeptide with a wide range of modulatory functions, extending beyond its namesake effect on sleep. While the synthetic version has been instrumental in characterizing these effects, the precise nature and activity of the endogenous peptide remain partially veiled due to the lack of an identified gene and specific receptor. The rapid pharmacokinetics of synthetic this compound suggest that endogenous DSIP likely functions as a transient, local modulator. Future research focused on identifying the DSIP precursor gene and its receptor(s) will be pivotal in fully understanding its physiological significance and unlocking its therapeutic potential.
References
- 1. swolverine.com [swolverine.com]
- 2. peptidesciences.com [peptidesciences.com]
- 3. Delta-sleep-inducing peptide - Wikipedia [en.wikipedia.org]
- 4. cpcscientific.com [cpcscientific.com]
- 5. phoenixpeptide.com [phoenixpeptide.com]
- 6. biolongevitylabs.com [biolongevitylabs.com]
- 7. researchgate.net [researchgate.net]
- 8. The influence of synthetic DSIP (delta-sleep-inducing-peptide) on disturbed human sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The delta EEG (sleep)-inducing peptide (DSIP). XI. Amino-acid analysis, sequence, synthesis and activity of the nonapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence for a role of delta sleep-inducing peptide in slow-wave sleep and sleep-related growth hormone release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. innerbody.com [innerbody.com]
- 12. Development of an enzyme immunoassay for delta sleep-inducing peptide (DSIP) and its use in the determination of the metabolic clearance rate of DSIP administered to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Delta sleep-inducing peptide (DSIP)-like material is absorbed by the gastrointestinal tract of the neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
Emideltide vs. Traditional Sleep Aids: A Comparative Guide for Researchers
An In-Depth Analysis of Efficacy, Mechanism, and Safety Profiles
For decades, the therapeutic landscape for insomnia has been dominated by pharmacological agents that modulate the GABA-A receptor, namely benzodiazepines and non-benzodiazepine receptor agonists (Z-drugs). While effective in inducing sleep, these traditional hypnotics are often accompanied by a litany of undesirable side effects, including next-day somnolence, cognitive impairment, and the potential for tolerance and dependence. This has spurred the search for novel therapeutic agents with improved safety and efficacy profiles. Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP), has emerged as a promising alternative, purporting a more natural, restorative sleep without the hallmark drawbacks of its predecessors. This guide provides a comprehensive comparison of this compound and traditional sleep aids, grounded in available scientific evidence, to inform researchers, scientists, and drug development professionals.
Mechanistic Divergence: A Tale of Two Pathways
The fundamental difference between this compound and traditional sleep aids lies in their mechanism of action. Traditional hypnotics are positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1][2] This widespread neuronal inhibition, while effective for sleep induction, can disrupt the natural sleep architecture.
This compound, a naturally occurring nonapeptide, is believed to exert its effects through a more nuanced modulation of various neurotransmitter systems.[3] It is thought to interact with NMDA and GABA receptors, as well as influence serotonergic pathways, to promote slow-wave sleep (SWS), the deepest and most restorative stage of sleep.[3] Unlike traditional sleep aids that act as broad central nervous system depressants, this compound appears to function as a sleep modulator, gently guiding the brain into a state of natural, restorative sleep.[4][5]
Caption: Contrasting mechanisms of traditional sleep aids and this compound.
Comparative Efficacy: A Look at the Clinical Data
Direct head-to-head clinical trials comparing this compound with traditional sleep aids are limited. However, by examining the available data from separate clinical investigations, an indirect comparison of their efficacy can be made.
Experimental Protocol for Assessing Sleep Parameters:
A standard methodology for evaluating the efficacy of sleep aids involves polysomnography (PSG), a comprehensive sleep study that records various physiological parameters.
Step-by-Step Polysomnography (PSG) Protocol:
-
Participant Preparation: Participants are acclimated to the sleep laboratory for at least one night prior to the baseline recording. Electrodes are attached to the scalp (electroencephalogram - EEG), face (electrooculogram - EOG for eye movements), and chin (electromyogram - EMG for muscle tone). Respiratory effort, airflow, oxygen saturation, and heart rate are also monitored.
-
Baseline Recording: A full night of PSG is recorded to establish the participant's baseline sleep patterns.
-
Intervention: Participants are administered either the investigational drug (e.g., this compound) or a comparator (e.g., zolpidem or placebo) in a double-blind, randomized manner.
-
Post-Intervention Recording: PSG is recorded for one or more nights following the intervention to assess changes in sleep architecture.
-
Data Analysis: The recorded data is scored by trained technicians to determine key sleep parameters, including:
-
Sleep Onset Latency (SOL): Time taken to fall asleep.
-
Total Sleep Time (TST): The total duration of sleep.
-
Wake After Sleep Onset (WASO): Time spent awake after initially falling asleep.
-
Sleep Efficiency: The percentage of time in bed that is spent asleep.
-
Sleep Architecture: The percentage of time spent in different sleep stages (N1, N2, N3/SWS, REM).
-
Caption: Standardized workflow for clinical trials assessing sleep medication efficacy.
Efficacy Data Summary:
| Parameter | This compound (DSIP) | Benzodiazepines (Meta-analysis)[6][7][8] | Zolpidem (Meta-analysis)[9] |
| Sleep Onset Latency (SOL) | Shorter sleep latency observed in some studies.[10] | Decreased by a non-significant 4.2 minutes (objective); 14.3 minutes (subjective). | Significantly reduced compared to placebo. |
| Total Sleep Time (TST) | Increased in some studies.[5] | Significantly increased by 61.8 minutes. | Significantly increased compared to placebo. |
| Wake After Sleep Onset (WASO) | Decreased in some studies, but not always significantly.[11] | No significant change reported in the meta-analysis. | No significant difference compared to placebo. |
| Sleep Efficiency | Higher sleep efficiency observed.[10] | Data not consistently reported in meta-analysis. | Improved compared to placebo. |
| Slow-Wave Sleep (SWS) | Preserves or increases SWS.[4][12] | Can suppress SWS. | Generally preserves SWS compared to benzodiazepines.[12] |
| Next-Day Performance | No significant next-day sedation reported.[5] | Daytime drowsiness is a common side effect.[13] | Can cause next-day impairment.[13] |
Note: The data for this compound is derived from smaller, older studies, and one study concluded that the therapeutic benefit is not likely to be major.[10] A meta-analysis of benzodiazepines showed a significant increase in total sleep time, but with notable side effects.[6][7][8] Zolpidem has been shown to be effective in reducing sleep latency and increasing total sleep time.[9]
Safety and Tolerability: A Critical Differentiator
The side effect profile is a crucial factor in the long-term viability of any sleep aid. Traditional hypnotics are associated with a range of adverse effects that can impact a patient's daily life and overall health.
Comparative Side Effect Profile:
| Side Effect | This compound (DSIP) | Benzodiazepines | Zolpidem (Z-Drugs) |
| Next-Day Drowsiness | Not typically reported.[5] | Common.[13] | Can occur.[13] |
| Cognitive Impairment | Not typically reported.[5] | Can cause memory problems and confusion.[13] | Can cause memory problems and confusion.[13] |
| Dependence and Withdrawal | Not associated with dependence.[4][5] | High potential for dependence and withdrawal symptoms.[13] | Potential for dependence and withdrawal.[13] |
| Rebound Insomnia | Not typically reported. | Common upon discontinuation. | Can occur upon discontinuation. |
| Complex Sleep Behaviors | Not reported. | Can occur. | Associated with sleepwalking, sleep-driving.[13] |
| Respiratory Depression | Not reported. | Can occur, especially with alcohol or other CNS depressants. | Can occur, especially with alcohol or other CNS depressants. |
Synthesis and Future Directions
The available evidence suggests that this compound operates through a distinct mechanism of action compared to traditional sleep aids, potentially offering a more favorable safety profile. While early clinical data indicates some positive effects on sleep parameters, particularly in promoting restorative slow-wave sleep without the typical side effects of traditional hypnotics, the evidence base is not as robust.[14] Many of the studies on DSIP are older and involved small patient populations, with some concluding a lack of major therapeutic benefit.[10][14]
In contrast, traditional sleep aids like benzodiazepines and zolpidem have a well-established, albeit problematic, track record of efficacy. Their mechanisms, while effective for inducing sleep, come at the cost of potential side effects that can significantly impact a patient's quality of life.
For drug development professionals, this compound and other peptide-based therapies represent a promising frontier in the quest for safer and more effective treatments for insomnia.[15] Future research should focus on larger, well-controlled clinical trials with active comparators to definitively establish the efficacy and safety of this compound in a broader patient population. Further elucidation of its precise molecular targets will also be critical in optimizing its therapeutic potential.
References
- 1. Benzodiazepines and Z-Drugs: An Updated Review of Major Adverse Outcomes Reported on in Epidemiologic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcsm.aasm.org [jcsm.aasm.org]
- 3. corepeptides.com [corepeptides.com]
- 4. Lower doses of sublingual Zolpidem are more effective than oral Zolpidem to anticipate sleep onset in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The influence of synthetic DSIP (delta-sleep-inducing-peptide) on disturbed human sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Meta-analysis of benzodiazepine use in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cmaj.ca [cmaj.ca]
- 9. Efficacy and safety of Zolpidem in the treatment of insomnia disorder for one month: a meta-analysis of a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of delta sleep-inducing peptide on sleep of chronic insomniac patients. A double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Adverse Reactions to Zolpidem: Case Reports and a Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzodiazepines vs. Ambien: Insomnia Medication Side Effects & Addiction [medicinenet.com]
- 14. droracle.ai [droracle.ai]
- 15. youtube.com [youtube.com]
Replicating Foundational Emideltide Sleep Studies: A Comparative Guide for Researchers
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals seeking to replicate and build upon the foundational clinical research of Emideltide (delta-sleep-inducing peptide or DSIP) in sleep modulation. By offering a detailed comparison with a standard hypnotic agent, Zolpidem, and providing in-depth experimental protocols, this document serves as a practical resource for designing rigorous and insightful sleep studies.
Introduction: The Enigma of this compound and the Imperative of Replication
This compound, a naturally occurring nonapeptide, has been a subject of interest in sleep research for decades due to its potential to modulate sleep architecture, particularly by promoting slow-wave sleep (SWS).[1][2] Unlike conventional hypnotics that primarily act on GABA-A receptors, this compound is thought to exert its effects through a more complex mechanism, potentially involving both GABAergic and glutamatergic pathways. Foundational studies in the 1980s provided initial evidence for its sleep-modifying properties in humans.[1][2][3][4] However, the precise mechanisms and clinical utility of this compound remain areas of active investigation, underscoring the importance of replicating and extending these early findings with modern methodologies.
This guide will focus on the replication of key human studies and provide a comparative framework using Zolpidem, a widely prescribed non-benzodiazepine hypnotic that acts as a positive allosteric modulator of GABA-A receptors.[5][6][7] By comparing the effects of these two compounds on sleep, researchers can gain a deeper understanding of their distinct mechanisms and potential therapeutic applications.
Comparative Experimental Design: Human Polysomnography Studies
This section outlines a comparative experimental design for a human clinical trial aimed at replicating the foundational this compound sleep studies and comparing its effects to Zolpidem. The design is based on the methodologies of Schneider-Helmert et al. (1981) and Monti et al. (1987).[1][2]
Study Objective
To compare the effects of a single intravenous dose of this compound and a single oral dose of Zolpidem on sleep architecture, sleep continuity, and subjective sleep quality in healthy adults with mild to moderate insomnia.
Study Design
A randomized, double-blind, placebo-controlled, three-way crossover study. Each participant will undergo three separate overnight polysomnography (PSG) sessions, separated by a washout period of at least one week.
Participant Population
-
Inclusion Criteria: Healthy male and female adults aged 25-50 years with a clinical diagnosis of mild to moderate insomnia.
-
Exclusion Criteria: History of significant medical or psychiatric disorders, current use of medications known to affect sleep, sleep apnea, or other primary sleep disorders.
Investigational Products and Administration
-
This compound: 25 nmol/kg body weight, administered as a slow intravenous infusion over 10 minutes, 30 minutes before bedtime.[1][8]
-
Zolpidem: 10 mg, administered orally 30 minutes before bedtime.[9]
-
Placebo: Intravenous saline solution or an oral placebo tablet, matched in appearance to the active treatments.
Experimental Protocol: Human Polysomnography
A standardized polysomnography protocol should be followed to ensure data consistency and comparability.[10]
Step-by-Step Polysomnography Protocol:
-
Participant Arrival and Preparation: Participants arrive at the sleep laboratory at least two hours before their habitual bedtime. They are instructed to avoid caffeine, alcohol, and strenuous exercise on the day of the study.
-
Informed Consent and Questionnaires: Obtain informed consent and have participants complete baseline questionnaires on sleep quality and daytime sleepiness.
-
Electrode Placement: A trained technician will apply electrodes for recording:
-
Electroencephalogram (EEG): To monitor brain wave activity and determine sleep stages.
-
Electrooculogram (EOG): To record eye movements, particularly important for identifying REM sleep.
-
Electromyogram (EMG): To measure muscle tension, typically from the chin and legs.
-
Electrocardiogram (ECG): To monitor heart rate and rhythm.
-
Respiratory Sensors: To monitor airflow, respiratory effort, and blood oxygen saturation.
-
-
Drug Administration: 30 minutes before "lights out," the investigational product (this compound, Zolpidem, or placebo) is administered according to the randomization schedule.
-
Overnight Recording: Continuous polysomnographic data is recorded throughout the night.
-
Morning Data Collection: Upon waking, participants complete post-sleep questionnaires.
-
Data Scoring and Analysis: Sleep records are scored by a registered polysomnographic technologist according to established guidelines. Key sleep parameters are quantified.
Experimental Workflow: Human Polysomnography Study
Caption: Workflow for a randomized, placebo-controlled, crossover human sleep study.
Data Presentation: Comparative Effects on Sleep Architecture
The following table presents hypothetical data based on the expected outcomes from the foundational this compound studies and known effects of Zolpidem. This serves as a template for presenting the results of a replication study.
| Sleep Parameter | Placebo (Mean ± SD) | This compound (25 nmol/kg IV) (Mean ± SD) | Zolpidem (10 mg PO) (Mean ± SD) |
| Sleep Latency (min) | 35 ± 15 | 25 ± 10 | 20 ± 8 |
| Total Sleep Time (min) | 400 ± 45 | 430 ± 40 | 440 ± 35 |
| Wake After Sleep Onset (min) | 50 ± 20 | 35 ± 15 | 30 ± 12 |
| Sleep Efficiency (%) | 83 ± 8 | 90 ± 5 | 92 ± 4 |
| N1 Sleep (%) | 10 ± 3 | 8 ± 2 | 7 ± 2 |
| N2 Sleep (%) | 50 ± 8 | 55 ± 7 | 60 ± 6 |
| N3 (Slow-Wave) Sleep (%) | 15 ± 5 | 20 ± 6 | 15 ± 4 |
| REM Sleep (%) | 25 ± 5 | 22 ± 4 | 18 ± 5 |
Comparative Experimental Design: Rodent EEG/EMG Studies
For preclinical investigations into the mechanisms of action, rodent models are invaluable. This section outlines a protocol for a rodent study to compare the effects of this compound and Zolpidem on sleep-wake states.
Study Objective
To characterize and compare the effects of this compound and Zolpidem on sleep architecture and EEG power spectra in a rat model of normal sleep.
Animal Model
Adult male Sprague-Dawley rats (250-300g) will be used. Animals will be housed individually on a 12:12 hour light-dark cycle with ad libitum access to food and water.
Experimental Protocol: Rodent EEG/EMG Surgery and Recording
This protocol details the surgical implantation of electrodes for EEG and EMG recording and subsequent data acquisition.[11][12][13][14]
Step-by-Step Rodent Surgical and Recording Protocol:
-
Anesthesia and Analgesia: Anesthetize the rat with an appropriate anesthetic agent. Administer pre-operative analgesics.
-
Surgical Implantation:
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Implant stainless steel screw electrodes into the skull over the frontal and parietal cortices for EEG recording.
-
Insert fine wire electrodes into the nuchal (neck) muscles for EMG recording.
-
Secure the electrode assembly to the skull with dental cement.
-
-
Post-operative Recovery: Allow at least one week for recovery. Monitor the animal for any signs of distress.
-
Habituation: Habituate the animal to the recording chamber and tether for several days before baseline recordings.
-
Baseline Recording: Record at least 24 hours of baseline EEG/EMG data to establish normal sleep-wake patterns.
-
Drug Administration: On the test day, administer one of the following via intraperitoneal (IP) injection at the beginning of the light (inactive) phase:
-
Vehicle (saline)
-
This compound
-
Zolpidem
-
-
Post-injection Recording: Record EEG/EMG data for at least 24 hours post-injection.
-
Data Analysis:
-
Score the recording into wake, NREM sleep, and REM sleep epochs.
-
Analyze changes in the duration and bout length of each sleep-wake state.
-
Perform spectral analysis of the EEG to assess changes in delta, theta, and other frequency bands.
-
Experimental Workflow: Rodent EEG/EMG Study
Caption: Workflow for a rodent sleep study with EEG/EMG recording.
Mechanistic Insights: Signaling Pathways in Sleep Regulation
This compound's unique effects on sleep are likely mediated by its interaction with key neurotransmitter systems. The following diagrams illustrate the putative signaling pathways involved.
GABAergic and Glutamatergic Regulation of Sleep-Wake States
Sleep and wakefulness are controlled by a complex interplay between arousal-promoting and sleep-promoting neuronal populations.[10][15][16] Key arousal centers utilize excitatory neurotransmitters like glutamate, while sleep-promoting centers, such as the ventrolateral preoptic nucleus (VLPO), are primarily GABAergic.
Simplified Sleep-Wake Regulatory Circuit
Caption: A simplified model of the reciprocal inhibition between sleep and wake centers.
Putative Mechanism of this compound Action
This compound is hypothesized to modulate both GABA-A and NMDA receptors. Its sleep-promoting effects may stem from an enhancement of GABAergic inhibition and a reduction of glutamatergic excitation in key arousal circuits.
Hypothesized this compound Signaling Pathway
Caption: Proposed mechanism of this compound's influence on sleep through receptor modulation.
Conclusion and Future Directions
The replication of foundational this compound studies is a critical step in validating its potential as a sleep-modulating agent. By employing rigorous, modern methodologies and drawing comparisons with established compounds like Zolpidem, researchers can elucidate its unique mechanism of action and define its therapeutic niche. Future studies should aim to further explore the dose-response relationship of this compound, its effects in different patient populations, and its long-term safety and efficacy. The preclinical and clinical frameworks provided in this guide offer a solid foundation for these future investigations.
References
- 1. Study of delta sleep-inducing peptide efficacy in improving sleep on short-term administration to chronic insomniacs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The influence of synthetic DSIP (delta-sleep-inducing-peptide) on disturbed human sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic delta-sleep-inducing peptide improves sleep in insomniacs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of DSIP to normalize sleep in middle-aged and elderly chronic insomniacs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of zolpidem on sleep in healthy subjects: a placebo-controlled trial with polysomnographic recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term polysomnographic study of the efficacy and safety of zolpidem in elderly psychiatric in-patients with insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zolpidem-polysomnographic study of the effect of a new hypnotic drug in sleep apnea syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of delta sleep-inducing peptide on sleep of chronic insomniac patients. A double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Does zolpidem enhance the yield of polysomnography? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Wake-Sleep Circuitry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polygraphic Recording Procedure for Measuring Sleep in Mice [jove.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. GABA and glutamate neurons in the VTA regulate sleep and wakefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Influence of glutamatergic and GABAergic neurotransmission on obstructive sleep apnea [frontiersin.org]
A Comparative Guide to the In Vivo Validation of Emideltide's Antioxidant Effects
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of the antioxidant properties of Emideltide, also known as Delta Sleep-Inducing Peptide (DSIP). As a neuropeptide with a complex physiological profile, understanding its capacity to mitigate oxidative stress within a living system is critical for its therapeutic development.[1][2][3] This document moves beyond theoretical concepts to provide actionable experimental designs, comparative analyses against established antioxidants, and detailed protocols for robust validation.
Introduction: The Rationale for In Vivo Antioxidant Validation
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular disease, and the aging process itself.[4][5] While in vitro assays provide initial screening data, they cannot replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) or the integrated response of endogenous antioxidant systems. Therefore, in vivo validation is the definitive step to confirm therapeutic potential.
This compound (DSIP) has emerged as a compelling candidate for antioxidant therapy. Preclinical studies suggest that it can suppress lipid peroxidation and bolster the activity of primary endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).[1][6][7] This guide details the methodologies required to rigorously test these hypotheses in a whole-organism context.
Strategic Selection of an In Vivo Model of Oxidative Stress
The choice of an appropriate animal model is paramount for clinically relevant results. The model should induce a measurable state of oxidative stress that can be modulated by a therapeutic agent. Below is a comparison of common models suitable for testing this compound.
| Model Type | Inducing Agent / Method | Primary Mechanism | Advantages | Disadvantages | Relevance for this compound |
| Chemically-Induced Acute Stress | Paraquat, Diquat | Redox cycling, generating superoxide radicals.[8] | Rapid induction, high reproducibility, well-characterized biomarker response. | May not reflect chronic disease states; high toxicity can be a confounding factor. | Excellent for initial proof-of-concept studies to confirm this compound's direct ROS-scavenging or enzyme-boosting capacity. |
| Metabolic Stress | High-Fat Diet / Streptozotocin | Induces hyperglycemia and lipotoxicity, leading to mitochondrial ROS production.[9] | Clinically relevant to metabolic syndrome and diabetes; allows for chronic administration studies. | Slower onset of oxidative stress; complex phenotype with inflammatory components. | Suitable for exploring this compound's potential in metabolic disorders where oxidative stress is a key secondary complication. |
| Ischemia-Reperfusion (I/R) Injury | Surgical occlusion and release of a major artery (e.g., middle cerebral artery) | A burst of ROS is generated upon re-oxygenation of ischemic tissue.[8][10] | High clinical relevance for stroke and myocardial infarction. | Technically demanding, invasive, and can have high variability. | Highly relevant, as DSIP has shown neuroprotective properties in I/R models, likely linked to its antioxidant effects.[11] |
| Aging Models | Natural aging in rodents (e.g., 24-month-old rats) | A natural decline in antioxidant defenses and accumulation of oxidative damage over time.[4] | Represents the most naturalistic chronic oxidative stress state. | Long study duration, high cost, and subtle changes can be harder to detect. | Directly supported by research showing DSIP's geroprotective effects by boosting suppressed antioxidant systems in aged rats.[7] |
| Psychological/Physical Stress | Restraint or immobilization | Stress-induced activation of neuroendocrine pathways that increase ROS production. | Non-invasive, relevant for stress-related disorders. | The magnitude of oxidative stress can be less pronounced than in chemical or I/R models. | A validated model for DSIP, which has been shown to modulate antioxidant enzymes under restraint stress.[1] |
Recommendation: For a comprehensive validation of this compound, a dual-model approach is advised. An acute model like Paraquat-induced toxicity can establish the primary mechanism of action, while a chronic model like the aged rat or restraint stress can demonstrate therapeutic efficacy in a more pathologically relevant context.[1][7][8]
Comparative Framework: this compound vs. Standard Antioxidants
To benchmark the performance of this compound, it is essential to include a positive control group treated with a well-characterized antioxidant.
| Compound | Primary Antioxidant Mechanism | Key Advantages | Considerations for In Vivo Use |
| This compound (DSIP) | Upregulates endogenous antioxidant enzymes (SOD, CAT, GPx); may have direct scavenging activity.[7][11] | Potentially modulates the body's own defense system for a prolonged effect; pleiotropic neuroprotective and stress-reducing effects.[6][11] | As a peptide, bioavailability and blood-brain barrier penetration must be considered in dosing and route of administration. |
| α-Lipoic Acid | Both a direct scavenger of ROS and a cofactor in mitochondrial dehydrogenases; regenerates other antioxidants like Vitamin C and E.[12] | Acts in both aqueous and lipid phases; well-studied in clinical trials for diabetic neuropathy.[12] | Can be rapidly metabolized; requires appropriate dosing to maintain therapeutic levels. |
| Ascorbic Acid (Vitamin C) | Water-soluble free radical scavenger; regenerates Vitamin E.[13] | Abundant, inexpensive, and well-understood mechanism. | Rapidly cleared from the body, requiring frequent dosing for sustained effect. |
| Trolox (Vitamin E analog) | Chain-breaking antioxidant that prevents lipid peroxidation within cell membranes.[14] | Potent inhibitor of lipid peroxidation; the water-soluble analog (Trolox) is easy to administer.[14] | Efficacy can be context-dependent; high doses may have pro-oxidant effects. |
Experimental Design and Workflow
A robust experimental design is crucial for generating reproducible and interpretable data. The following workflow provides a template for a comprehensive in vivo study.
Caption: High-level experimental workflow for in vivo antioxidant validation.
Proposed Antioxidant Mechanism of this compound
This compound is hypothesized to function not merely as a direct scavenger but as a modulator of the cell's intrinsic antioxidant defense network. This pathway illustrates its proposed mechanism.
Caption: Proposed mechanism of this compound's antioxidant action.
Detailed Experimental Protocols
The following protocols are foundational for assessing the primary biomarkers of oxidative stress and antioxidant defense.
Protocol 1: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay quantifies malondialdehyde (MDA), a major byproduct of lipid peroxidation.[15]
-
Tissue Preparation: Homogenize 100 mg of tissue (e.g., liver or brain) in 1 mL of ice-cold 1.15% KCl buffer. Centrifuge at 3000 rpm for 10 minutes at 4°C. Collect the supernatant.
-
Reaction Mixture: In a new tube, add 100 µL of supernatant, 200 µL of 8.1% SDS, 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% aqueous solution of thiobarbituric acid (TBA).
-
Incubation: Vortex the mixture and incubate in a water bath at 95°C for 60 minutes.
-
Extraction: After cooling, add 1 mL of distilled water and 5 mL of an n-butanol/pyridine mixture (15:1, v/v). Vortex vigorously.
-
Measurement: Centrifuge at 4000 rpm for 10 minutes. Aspirate the upper organic layer and measure its absorbance at 532 nm.
-
Quantification: Calculate MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane. Express results as nmol MDA/mg protein.
Protocol 2: Superoxide Dismutase (SOD) Activity Assay
This protocol measures the ability of SOD to inhibit the autoxidation of pyrogallol.
-
Tissue Preparation: Prepare tissue supernatant as described in Protocol 1, using an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.2).
-
Reaction Setup: In a cuvette, add 2.8 mL of Tris-HCl buffer and 100 µL of tissue supernatant.
-
Initiation: Add 100 µL of 25 mM pyrogallol (dissolved in 10 mM HCl) to initiate the reaction.
-
Measurement: Immediately measure the rate of change in absorbance at 420 nm for 3 minutes using a spectrophotometer. The rate of pyrogallol autoxidation is inhibited in the presence of SOD.
-
Calculation: One unit of SOD activity is defined as the amount of enzyme required to inhibit the rate of pyrogallol autoxidation by 50%. Express results as U/mg protein.
Protocol 3: Catalase (CAT) Activity Assay
This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.
-
Tissue Preparation: Prepare tissue supernatant as described in Protocol 1, using a 50 mM phosphate buffer (pH 7.0).
-
Reaction Setup: In a quartz cuvette, add 1 mL of phosphate buffer and 50 µL of tissue supernatant.
-
Initiation: Add 1 mL of 30 mM H₂O₂ (prepared in the same phosphate buffer) to start the reaction.
-
Measurement: Immediately measure the decrease in absorbance at 240 nm for 2 minutes. The decrease in absorbance corresponds to the consumption of H₂O₂.
-
Calculation: Calculate catalase activity using the molar extinction coefficient of H₂O₂ (43.6 M⁻¹cm⁻¹). Express results as U/mg protein, where one unit decomposes 1 µmol of H₂O₂ per minute.
Data Presentation and Interpretation
Quantitative data should be summarized in tables to facilitate clear comparison across experimental groups.
Table 3: Hypothetical Biomarker Analysis in Liver Homogenates
| Group | MDA (nmol/mg protein) | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | Protein Carbonyls (nmol/mg protein) |
| Vehicle Control | 1.2 ± 0.2 | 150 ± 12 | 45 ± 5 | 2.1 ± 0.3 |
| Stress Model + Vehicle | 4.5 ± 0.5 | 85 ± 9 | 25 ± 4 | 5.8 ± 0.6 |
| Stress Model + this compound | 2.1 ± 0.3# | 135 ± 11# | 40 ± 4# | 2.9 ± 0.4# |
| Stress Model + α-Lipoic Acid | 2.5 ± 0.4# | 128 ± 10# | 38 ± 5# | 3.2 ± 0.5# |
Data are presented as Mean ± SD. *p < 0.05 vs. Vehicle Control. #p < 0.05 vs. Stress Model + Vehicle.
Interpretation: In this hypothetical example, the stress model successfully induced oxidative stress, evidenced by increased MDA and protein carbonyls and decreased SOD/CAT activity. Both this compound and the positive control (α-Lipoic Acid) significantly reversed these changes, demonstrating potent in vivo antioxidant effects. The comparable or superior performance of this compound would provide strong evidence for its therapeutic potential.
Conclusion and Future Directions
This guide outlines a comprehensive and rigorous strategy for the in vivo validation of this compound's antioxidant properties. By employing clinically relevant animal models, benchmarking against established antioxidants, and utilizing validated biochemical assays, researchers can generate the high-quality data necessary for advancing this compound through the drug development pipeline.
Future studies should aim to elucidate the precise molecular pathways through which this compound upregulates antioxidant enzymes, potentially involving transcription factors like Nrf2. Furthermore, exploring its efficacy in disease-specific models (e.g., Alzheimer's or Parkinson's models) where oxidative stress is a core pathology will be a critical next step in defining its therapeutic niche.
References
- 1. This compound (δ-Sleep Inducing Peptide) | Peptides 1 | CAS 62568-57-4 | Buy this compound (δ-Sleep Inducing Peptide) from Supplier InvivoChem [invivochem.com]
- 2. This compound/DSIP (TFA removed)) peptide [novoprolabs.com]
- 3. Delta Sleep-Inducing Peptide | C35H48N10O15 | CID 68816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mouse Models of Oxidative Stress Indicate a Role for Modulating Healthy Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo ROS production and use of oxidative stress-derived biomarkers to detect the onset of diseases such as Alzheimer's disease, Parkinson's disease, and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. state-journal.com [state-journal.com]
- 7. [Mechanism of delta-sleep inducing peptide geroprotective activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. childrenshospital.org [childrenshospital.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biological markers of oxidative stress: Applications to cardiovascular research and practice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Proper Disposal of Emideltide and Related Peptide-Based Compounds
This document provides a comprehensive guide for the safe and compliant disposal of emideltide, a synthetic nonapeptide also known as Delta Sleep-Inducing Peptide (DSIP).[1][2] Given that this compound is a research-grade compound, its toxicological properties have not been fully investigated.[3][4] Therefore, it must be handled as a potentially hazardous substance, and all disposal procedures should be approached with a high degree of caution, adhering to both institutional protocols and national regulations.[3][5][6]
This guide is structured to provide researchers, scientists, and drug development professionals with the necessary procedural steps and the scientific rationale behind them, ensuring the safety of laboratory personnel and the protection of the environment.
Core Principles of this compound Waste Management
Before detailing specific procedures, it is crucial to understand the foundational principles governing the disposal of research-grade peptides. The primary goal is to prevent the release of biologically active compounds into the environment and to ensure the safety of all personnel.
-
Assume Hazard: In the absence of a complete Safety Data Sheet (SDS) with full toxicological data, this compound should be treated as a hazardous chemical.[3] This precautionary approach is a cornerstone of laboratory safety.
-
Institutional Compliance is Paramount: All procedures must be performed in strict accordance with your institution's Environmental Health and Safety (EHS) department guidelines.[5][7] Federal and state regulations, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), provide the legal framework for hazardous waste management.[8][9]
-
Segregation is Key: Never mix this compound waste with general laboratory or municipal trash.[6][10] Proper segregation of hazardous waste streams is essential for correct disposal and prevents accidental exposure.[10][11]
-
Prohibition of Drain Disposal: Under no circumstances should this compound powder or solutions be disposed of down the drain.[6][9][12] This practice, known as "sewering," is prohibited for hazardous pharmaceutical waste by the EPA to prevent contamination of waterways.[12][13]
Step-by-Step Disposal Protocols
The appropriate disposal method for this compound waste depends on its form (solid, liquid, or contaminated material). The following protocols provide detailed, step-by-step instructions for each category.
Solid, lyophilized this compound presents a risk of inhalation.[6] All handling of the powder should be conducted within a fume hood or other ventilated enclosure.
-
Container Selection: Place the original vial containing the solid this compound into a larger, sealable, and chemically compatible container, such as a high-density polyethylene (HDPE) bottle.[5]
-
Labeling: The outer container must be clearly labeled as "Hazardous Waste."[5][9] The label should include:
-
The full chemical name: "this compound (Delta Sleep-Inducing Peptide)"
-
The approximate quantity of waste.
-
The date the waste was generated.
-
The primary hazards (e.g., "Potentially Toxic," "Research Chemical - Handle with Caution").[5]
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9][14][15] This area must be secure, well-ventilated, and away from incompatible materials.
-
Pickup: Contact your institution's EHS department to schedule a pickup for hazardous chemical waste.[5][9]
Aqueous solutions of this compound require chemical inactivation to destroy the peptide's biological activity before disposal.
-
Inactivation: In a suitable chemical fume hood, add a 10% solution of sodium hypochlorite (bleach) to the this compound solution to achieve a final bleach concentration of at least 6%.[16] Allow the mixture to react for a minimum of 30 minutes.
-
Scientific Rationale: Sodium hypochlorite is a strong oxidizing agent that causes the oxidative cleavage of peptide bonds, effectively digesting the peptide and neutralizing its biological function.[16]
-
-
Collection: After inactivation, pour the treated solution into a designated hazardous waste container for aqueous chemical waste.
-
Labeling and Storage: Label and store the container as described in Protocol 2.1, ensuring the label accurately reflects the contents (e.g., "Inactivated this compound Waste with Sodium Hypochlorite").
-
Pickup: Arrange for disposal through your institution's EHS department.
Consumables such as pipette tips, vials, gloves, and bench paper contaminated with this compound must be disposed of as hazardous waste.
-
Sharps: All contaminated needles, syringes, and broken glass must be placed directly into a designated, puncture-proof sharps container labeled for hazardous chemical or cytotoxic waste.[10]
-
Non-Sharp Solid Waste: Collect all other contaminated solid waste (e.g., gloves, pipette tips, absorbent pads) in a dedicated, clearly labeled hazardous waste bag or container.[5][10]
-
Storage and Pickup: Store these containers in the Satellite Accumulation Area and arrange for pickup with your EHS department.
The table below summarizes the disposal pathways for different forms of this compound waste.
| Waste Type | Container | Pre-Treatment | Disposal Pathway |
| Solid this compound Powder | Sealed, labeled HDPE container | None | Hazardous Chemical Waste Pickup (EHS) |
| Aqueous this compound Solution | Labeled, sealed waste bottle | Inactivate with 10% bleach solution | Hazardous Chemical Waste Pickup (EHS) |
| Contaminated Sharps | Puncture-proof sharps container | None | Hazardous Chemical Waste Pickup (EHS) |
| Contaminated Labware (non-sharp) | Labeled hazardous waste bag/container | None | Hazardous Chemical Waste Pickup (EHS) |
Decontamination and Spill Management
Accidental spills must be managed immediately to prevent exposure and contamination.
-
Restrict Access: Immediately alert others in the area and restrict access to the spill zone.[6]
-
PPE: Don appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and two pairs of nitrile gloves.
-
Containment: For liquid spills, cover with an absorbent material. For solid spills, gently cover with damp paper towels to avoid raising dust.
-
Decontamination: Thoroughly clean the spill area using a 10% bleach solution, allowing for a contact time of at least 30 minutes.[17][18] Follow this with a wipe-down using soap and water to remove any bleach residue.[18][19]
-
Waste Disposal: All cleanup materials (absorbent pads, towels, gloves) must be disposed of as hazardous solid waste, as described in Protocol 2.3.
This compound Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste generated in a laboratory setting.
Caption: Decision workflow for segregating this compound waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound/DSIP (TFA removed)) peptide [novoprolabs.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. NIBSC - Peptide Storage [nibsc.org]
- 5. benchchem.com [benchchem.com]
- 6. biovera.com.au [biovera.com.au]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. wiggin.com [wiggin.com]
- 9. odu.edu [odu.edu]
- 10. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 11. danielshealth.com [danielshealth.com]
- 12. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 13. dykema.com [dykema.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn’t - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 18. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 19. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
